molecular formula C5H6ClN3O B1342391 4-Chloro-5-methoxypyrimidin-2-amine CAS No. 4763-36-4

4-Chloro-5-methoxypyrimidin-2-amine

Cat. No.: B1342391
CAS No.: 4763-36-4
M. Wt: 159.57 g/mol
InChI Key: OXAYXWLBMCQAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methoxypyrimidin-2-amine is a useful research compound. Its molecular formula is C5H6ClN3O and its molecular weight is 159.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5-methoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAYXWLBMCQAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608189
Record name 4-Chloro-5-methoxypyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4763-36-4
Record name 4-Chloro-5-methoxypyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-Chloro-5-methoxypyrimidin-2-amine (CAS No. 4763-36-4)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methoxypyrimidin-2-amine is a substituted pyrimidine derivative that has garnered significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the reactive chlorine atom, make it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application as a key building block in the development of targeted cancer therapeutics, with a focus on its role in the creation of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) dual kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValue
CAS Number 4763-36-4
Molecular Formula C₅H₆ClN₃O
Molecular Weight 159.57 g/mol
Melting Point 146-148 °C
Boiling Point 345.3 °C at 760 mmHg
Appearance Solid
Storage 2-8°C, protect from light

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of 2-amino-4-hydroxy-5-methoxypyrimidine using phosphorus oxychloride (POCl₃). This reaction is a common method for converting hydroxypyrimidines to their corresponding chloropyrimidines.

Experimental Protocol: Chlorination of 2-amino-4-hydroxy-5-methoxypyrimidine

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-amino-4-hydroxy-5-methoxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (or another suitable amine base)

  • Toluene (or another suitable high-boiling aprotic solvent)

  • Ice

  • Water

  • Dichloromethane (or another suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 2-amino-4-hydroxy-5-methoxypyrimidine (1 equivalent) in toluene is prepared.

  • Addition of Reagents: Phosphorus oxychloride (2-3 equivalents) is added to the suspension. N,N-Dimethylaniline (1.1-1.5 equivalents) is then added dropwise to the reaction mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained at this temperature for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess phosphorus oxychloride is carefully quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: The aqueous mixture is neutralized with a saturated sodium bicarbonate solution and then extracted with dichloromethane. The organic layers are combined.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain the final product of high purity.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrimidine core is a well-established scaffold in the design of kinase inhibitors. This compound serves as a crucial starting material for the synthesis of potent and selective inhibitors of key kinases implicated in cancer, such as ALK and EGFR. The chlorine atom at the 4-position is readily displaced by nucleophiles, allowing for the introduction of various substituents to modulate the activity and selectivity of the final compounds.

A notable application is in the development of dual ALK/EGFR inhibitors for the treatment of non-small cell lung cancer (NSCLC). Certain derivatives of this compound have shown the ability to overcome drug resistance associated with mutations in these kinases.

Signaling Pathway: Inhibition of the EGFR Signaling Cascade

Mutations in the Epidermal Growth Factor Receptor (EGFR) can lead to its constitutive activation, triggering downstream signaling pathways that promote cell proliferation, survival, and metastasis. Pyrimidine-based inhibitors, synthesized from precursors like this compound, are designed to compete with ATP for the binding site in the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent signal transduction.

The following diagram illustrates the simplified EGFR signaling pathway and the point of intervention by these inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Inhibitor Pyrimidine-based Inhibitor Inhibitor->EGFR Inhibition RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1. Simplified EGFR signaling pathway and inhibition.

Conclusion

This compound is a pivotal chemical intermediate with significant applications in the field of drug discovery and development. Its versatile reactivity and established role in the synthesis of potent kinase inhibitors make it a compound of high interest for researchers in academia and the pharmaceutical industry. The synthetic protocol and an understanding of its application in targeting critical signaling pathways, such as the EGFR cascade, provide a solid foundation for its use in the development of next-generation therapeutics.

In-Depth Technical Guide: 4-Chloro-5-methoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-5-methoxypyrimidin-2-amine. It also explores the broader biological context of the 2-aminopyrimidine scaffold, for which this compound is a representative, and includes a representative synthesis protocol for a structurally related compound due to the absence of a detailed published procedure for the title compound.

Core Compound Data

All available quantitative data for this compound is summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Weight 159.57 g/mol [1][2][3]
Molecular Formula C₅H₆ClN₃O[1][2]
CAS Number 4763-36-4[2][4][5][6]
Melting Point 146-148 °C[1]
Boiling Point 345.3±45.0 °C at 760 mmHg[2]
Density 1.398±0.06 g/cm³[2]

Synthesis and Handling

G cluster_start Starting Material cluster_reaction Reaction Step cluster_reagent Reagent cluster_product Final Product 2_Amino_4_hydroxy_5_methoxypyrimidine 2-Amino-4-hydroxy- 5-methoxypyrimidine Chlorination Chlorination 2_Amino_4_hydroxy_5_methoxypyrimidine->Chlorination Target_Compound 4-Chloro-5-methoxy- pyrimidin-2-amine Chlorination->Target_Compound POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Chlorination

Caption: Plausible synthetic workflow for this compound.

Representative Experimental Protocol: Synthesis of 2-Amino-4-chloropyrimidine

The following is a representative protocol for the synthesis of the related compound, 2-Amino-4-chloropyrimidine, from isocytosine. This procedure illustrates a common chlorination technique in pyrimidine chemistry.

Disclaimer: This protocol is for a different, though structurally related, compound and should be adapted and optimized by qualified personnel for the synthesis of this compound.

Procedure:

  • In a suitable reaction vessel, charge phosphorus oxychloride and isocytosine.

  • Stir the mixture and heat to 80°C, maintaining this temperature for 1 hour.[7]

  • Increase the temperature to 120°C and reflux for 3 hours. During the reaction, absorb the tail gas with water.[7]

  • After the reflux period, distill the excess phosphorus oxychloride from the reaction liquid.[7]

  • Carefully add the remaining reaction liquid dropwise into ice water, ensuring the temperature does not exceed 40°C.[7]

  • The aqueous solution is then typically extracted with an organic solvent such as dichloromethane.[7]

  • The organic phases are combined, can be treated with activated carbon for decolorization, and then filtered.[7]

  • The solvent is removed under reduced pressure, and the resulting crude product can be purified by crystallization, for instance from ethanol, to yield the final product.[7]

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the following precautions should be observed:

  • Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[1]

  • Handling: Avoid breathing dust, mist, gas, or vapors. Use only in a well-ventilated area. Wash skin thoroughly after handling.[1]

  • First Aid (Inhalation): Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]

  • First Aid (Skin Contact): Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

  • First Aid (Eye Contact): Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • First Aid (Ingestion): Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Biological Context and Potential Applications of the 2-Aminopyrimidine Scaffold

While specific biological activities for this compound are not extensively documented, the 2-aminopyrimidine core is a well-established pharmacophore in drug discovery, exhibiting a wide range of biological functions.[8][9]

Antimicrobial and Anti-Biofilm Activity

The 2-aminopyrimidine scaffold has garnered significant attention for its broad-spectrum antimicrobial properties.[8] Derivatives of 2-aminopyrimidine have demonstrated the ability to modulate the formation of bacterial biofilms, with notable activity against Gram-positive strains.[10][11] Some compounds in this class have also been shown to suppress the resistance of Methicillin-resistant Staphylococcus aureus (MRSA) to conventional antibiotics.[10]

Enzyme Inhibition

2-Aminopyrimidine derivatives have been synthesized and evaluated as inhibitors of various enzymes. For instance, a series of these compounds were assessed for their inhibitory activity against β-glucuronidase, an enzyme implicated in the detoxification of carcinogens.[12] The versatility of the 2-aminopyrimidine structure allows for chemical modifications to enhance efficacy and selectivity against various biological targets.[8]

The diverse biological activities associated with the 2-aminopyrimidine moiety make compounds like this compound valuable as building blocks in the synthesis of novel therapeutic agents.[9] Their utility spans from developing new antimicrobial drugs to creating probes for studying enzymatic pathways.[8][12]

References

In-Depth Technical Guide: 4-Chloro-5-methoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 4-Chloro-5-methoxypyrimidin-2-amine (CAS No: 4763-36-4). This pyrimidine derivative is a valuable building block in medicinal chemistry, and this document aims to serve as a foundational resource for its application in research and drug discovery.

Core Chemical Properties

This compound is a substituted pyrimidine with the molecular formula C₅H₆ClN₃O.[1] The presence of a chloro group at the 4-position, a methoxy group at the 5-position, and an amine group at the 2-position provides multiple reactive sites for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted or sourced from chemical suppliers and should be considered as indicative.

PropertyValueSource
Molecular Formula C₅H₆ClN₃O[1]
Molecular Weight 159.57 g/mol [1]
CAS Number 4763-36-4[2][3]
Melting Point 146-148 °C[2]
Boiling Point 345.3 °C at 760 mmHg (Predicted)[2]
Density 1.398 g/cm³ (Predicted)[2]
pKa 3.41 ± 0.10 (Predicted)[2]
LogP 1.302 (Predicted)[2]
Storage Temperature 2-8°C, protect from light[2]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and commonly cited synthetic route involves the chlorination of a corresponding hydroxy-pyrimidine precursor.

Proposed Synthetic Pathway

A likely synthetic route to this compound starts from 2-Amino-4-hydroxy-5-methoxypyrimidine. The chlorination of the hydroxyl group at the 4-position can be achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2]

Synthesis_Pathway 2-Amino-4-hydroxy-5-methoxypyrimidine 2-Amino-4-hydroxy-5-methoxypyrimidine C₅H₇N₃O₂ This compound This compound C₅H₆ClN₃O 2-Amino-4-hydroxy-5-methoxypyrimidine->this compound   POCl₃   

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Chlorination of Hydroxypyrimidines

The following is a generalized experimental protocol based on similar transformations. Researchers should optimize the reaction conditions for the specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the starting material, 2-amino-4-hydroxy-5-methoxypyrimidine, is suspended in an excess of phosphorus oxychloride (POCl₃).

  • Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: The acidic aqueous solution is neutralized with a base, such as sodium bicarbonate or sodium hydroxide, until a basic pH is achieved. The product is then extracted with an appropriate organic solvent, for example, ethyl acetate or dichloromethane.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

Purification of the crude this compound can be achieved by standard laboratory techniques.

  • Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, is a common method for purifying solid organic compounds.[2]

  • Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. The choice of eluent will depend on the polarity of the compound and any impurities present.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amine protons, the methoxy protons, and the aromatic proton on the pyrimidine ring. The chemical shifts and coupling constants will be characteristic of the molecule's structure.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the aromatic carbons of the pyrimidine ring and the carbon of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (159.57 g/mol ). The isotopic pattern of the molecular ion peak, due to the presence of chlorine (³⁵Cl and ³⁷Cl), will be a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Expected key peaks include N-H stretching vibrations for the amine group (typically in the range of 3300-3500 cm⁻¹) and C-O stretching for the methoxy group.[4]

Potential Biological Significance and Signaling Pathways

The structural features of this compound suggest its potential as an intermediate in the synthesis of kinase inhibitors. The 2-aminopyrimidine moiety is a common feature in many ATP-competitive kinase inhibitors, where the amine group often forms key hydrogen bond interactions with the hinge region of the kinase domain. For instance, derivatives of 2-aminopyrimidine have been identified as potent inhibitors of kinases such as Src and Abl.

Furthermore, substituted pyrimidines have been explored as bone anabolic agents that promote osteogenesis, potentially through pathways like the BMP2/SMAD1 signaling cascade. Other reported biological activities for pyrimidine derivatives include antibacterial, antinociceptive, and anticancer effects.

Given the versatility of the pyrimidine core and the reactive handles present on this compound, it represents a promising starting point for the development of novel therapeutic agents targeting a variety of signaling pathways.

Potential_Applications cluster_0 This compound cluster_1 Potential Therapeutic Areas Start Versatile Chemical Intermediate Kinase_Inhibition Kinase Inhibition (e.g., Src, Abl) Start->Kinase_Inhibition Bone_Anabolism Bone Anabolism (e.g., BMP2/SMAD1 Pathway) Start->Bone_Anabolism Antimicrobial Antimicrobial Activity Start->Antimicrobial Anticancer Anticancer Activity Start->Anticancer

Caption: Potential therapeutic applications of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[3]

This technical guide provides a summary of the available information on this compound. Further experimental investigation is required to fully elucidate its chemical and biological properties.

References

Synthesis of 4-Chloro-5-methoxypyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 4-Chloro-5-methoxypyrimidin-2-amine, a crucial intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the formation of a pyrimidine ring system, followed by a chlorination step. This document provides detailed experimental protocols and summarizes key quantitative data for each stage of the synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The yields are representative of typical outcomes for these types of reactions.

StepReactionStarting MaterialProductReagentsTypical Yield
1Pyrimidine Ring FormationDiethyl 2-methoxy-malonate2-amino-5-methoxypyrimidin-4-olGuanidine hydrochloride, Sodium ethoxide85-95%
2Chlorination2-amino-5-methoxypyrimidin-4-olThis compoundPhosphorus oxychloride (POCl₃)70-80%

Synthesis Pathway Overview

The synthesis of this compound is primarily achieved through a two-step process:

  • Step 1: Synthesis of 2-amino-5-methoxypyrimidin-4-ol. This initial step involves the condensation of diethyl 2-methoxy-malonate with guanidine in the presence of a strong base, typically sodium ethoxide. This reaction forms the core pyrimidine structure.

  • Step 2: Chlorination of 2-amino-5-methoxypyrimidin-4-ol. The intermediate from the first step is then subjected to chlorination to replace the hydroxyl group at the 4-position with a chloro group. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃).

The following diagram illustrates this synthetic pathway:

Synthesis_Pathway start Diethyl 2-methoxy-malonate + Guanidine intermediate 2-amino-5-methoxypyrimidin-4-ol start->intermediate Step 1: Ring Formation product This compound intermediate->product Step 2: Chlorination reagent1 Sodium Ethoxide reagent1->start reagent2 Phosphorus Oxychloride (POCl₃) reagent2->intermediate

Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-amino-5-methoxypyrimidin-4-ol

This procedure details the formation of the pyrimidine ring through the condensation of diethyl 2-methoxy-malonate and guanidine.

Materials:

  • Diethyl 2-methoxy-malonate

  • Guanidine hydrochloride

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) with stirring. The reaction is exothermic and should be cooled as needed to maintain a controlled temperature.

  • Reaction with Guanidine: Once all the sodium has dissolved and the solution has cooled to room temperature, add guanidine hydrochloride (1.1 equivalents) to the sodium ethoxide solution. Stir the mixture until the guanidine hydrochloride is fully dissolved.

  • Addition of Diethyl 2-methoxy-malonate: To the guanidine solution, add diethyl 2-methoxy-malonate (1 equivalent) dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly add water to quench any unreacted sodium ethoxide. Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 6-7, which will cause the product to precipitate.

  • Purification: Collect the precipitate by filtration and wash it with cold deionized water, followed by a small amount of cold ethanol. Dry the product under vacuum to yield 2-amino-5-methoxypyrimidin-4-ol as a white to off-white solid.

Step 2: Chlorination of 2-amino-5-methoxypyrimidin-4-ol

This protocol describes the conversion of the hydroxyl group of the pyrimidine intermediate to a chloro group using phosphorus oxychloride.

Materials:

  • 2-amino-5-methoxypyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene (or another high-boiling inert solvent)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), suspend 2-amino-5-methoxypyrimidin-4-ol (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents). Toluene can be used as a solvent if desired.

  • Addition of Catalyst (Optional): If a catalyst is used, add N,N-dimethylaniline (0.1-0.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain this temperature for 3-5 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Work-up: Slowly and carefully pour the cooled reaction residue onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate.

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield this compound.

The following diagram outlines the general experimental workflow for the synthesis:

Experimental_Workflow cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Chlorination s1_start Dissolve Sodium in Ethanol s1_reac1 Add Guanidine HCl s1_start->s1_reac1 s1_reac2 Add Diethyl 2-methoxy-malonate s1_reac1->s1_reac2 s1_reflux Reflux for 4-6 hours s1_reac2->s1_reflux s1_workup Acidify and Precipitate s1_reflux->s1_workup s1_purify Filter, Wash, and Dry s1_workup->s1_purify s1_product 2-amino-5-methoxypyrimidin-4-ol s1_purify->s1_product s2_start Suspend Intermediate in POCl₃ s1_product->s2_start Intermediate s2_reflux Reflux for 3-5 hours s2_start->s2_reflux s2_distill Distill excess POCl₃ s2_reflux->s2_distill s2_quench Quench with Ice s2_distill->s2_quench s2_extract Neutralize and Extract s2_quench->s2_extract s2_purify Dry and Concentrate s2_extract->s2_purify s2_product This compound s2_purify->s2_product

Experimental workflow for the synthesis.

Spectroscopic Analysis of 4-Chloro-5-methoxypyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of the heterocyclic compound 4-Chloro-5-methoxypyrimidin-2-amine. While a comprehensive search of publicly available scientific databases and chemical supplier information did not yield specific experimental spectroscopic data (NMR, IR, MS) for this compound, this guide outlines the standard methodologies and expected data presentation formats essential for its analysis.

Compound Profile

  • IUPAC Name: this compound

  • CAS Number: 4763-36-4

  • Molecular Formula: C₅H₆ClN₃O

  • Molecular Weight: 159.58 g/mol

  • Chemical Structure:

    (Note: A placeholder for the chemical structure image)

Spectroscopic Data Summary

The following tables are structured to present the anticipated spectroscopic data for this compound. At the time of this publication, experimental data was not located. These tables can be populated upon acquisition of the spectra.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not available
Data not available
Data not available

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available
Data not available
Data not available
Data not available
Data not available

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
Data not available
Data not available
Data not available
Data not available

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
Data not available
Data not available
Data not available

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR, IR, and MS data for a solid organic compound such as this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a volume of 0.5-0.7 mL.[1] The choice of solvent will depend on the solubility of the compound.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Transfer the solution to a clean 5 mm NMR tube.

    • Place the tube in the NMR spectrometer.

    • Acquire ¹H NMR and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled experiment is standard.

    • Further experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place a portion of the powder into a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

  • Background Spectrum: Obtain a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).[2]

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).[3][4]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a chemical compound using spectroscopic methods.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Compound Pure Compound (this compound) Dissolution Dissolution in Deuterated Solvent Compound->Dissolution KBr_Pellet Preparation of KBr Pellet Compound->KBr_Pellet Dilution Dilution in Volatile Solvent Compound->Dilution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy KBr_Pellet->IR MS Mass Spectrometry Dilution->MS NMR_Data NMR Spectrum (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure_Proposal Propose Structure NMR_Data->Structure_Proposal IR_Data->Structure_Proposal MS_Data->Structure_Proposal Structure_Confirmation Confirm Structure Structure_Proposal->Structure_Confirmation

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Conclusion

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Chloro-5-methoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 4-Chloro-5-methoxypyrimidin-2-amine, a crucial intermediate in pharmaceutical research and development. This document details two principal synthesis pathways, offering in-depth experimental protocols, quantitative data for comparison, and logical workflow diagrams to aid in methodological selection and implementation.

Executive Summary

The synthesis of this compound can be effectively achieved through two primary strategic approaches. The first route commences with the construction of the pyrimidine ring from a substituted malonic ester and guanidine, followed by chlorination and selective dechlorination. The second, more direct route, involves the selective amination of a pre-formed 2,4-dichloro-5-methoxypyrimidine intermediate. This guide will explore the foundational starting materials and subsequent transformations for both pathways.

Route 1: Pyrimidine Ring Formation Followed by Functionalization

This classical approach builds the core 2-aminopyrimidine structure first, followed by the introduction of the chloro substituent. The key starting materials for this route are a methoxy-substituted malonic ester and a guanidine salt.

Core Starting Materials:

  • Diethyl 2-methoxymalonate: This C3 fragment provides the carbon backbone and the methoxy group at the 5-position of the final pyrimidine ring.

  • Guanidine Hydrochloride: This reagent is the source of the N-C-N (amidine) unit required to form the 2-aminopyrimidine ring system.

Experimental Protocols and Data

Step 1: Synthesis of 2-Amino-5-methoxy-4,6-dihydroxypyrimidine

This step involves the condensation reaction between diethyl 2-methoxymalonate and guanidine hydrochloride in the presence of a strong base.

  • Reaction Principle: The reaction is a base-catalyzed condensation. Sodium ethoxide is typically used to deprotonate the guanidine and the active methylene group of the malonic ester, facilitating the cyclization reaction.

  • Detailed Protocol:

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add guanidine hydrochloride and stir until the guanidine is liberated.

    • To this mixture, add diethyl 2-methoxymalonate dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • After cooling, the resulting sodium salt of the dihydroxypyrimidine is dissolved in water.

    • Neutralize the solution with acetic acid to precipitate the product.

    • Filter the precipitate, wash with water and ethanol, and dry to obtain 2-amino-5-methoxy-4,6-dihydroxypyrimidine.

ParameterValue/ConditionReference
Starting Materials Diethyl malonate, Guanidine nitrate, Sodium methylate, Ethanol[1]
Reaction Time 6.5 hours[1]
Temperature 65 °C[1]
Yield 96.1%[1]
Purity 99.7% (HPLC)[1]

Step 2: Synthesis of 2-Amino-4,6-dichloro-5-methoxypyrimidine

The dihydroxy-pyrimidine intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃).

  • Reaction Principle: The hydroxyl groups of the pyrimidine are converted to chloro groups by reaction with an excess of phosphorus oxychloride, often in the presence of a tertiary amine base which acts as a catalyst and acid scavenger.

  • Detailed Protocol:

    • Suspend 2-amino-5-methoxy-4,6-dihydroxypyrimidine in phosphorus oxychloride.

    • Add a tertiary amine (e.g., N,N-dimethylaniline) dropwise while maintaining the temperature.

    • Heat the mixture to reflux for several hours.

    • After completion, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully quenched by pouring it onto crushed ice.

    • The precipitated product is filtered, washed with water, and dried.

ParameterValue/ConditionReference
Starting Materials 2-Amino-4,6-dihydroxypyrimidine, Phosphorus oxychloride, N,N-dimethylaniline[2][3]
Molar Ratio (POCl₃:pyrimidine) 3.4:1 to 4.2:1[2]
Molar Ratio (Amine:pyrimidine) 1.7:1 to 2.5:1[2]
Reaction Time 1-4 hours[2]
Temperature 55-68 °C[2]
Yield >80%[2]

Step 3: Selective Dechlorination to this compound

This step requires the selective removal of the chlorine atom at the 6-position.

  • Reaction Principle: Catalytic hydrogenation is a common method for dechlorination. The selectivity can be controlled by the choice of catalyst, solvent, and reaction conditions.

  • General Protocol (Conceptual):

    • Dissolve 2-amino-4,6-dichloro-5-methoxypyrimidine in a suitable solvent (e.g., ethanol).

    • Add a palladium-based catalyst (e.g., Pd/C) and a base (e.g., sodium acetate) to neutralize the HCl formed.

    • Hydrogenate the mixture under a hydrogen atmosphere at a controlled temperature and pressure.

    • Monitor the reaction progress to stop after the removal of one chlorine atom.

    • Filter the catalyst and evaporate the solvent to obtain the crude product, which is then purified.

Synthesis Workflow for Route 1

Route 1 Synthesis Workflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Dichlorination cluster_step3 Step 3: Selective Dechlorination Diethyl 2-methoxymalonate Diethyl 2-methoxymalonate 2-Amino-5-methoxy-4,6-dihydroxypyrimidine 2-Amino-5-methoxy-4,6-dihydroxypyrimidine Diethyl 2-methoxymalonate->2-Amino-5-methoxy-4,6-dihydroxypyrimidine NaOEt, EtOH, Reflux Guanidine HCl Guanidine HCl Guanidine HCl->2-Amino-5-methoxy-4,6-dihydroxypyrimidine 2-Amino-4,6-dichloro-5-methoxypyrimidine 2-Amino-4,6-dichloro-5-methoxypyrimidine 2-Amino-5-methoxy-4,6-dihydroxypyrimidine->2-Amino-4,6-dichloro-5-methoxypyrimidine POCl3, Amine Base, Reflux This compound This compound 2-Amino-4,6-dichloro-5-methoxypyrimidine->this compound H2, Pd/C, Base

Caption: Synthetic pathway for this compound via ring formation.

Route 2: Selective Amination of a Dichloro-pyrimidine Intermediate

This alternative and often more direct route begins with a pre-functionalized pyrimidine ring and introduces the amino group selectively.

Core Starting Materials:

  • 2,4-Dihydroxy-5-methoxypyrimidine (5-Methoxyuracil): A commercially available starting material that provides the pyrimidine core with the desired methoxy group.

  • Phosphorus Oxychloride (POCl₃): Used as the chlorinating agent.

  • Ammonia (or an ammonia equivalent): The source of the amino group.

Experimental Protocols and Data

Step 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

This step is a chlorination reaction similar to that in Route 1.

  • Reaction Principle: The hydroxyl groups of 5-methoxyuracil are replaced by chlorine atoms using phosphorus oxychloride, typically in the presence of a tertiary amine.

  • Detailed Protocol:

    • In a reaction vessel, add 2,4-dihydroxy-5-methoxypyrimidine, a solvent (e.g., toluene), and phosphorus oxychloride.[4]

    • With stirring, add a tertiary amine (e.g., triethylamine) and heat the mixture to reflux (100-160 °C) for 2-6 hours.[4]

    • Monitor the reaction for completion by LCMS.[4]

    • After cooling, carefully add water to quench the reaction.

    • Extract the product with an organic solvent, wash the organic layer, and concentrate under reduced pressure to obtain 2,4-dichloro-5-methoxypyrimidine.[4]

ParameterValue/ConditionReference
Starting Materials 2,4-Dihydroxy-5-methoxypyrimidine, POCl₃, Triethylamine, Toluene[4]
Molar Ratio (POCl₃:pyrimidine) 2.0-2.5 : 1[4]
Molar Ratio (Amine:pyrimidine) 1.0-1.5 : 1[4]
Reaction Time 2-6 hours[4]
Temperature 100-160 °C[4]
Yield 90.3%[4]
Purity 98.6%[4]

Step 2: Selective Amination of 2,4-Dichloro-5-methoxypyrimidine

This crucial step involves the selective reaction of an amine at the C2 or C4 position. While the C4 position is generally more reactive, conditions can be optimized for C2 amination.[5]

  • Reaction Principle: Nucleophilic aromatic substitution (SNAr) of one of the chloro groups by an amine. Selectivity for the C2 position can be achieved under certain conditions, potentially influenced by the methoxy group at C5.[5][6] More advanced methods like the Buchwald-Hartwig amination can also provide regioselectivity.[7][8][9][10][11]

  • General Protocol for SNAr:

    • Dissolve 2,4-dichloro-5-methoxypyrimidine in a suitable solvent.

    • Introduce ammonia gas or a solution of ammonia in an alcohol at a controlled temperature.

    • The reaction may be performed under pressure in a sealed vessel to facilitate the reaction with gaseous ammonia.

    • Monitor the reaction for the formation of the mono-aminated product.

    • Upon completion, the solvent is removed, and the product is isolated and purified.

Note: Achieving high selectivity in the direct amination with ammonia can be challenging and may lead to a mixture of 2-amino and 4-amino isomers. The use of palladium-catalyzed Buchwald-Hartwig amination with specific ligands has been shown to favor C2 amination on similar substrates and would be a preferred method for achieving high regioselectivity.[8]

Synthesis Workflow for Route 2

Route 2 Synthesis Workflow cluster_start Starting Material cluster_step1 Step 1: Dichlorination cluster_step2 Step 2: Selective C2 Amination 5-Methoxyuracil 5-Methoxyuracil 2,4-Dichloro-5-methoxypyrimidine 2,4-Dichloro-5-methoxypyrimidine 5-Methoxyuracil->2,4-Dichloro-5-methoxypyrimidine POCl3, Amine Base, Reflux This compound This compound 2,4-Dichloro-5-methoxypyrimidine->this compound NH3 (or equivalent), Selective Conditions (e.g., Buchwald-Hartwig)

Caption: Synthetic pathway for this compound via selective amination.

Conclusion

Both synthetic routes presented offer viable pathways to this compound, each with distinct advantages and challenges. Route 1 utilizes fundamental and well-established pyrimidine synthesis chemistry, but the final selective dechlorination step may require significant optimization. Route 2 offers a more convergent approach, with the key challenge lying in achieving high regioselectivity during the amination step. The choice of the optimal route will depend on the availability of starting materials, the scale of the synthesis, and the capabilities for performing specialized reactions such as catalytic hydrogenations or palladium-catalyzed cross-couplings. This guide provides the necessary foundational information for researchers to make an informed decision and proceed with the synthesis of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to Structural Analogs of 4-Chloro-5-methoxypyrimidin-2-amine as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the structural analogs of 4-chloro-5-methoxypyrimidin-2-amine, a key intermediate and pharmacophore in the development of potent and selective kinase inhibitors. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of these analogs, with a particular emphasis on their activity against Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs). Detailed experimental protocols for the synthesis of these compounds and the biochemical assays used to evaluate their activity are provided. Furthermore, this guide visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the mechanism of action and development process of these promising therapeutic agents.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

The 2,4-diaminopyrimidine core is a privileged scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The this compound core provides a versatile platform for the synthesis of a diverse library of analogs through modifications at the 2-amino, 4-chloro, and 5-methoxy positions. These modifications allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Analogs of this compound have shown significant promise as inhibitors of several important cancer-related kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Particularly CDK2 and CDK9, which are crucial regulators of the cell cycle and transcription.[1]

  • Fibroblast Growth Factor Receptors (FGFRs): Specifically FGFR4, which is implicated in the progression of hepatocellular carcinoma and other cancers.[2][3]

This guide will delve into the specifics of these interactions and the therapeutic potential of these compounds.

Structure-Activity Relationships (SAR) of 2,4-Diaminopyrimidine Analogs

The biological activity of 2,4-diaminopyrimidine analogs is highly dependent on the nature of the substituents at various positions of the pyrimidine ring.

Substitutions at the N2 and N4 Positions

The N2 and N4 positions are critical for establishing interactions with the kinase hinge region and for extending into the hydrophobic pockets of the ATP-binding site.

  • N2-Position: Substitution with various aryl and heteroaryl amines can significantly impact potency and selectivity.

  • N4-Position: Aryl substitutions at the N4 position are common and contribute to the overall binding affinity. The electronic properties of substituents on this aryl ring can influence activity.[4]

Modifications at the C5-Position

The C5-position offers an opportunity to modulate the physicochemical properties and selectivity of the compounds.

  • Alkoxy Groups: The 5-methoxy group of the parent compound can be replaced with other alkoxy groups to explore the impact on potency and metabolic stability.

  • Halogenation: Introduction of a fluorine atom at the C5 position has been shown to influence the binding mode and selectivity of some diaminopyrimidine inhibitors.[4]

Quantitative Data on Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activity of representative 2,4-diaminopyrimidine analogs against CDK2/Cyclin A, CDK9/Cyclin T1, and FGFR4.

Compound IDR1 (at N2)R2 (at N4)CDK2/Cyclin A IC50 (nM)[1]CDK9/Cyclin T1 IC50 (nM)[1]
1 PhenylPhenyl>10000>10000
2a Phenyl4-Fluorophenyl240180
2d Phenyl4-Chlorophenyl110110
3b 4-Fluorophenyl4-Fluorophenyl110120
3c 4-Chlorophenyl4-Fluorophenyl9065
3g 4-Methoxyphenyl4-Fluorophenyl83110
Compound IDStructureFGFR1 IC50 (nM)[5]FGFR2 IC50 (nM)[5]FGFR3 IC50 (nM)[5]FGFR4 IC50 (nM)[5]
FIIN-2 4-acrylamidebenzyl at N43.14.32745
FIIN-3 4-acrylamidebenzyl at N413213135
Compound IDStructureFGFR4 IC50 (nM)[6]
2n 2-aminopyrimidine derivative2.6

Signaling Pathways

CDK9/Cyclin T1 Signaling Pathway

CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), leading to transcriptional elongation of many genes, including anti-apoptotic proteins and oncogenes. Inhibition of CDK9 leads to a decrease in the transcription of these key survival genes, ultimately inducing apoptosis in cancer cells.

CDK9_Pathway CDK9 CDK9 PTEFb P-TEFb (Active Complex) CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates pRNAPII Phosphorylated RNA Polymerase II Transcription Transcriptional Elongation pRNAPII->Transcription Oncogenes Oncogenes & Anti-apoptotic Genes (e.g., MYC, MCL-1) Transcription->Oncogenes Apoptosis Apoptosis Oncogenes->Apoptosis Inhibition of Inhibitor 2,4-Diaminopyrimidine Inhibitor Inhibitor->PTEFb Inhibits

Caption: CDK9/Cyclin T1 signaling pathway and the mechanism of its inhibition.

FGFR4 Signaling Pathway in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC), the FGF19/FGFR4 signaling axis is often aberrantly activated. Binding of FGF19 to FGFR4 leads to receptor dimerization and autophosphorylation, activating downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. Selective FGFR4 inhibitors can block these oncogenic signals.

FGFR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS RAS FGFR4->RAS Activates PI3K PI3K FGFR4->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Selective FGFR4 Inhibitor Inhibitor->FGFR4 Inhibits

Caption: The FGF19/FGFR4 signaling pathway in hepatocellular carcinoma.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-4-chloro-5-methoxypyrimidin-2-amines

This protocol describes a general method for the N-arylation of this compound using a Buchwald-Hartwig cross-coupling reaction.

Materials:

  • This compound

  • Aryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs2CO3, 2 equivalents)

  • Anhydrous solvent (e.g., DMF or dioxane)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the aryl boronic acid, palladium catalyst, ligand, and base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Synthesis_Workflow Start Starting Materials: - this compound - Aryl Boronic Acid - Catalyst, Ligand, Base Reaction Buchwald-Hartwig Cross-Coupling Start->Reaction Workup Work-up: - Extraction - Washing - Drying Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product N-Aryl-4-chloro- 5-methoxypyrimidin-2-amine Purification->Product

Caption: General workflow for the synthesis of N-aryl-4-chloro-5-methoxypyrimidin-2-amines.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for determining the in vitro potency of synthesized compounds against their target kinases.[7][8]

Materials:

  • Recombinant kinase (e.g., CDK9/Cyclin T1 or FGFR4)

  • Peptide substrate

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay reagents (Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the test compound dilutions. Add the recombinant kinase and the appropriate peptide substrate in kinase buffer. Initiate the reaction by adding ATP. Incubate at 30°C for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

Structural analogs of this compound represent a promising class of kinase inhibitors with demonstrated activity against key cancer targets such as CDKs and FGFRs. The modular nature of their synthesis allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols and visualized signaling pathways provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

Future research in this area will likely focus on:

  • The development of more selective inhibitors to minimize off-target effects.

  • The exploration of novel substitutions on the pyrimidine core to overcome drug resistance.

  • The evaluation of these compounds in in vivo cancer models to translate their in vitro potency into therapeutic efficacy.

By leveraging the information presented in this guide, scientists can accelerate the development of the next generation of pyrimidine-based kinase inhibitors for the treatment of cancer and other diseases.

References

The Strategic Application of 4-Chloro-5-methoxypyrimidin-2-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methoxypyrimidin-2-amine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom, an electron-donating methoxy group, and a primary amine, makes it an attractive starting material for the synthesis of complex molecular architectures targeting a variety of biological pathways. This technical guide explores the potential research applications of this compound, with a particular focus on its role in the development of potent kinase inhibitors for oncology. We provide a comprehensive overview of its synthetic utility, quantitative biological data for derived compounds, detailed experimental protocols for key transformations, and visualizations of relevant signaling pathways and experimental workflows.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved therapeutics. Its ability to mimic the purine bases of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding site of protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The strategic functionalization of the pyrimidine core is critical for achieving high potency and selectivity against specific kinases.

This compound emerges as a valuable starting material due to its inherent structural features that allow for sequential and regioselective modifications. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, providing a key handle for introducing a variety of pharmacophoric groups that can interact with the hinge region of a kinase. The 2-amino group can be further functionalized or act as a key hydrogen bond donor. The 5-methoxy group, while less reactive, influences the electronic properties of the ring and can be a site for later-stage modification.

Synthetic Utility and Key Reactions

The primary synthetic utility of this compound lies in its reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is activated towards nucleophilic attack by the electron-withdrawing pyrimidine nitrogens. This allows for the displacement of the chloride by a wide range of nucleophiles, most notably anilines, to forge a C-N bond. This reaction is fundamental in the synthesis of many kinase inhibitors, where the aniline moiety often occupies a hydrophobic pocket adjacent to the ATP-binding site.

Buchwald-Hartwig Amination

For less reactive amines or when milder reaction conditions are required, the Buchwald-Hartwig palladium-catalyzed amination offers a powerful alternative to traditional SNAr. This reaction is highly versatile and tolerates a broad range of functional groups, making it suitable for complex molecule synthesis.

Application in the Development of ALK/EGFR Dual Inhibitors

Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) are two receptor tyrosine kinases that, when constitutively activated through mutations or rearrangements, act as oncogenic drivers in various cancers, most notably Non-Small Cell Lung Cancer (NSCLC). The development of dual inhibitors that can simultaneously target both kinases is a promising strategy to overcome drug resistance and improve therapeutic outcomes.

While direct synthesis of a marketed drug from this compound is not extensively documented in publicly available literature, its structure is highly amenable to the synthesis of potent ALK/EGFR inhibitors, such as derivatives of the well-characterized inhibitor TAE684 and the more advanced dual inhibitor CHMFL-ALK/EGFR-050.

Quantitative Biological Data

The following table summarizes the in vitro kinase inhibitory activity of compounds structurally related to potential derivatives of this compound.

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (nM)
TAE684ALK2-10Karpas-299, SU-DHL-12-5
CHMFL-ALK/EGFR-050EGFR L858R1.5H197511.2
EGFR del 191.8HCC8277.5
EGFR T790M5.6H197511.2
EML4-ALK3.2H312221.5
EML4-ALK L1196M8.9H3122-L1196M45.3
EML4-ALK G1269A15.6H3122-G1269A89.7

Data is compiled from publicly available research literature.

Experimental Protocols

The following section provides a detailed, plausible experimental protocol for the synthesis of a key intermediate towards an ALK/EGFR dual inhibitor, starting from this compound. This protocol is a composite based on established methodologies for similar pyrimidine derivatives.

Proposed Synthesis of N4-(2-(isopropylsulfonyl)phenyl)-5-methoxy-pyrimidine-2,4-diamine (a key intermediate)

Step 1: Nucleophilic Aromatic Substitution

  • Reaction: this compound + 2-(isopropylsulfonyl)aniline → N4-(2-(isopropylsulfonyl)phenyl)-5-methoxy-pyrimidine-2,4-diamine

  • Reagents and Materials:

    • This compound (1.0 eq)

    • 2-(isopropylsulfonyl)aniline (1.1 eq)

    • p-Toluenesulfonic acid monohydrate (0.2 eq)

    • 2-Pentanol

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, 2-(isopropylsulfonyl)aniline, and p-toluenesulfonic acid monohydrate.

    • Add 2-pentanol as the solvent.

    • Place the flask under an inert atmosphere (Argon or Nitrogen).

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

  • Characterization: The final product should be characterized by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Visualizations

Signaling Pathways

The following diagrams illustrate the simplified signaling pathways of ALK and EGFR and the point of inhibition by targeted therapies.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Therapeutic Intervention cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome ALK ALK Receptor RAS_MAPK RAS-MAPK Pathway ALK->RAS_MAPK PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT JAK_STAT JAK-STAT Pathway ALK->JAK_STAT ALK_Inhibitor ALK Inhibitor ALK_Inhibitor->ALK Cell_Outcome Proliferation, Survival, Metastasis RAS_MAPK->Cell_Outcome PI3K_AKT->Cell_Outcome JAK_STAT->Cell_Outcome

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligand Ligand cluster_inhibitor Therapeutic Intervention cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome EGFR EGFR RAS_MAPK RAS-MAPK Pathway EGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT EGF EGF EGF->EGFR EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR Cell_Outcome Proliferation, Survival RAS_MAPK->Cell_Outcome PI3K_AKT->Cell_Outcome

Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the synthesis of a key intermediate for an ALK/EGFR dual inhibitor.

Experimental_Workflow Start Starting Materials: This compound 2-(isopropylsulfonyl)aniline Reaction Nucleophilic Aromatic Substitution (SNAr) Solvent: 2-Pentanol Catalyst: p-TsOH Temperature: 120 °C Start->Reaction Workup Aqueous Workup - Dilution with Ethyl Acetate - Wash with NaHCO3 (aq) - Wash with Brine Reaction->Workup Purification Purification - Dry over Na2SO4 - Filtration - Concentration - Flash Column Chromatography Workup->Purification Product Product: N4-(2-(isopropylsulfonyl)phenyl)-5-methoxypyrimidine-2,4-diamine Purification->Product Analysis Characterization - 1H NMR - 13C NMR - HRMS Product->Analysis

Caption: Proposed workflow for the synthesis of a key pyrimidine intermediate.

Conclusion

This compound represents a versatile and valuable building block for the synthesis of biologically active molecules, particularly in the realm of kinase inhibitor discovery. Its inherent reactivity and substitution pattern provide a robust platform for the generation of diverse chemical libraries. The potential to synthesize potent dual ALK/EGFR inhibitors underscores its significance for academic and industrial researchers in oncology drug development. The methodologies and data presented in this guide aim to facilitate further exploration and application of this promising chemical entity.

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of 4-Chloro-5-methoxypyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, derivatives of 4-Chloro-5-methoxypyrimidin-2-amine have emerged as a promising class of compounds with diverse and potent biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as inhibitors of key biological targets, including the complement C5 protein and PIKfyve kinase.

Quantitative Biological Data

The biological activity of this compound derivatives has been quantified against specific molecular targets. The following tables summarize key inhibitory activities, providing a comparative overview for researchers.

DerivativeTargetAssay TypeIC50 (nM)Kd (nM)Reference
N-(6-(5-(3-(dimethylamino)prop-1-yn-1-yl)-1H-indazol-1-yl)-5-methoxypyrimidin-2-yl)acetamide (Compound 40)PIKfyveNanoBRET0.38-[1]
Compound from Patent WO2020205501A1C5Red Blood Cell Lysis0.01-5000-[2]
Compound from Patent WO2020205501A1C5C5 Association-0.01-10000[2]

Table 1: Inhibitory Activity of this compound Derivatives. This table presents the half-maximal inhibitory concentration (IC50) and equilibrium dissociation constant (Kd) values for representative derivatives against their respective biological targets.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used to synthesize and evaluate the biological activity of this compound derivatives.

General Synthesis of a PIKfyve Inhibitor Derivative

A key derivative targeting PIKfyve kinase was synthesized through a multi-step process. The general procedure for the coupling of this compound with a substituted indazole is described below.

To a solution of 6-bromo-1H-indazole in DMF (3 mL) is added cesium carbonate and this compound. The reaction mixture is heated to 80 °C for 17 hours. Following the reaction, the mixture is processed to yield the desired N-(6-(1H-indazol-1-yl)-5-methoxypyrimidin-2-yl)acetamide derivative[1].

Synthesis of a Complement C5 Inhibitor Derivative

The synthesis of a complement C5 inhibitor involves the reaction of this compound in a solution of 1,4-dioxane. This solution is then added to the reaction mixture, which is subsequently heated to 60°C and stirred overnight. After cooling, the reaction is quenched with a saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate to yield the final product[2].

PIKfyve Kinase Inhibition Assay (NanoBRET)

The inhibitory activity of the synthesized compounds against PIKfyve kinase was determined using the NanoBRET assay. This cellular assay measures the displacement of a fluorescent tracer from the kinase active site by the test compound. The IC50 values are then calculated from the dose-response curves[1].

Complement C5 Inhibition Assay (Red Blood Cell Lysis)

The functional inhibition of the complement C5 protein was assessed through a red blood cell lysis assay. This assay measures the ability of a compound to prevent the C5b-9 membrane attack complex (MAC) formation, which leads to the lysis of red blood cells. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of hemolysis[2].

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and workflows.

PIKfyve_Signaling_Pathway PI3P PI3P PIKfyve PIKfyve Kinase PI3P->PIKfyve PI_3_5_P2 PI(3,5)P2 PIKfyve->PI_3_5_P2 Endosomal_Trafficking Endosomal Trafficking PI_3_5_P2->Endosomal_Trafficking Lysosomal_Function Lysosomal Function PI_3_5_P2->Lysosomal_Function Autophagy Autophagy PI_3_5_P2->Autophagy Inhibitor 4-Chloro-5-methoxy- pyrimidin-2-amine Derivative Inhibitor->PIKfyve

PIKfyve Signaling Pathway and Inhibition.

Complement_Cascade_Inhibition C5_Convertase C5 Convertase C5 Complement C5 C5_Convertase->C5 C5a C5a (Anaphylatoxin) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (MAC) C5b->MAC + C6, C7, C8, C9 C6789 C6, C7, C8, C9 Cell_Lysis Cell Lysis MAC->Cell_Lysis Inhibitor 4-Chloro-5-methoxy- pyrimidin-2-amine Derivative Inhibitor->C5

Complement Cascade and C5 Inhibition.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Kinase_Assay Kinase Inhibition Assay (e.g., NanoBRET) Biological_Screening->Kinase_Assay Functional_Assay Functional Assay (e.g., RBC Lysis) Biological_Screening->Functional_Assay Data_Analysis Data Analysis (IC50/Kd Determination) Kinase_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization End End Lead_Optimization->End

General Drug Discovery Workflow.

References

4-Chloro-5-methoxypyrimidin-2-amine: A Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methoxypyrimidin-2-amine is a key heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, including a reactive chloro group and strategically positioned amino and methoxy functionalities, make it a valuable precursor for the synthesis of a diverse range of complex molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of this compound, along with detailed experimental protocols and its application as a chemical intermediate in drug discovery.

Chemical Properties and Data

This compound is a stable, solid organic compound. Its key chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 4763-36-4
Molecular Formula C₅H₆ClN₃O
Molecular Weight 159.57 g/mol
Appearance Solid
Melting Point 146-148 °C[1]
Boiling Point 345.3 °C at 760 mmHg[1]
Density 1.398 g/cm³[1]
Solubility Soluble in various organic solvents.
Storage Store in a cool, dry place away from light.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the chlorination of its corresponding 4-hydroxy precursor, 2-amino-4-hydroxy-5-methoxypyrimidine, using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1]

General Reaction Scheme

Synthesis reactant 2-Amino-4-hydroxy- 5-methoxypyrimidine product 4-Chloro-5-methoxy- pyrimidin-2-amine reactant:e->product:w  Chlorination reagent POCl₃ reagent->reactant SNAr_Reaction start 4-Chloro-5-methoxy- pyrimidin-2-amine product 4-Substituted-5-methoxy- pyrimidin-2-amine start:e->product:w  SNAr nucleophile Nucleophile (Nu-H) nucleophile->start hcl HCl product->hcl byproduct Suzuki_Coupling start 4-Chloro-5-methoxy- pyrimidin-2-amine product 4-Aryl/Heteroaryl-5-methoxy- pyrimidin-2-amine start:e->product:w  Suzuki Coupling boronic_acid R-B(OH)₂ boronic_acid->start catalyst Pd Catalyst, Base catalyst->start Kinase_Inhibitor_Workflow start 4-Chloro-5-methoxy- pyrimidin-2-amine step1 Nucleophilic Aromatic Substitution (e.g., with various amines) start->step1 intermediate 4-Amino-substituted 5-methoxypyrimidin-2-amine Library step1->intermediate step2 Further Functionalization (e.g., acylation, coupling) intermediate->step2 product Final Kinase Inhibitor Library step2->product screening Biological Screening (Kinase Assays) product->screening

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Chloro-5-methoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is of paramount importance in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[1] Pyrimidine derivatives, in particular, are a privileged scaffold found in numerous therapeutic agents, including a wide range of kinase inhibitors used in oncology.[1][2] 4-Chloro-5-methoxypyrimidin-2-amine is a valuable building block for the synthesis of novel substituted pyrimidines. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the attached chlorine atom towards palladium-catalyzed cross-coupling reactions.[1]

These application notes provide a general protocol for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. The resulting 4-substituted-5-methoxypyrimidin-2-amine scaffolds are valuable intermediates for the development of novel therapeutic agents.

Principle of the Reaction

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound.

  • Transmetalation: The organoboron species (boronic acid), activated by a base, transfers its organic group to the palladium center.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[1]

The general reactivity of halogens in Suzuki coupling follows the order I > Br > Cl, which means that the coupling of chloro-pyrimidines may require carefully optimized conditions.[1]

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂, or Pd₂(dba)₃ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or KF)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture like acetonitrile/water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vial

  • Magnetic stir bar

  • Reflux condenser

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (0.02 - 0.05 equiv.) and, if necessary, the phosphine ligand.

  • Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[1]

  • Solvent Addition: Add the degassed solvent via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., a 0.1 M concentration of the limiting reagent).[1]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the chosen solvent and catalyst system.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-5-methoxypyrimidin-2-amine.

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki coupling of chloropyrimidines, which can be adapted for this compound. Actual yields will vary depending on the specific boronic acid and reaction conditions used.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)10012-2460-90
2PdCl₂(dppf) (3)-Na₂CO₃ (3.0)Acetonitrile/H₂O (1:1)788-1670-95
3Pd₂(dba)₃ (2)P(t-Bu)₃ (4)KF (spray-dried) (3.0)THF5012-1865-85
4PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.0)DMF/EtOH (3:1)1002-675-90

Visualizations

Suzuki_Workflow reagents Combine Reactants: This compound Arylboronic acid Base Catalyst & Ligand inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (e.g., 80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up: Dilute, Wash, Dry, Concentrate monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify product Isolated Product: 4-Aryl-5-methoxypyrimidin-2-amine purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂(Cl)] pd0->pd_complex Oxidative Addition pd_trans [Ar-Pd(II)L₂(Ar')] pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination coupled_product 4-Aryl-5-methoxypyrimidin-2-amine pd_trans->coupled_product Product Formation product Ar-Ar' pyrimidine This compound pyrimidine->pd_complex boronic Ar'B(OH)₂ + Base boronic->pd_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-5-methoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction integral to modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly significant in pharmaceutical and materials science for synthesizing arylamines. The 2-aminopyrimidine structural motif is a common core in many biologically active compounds, making the development of efficient methods for its synthesis a key area of research.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-Chloro-5-methoxypyrimidin-2-amine. This substrate is an attractive building block for creating diverse libraries of substituted aminopyrimidines. The following protocols are based on established methodologies for the amination of structurally similar chloropyrimidines and other heteroaryl chlorides.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound depends on the careful selection of several key parameters. Given that aryl chlorides are generally less reactive than the corresponding bromides or iodides, the choice of an appropriate catalyst system is crucial.

  • Palladium Precatalyst: Various Pd(0) and Pd(II) sources can be employed. Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). The use of pre-formed palladium catalysts complexed with a phosphine ligand, known as precatalysts, can also be highly effective and offer greater stability and activity.

  • Ligand: The selection of the phosphine ligand is critical for an efficient reaction with an aryl chloride. Bulky, electron-rich biaryl phosphine ligands are often preferred. Ligands such as Xantphos, Josiphos, and various Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) have demonstrated success in similar systems.[1][2] The use of bidentate phosphines like Xantphos has been shown to be crucial for high yields in the amination of 2-chloropyrimidines.[3]

  • Base: A strong, non-nucleophilic base is typically required for the deprotonation of the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used and effective base.[4] For substrates that are sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be utilized, though this may necessitate a more active catalyst system or higher reaction temperatures.

  • Solvent: Anhydrous, deoxygenated solvents are essential for a successful Buchwald-Hartwig amination. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used.

  • Temperature: Reactions involving less reactive aryl chlorides often require elevated temperatures, typically in the range of 80-120 °C, to facilitate the rate-limiting oxidative addition step. Microwave irradiation can also be employed to shorten reaction times.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of related chloropyrimidines and other heteroaryl chlorides, which can serve as a starting point for the optimization of the reaction with this compound.

ParameterTypical Range/ExamplesNotes
Substrate This compound
Amine Primary or secondary aliphatic or aromatic amines1.1 - 1.5 equivalents
Palladium Source Pd₂(dba)₃, Pd(OAc)₂1-5 mol%
Ligand Xantphos, XPhos, RuPhos, SPhos, Josiphos1.2 - 2.4 equivalents relative to Palladium
Base NaOtBu, Cs₂CO₃, K₃PO₄1.4 - 2.0 equivalents
Solvent Toluene, 1,4-Dioxane, THFAnhydrous and degassed
Temperature 80 - 120 °CMicrowave heating can be an alternative
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS
Yield Moderate to excellentHighly dependent on specific substrates and conditions

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Protocol 1: General Procedure with Pd₂(dba)₃/Xantphos

Materials:

  • This compound

  • Amine (primary or secondary)

  • Pd₂(dba)₃

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • In a separate vial, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.048 mmol, 4.8 mol%).

  • Seal the Schlenk flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Under a positive pressure of inert gas, add the Pd₂(dba)₃ and Xantphos mixture to the Schlenk flask.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-substituted-5-methoxy-2,4-pyrimidinediamin.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound

  • Amine (primary or secondary)

  • Pd(OAc)₂

  • RuPhos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Microwave reactor vials

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), the desired amine (0.6 mmol, 1.2 equiv.), Pd(OAc)₂ (0.01 mmol, 2 mol%), RuPhos (0.02 mmol, 4 mol%), and cesium carbonate (1.0 mmol, 2.0 equiv.).

  • Add anhydrous, degassed 1,4-dioxane (3 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to 120 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1 (steps 9-11).

Mandatory Visualizations

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow start Start: Oven-dried Schlenk Flask reagents Add Reactants: - this compound - Amine - Base (e.g., NaOtBu) start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert catalyst Add Catalyst System: - Palladium Precatalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) inert->catalyst solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) catalyst->solvent reaction Heat Reaction Mixture (e.g., 100-110 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Work-up: - Cool to RT - Dilute with Organic Solvent - Filter through Celite monitoring->workup Upon Completion purification Purification: - Concentrate Filtrate - Flash Column Chromatography workup->purification product Isolated Product: N-substituted-5-methoxy-2,4-pyrimidinediamin purification->product Catalytic_Cycle cluster_legend Legend pd0 Pd(0)L₂ (Active Catalyst) complex1 [Ar-Pd(II)(Cl)L₂] pd0->complex1 Ar-Cl pd0->complex1 oxidative_addition Oxidative Addition complex2 [Ar-Pd(II)(Amine)(Cl)L₂]⁺ complex1->complex2 Amine complex1->complex2 amine_coordination Amine Coordination complex3 [Ar-Pd(II)(Amido)L₂] complex2->complex3 -HCl complex2->complex3 deprotonation Deprotonation (Base) complex3->pd0 Ar-Amine complex3->pd0 reductive_elimination Reductive Elimination product Ar-Amine (Product) center arcl_in Ar-Cl amine_in Amine base_in Base-H⁺ Pd(0)L₂ Pd(0)L₂ Ar-Amine Ar-Amine Reactant/Product Reactant/Product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-5-methoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling of 4-Chloro-5-methoxypyrimidin-2-amine, a versatile building block in medicinal chemistry. Due to the electron-rich nature of the pyrimidine ring and the presence of multiple functional groups, careful selection of reaction conditions is crucial for achieving high yields and selectivity. This document outlines detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings, supported by quantitative data from analogous systems to guide your synthetic strategies.

General Considerations

The reactivity of the C4-chloro group in this compound is influenced by the electron-donating 2-amino and 5-methoxy substituents. While chloropyrimidines are generally less reactive than their bromo or iodo counterparts, the electron-rich nature of this substrate can facilitate oxidative addition to the palladium catalyst. However, the 2-amino group can also act as a ligand for the palladium center, potentially inhibiting catalysis or leading to side reactions such as N-arylation, particularly under Buchwald-Hartwig conditions. Therefore, the choice of ligand, base, and solvent is critical to steer the reaction towards the desired C-C or C-N bond formation at the C4 position. Bulky, electron-rich phosphine ligands are often essential for achieving good results with chloro-heteroaromatic substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various aryl- or heteroarylboronic acids. High yields have been reported for the Suzuki coupling of similar 6-amino-2-chloropyrimidine derivatives, suggesting this is a highly effective transformation for this substrate class.

Generalized Reaction Scheme:

Suzuki_Coupling cluster_conditions Reaction Conditions Substrate This compound Product 4-R-5-methoxypyrimidin-2-amine Substrate->Product + BoronicAcid R-B(OH)2 BoronicAcid->Product Catalyst Pd Catalyst Ligand Base Base Solvent, Temp Solvent, Temp

Caption: Generalized Suzuki-Miyaura coupling of this compound.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Analogous Chloropyrimidines

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference Compound
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100952-Amino-4-chloro-6-methylpyrimidine
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O55512,4-Dichloropyrimidine
(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acidPd(dppf)Cl₂ (≤2)-K₂CO₃Acetonitrile/H₂O80>85Methyl 6-amino-2-chloropyrimidine-4-carboxylate[1]
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂; 0.02 equiv), the ligand (e.g., SPhos; 0.04 equiv), and the base (e.g., K₃PO₄; 2.0 equiv).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-aryl and N-heteroaryl derivatives of 4-amino-5-methoxypyrimidine. A key consideration is the potential for competitive N-arylation at the 2-amino position. The use of bulky biarylphosphine ligands can help favor C-N coupling at the C4 position.

Generalized Reaction Scheme:

Buchwald_Hartwig cluster_conditions Reaction Conditions Substrate This compound Product 4-(N-R,R')-5-methoxypyrimidin-2-amine Substrate->Product + Amine R-NHR' Amine->Product Catalyst Pd Precatalyst Ligand Base Base Solvent, Temp Solvent, Temp

Caption: Generalized Buchwald-Hartwig amination of this compound.

Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of Analogous Chloro-heterocycles

AminePalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference Compound
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100942-Chlorotoluene
AnilinePd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃Toluene100824-Chloro-6-methyl-N-phenylpyrimidin-2-amine[2]
PyrrolidinePd₂(dba)₃ (2)RuPhos (4)LiHMDSDioxane100913-Bromo-2-aminopyridine[3]
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃; 0.02 equiv), the ligand (e.g., XPhos; 0.04 equiv), and the base (e.g., NaOtBu; 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube, remove it from the glovebox, and heat in a preheated oil bath at the desired temperature (e.g., 100 °C) for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties at the C4 position, providing a gateway to a variety of further transformations. The reaction is typically carried out in the presence of a copper(I) co-catalyst.

Generalized Reaction Scheme:

Sonogashira_Coupling cluster_conditions Reaction Conditions Substrate This compound Product 4-(C≡C-R)-5-methoxypyrimidin-2-amine Substrate->Product + Alkyne R-C≡CH Alkyne->Product Catalyst Pd Catalyst Cu(I) Co-catalyst Base Base Solvent, Temp Solvent, Temp Heck_Reaction cluster_conditions Reaction Conditions Substrate This compound Product 4-(CH=CH-R)-5-methoxypyrimidin-2-amine Substrate->Product + Alkene R-CH=CH₂ Alkene->Product Catalyst Pd Catalyst Base Base Solvent, Temp, Additive Solvent, Temp, Additive Stille_Coupling cluster_conditions Reaction Conditions Substrate This compound Product 4-R-5-methoxypyrimidin-2-amine Substrate->Product + Stannane R-Sn(Bu)₃ Stannane->Product Catalyst Pd Catalyst Solvent, Temp Solvent, Temp Experimental_Workflow A 1. Reagent Preparation (Substrate, Coupling Partner, Catalyst, Ligand, Base) B 2. Reaction Setup (Inert atmosphere, Solvent Addition) A->B C 3. Reaction Monitoring (TLC, LC-MS) B->C D 4. Work-up (Quenching, Extraction, Washing) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F Decision_Tree cluster_c Start Desired Bond Formation? C_C C-C Bond Start->C_C C_N C-N Bond Start->C_N Suzuki Suzuki C_C->Suzuki Using Boronic Acid Sonogashira Sonogashira C_C->Sonogashira Using Alkyne Heck Heck C_C->Heck Using Alkene Stille Stille C_C->Stille Using Stannane Buchwald Buchwald-Hartwig C_N->Buchwald Using Amine

References

Synthesis of Pyrimidine Derivatives from 4-Chloro-5-methoxypyrimidin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse pyrimidine derivatives starting from the versatile building block, 4-Chloro-5-methoxypyrimidin-2-amine. The methodologies described herein are central to the discovery and development of novel therapeutic agents, particularly in the field of oncology, where pyrimidine scaffolds are integral to many targeted therapies.

The protocols focus on three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). These reactions allow for the introduction of a wide range of substituents at the C4 position of the pyrimidine ring, enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies.

Introduction to Pyrimidine Derivatives in Drug Discovery

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous FDA-approved drugs. Their prevalence is due to their ability to mimic endogenous nucleobases and interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways. The 2-aminopyrimidine core, in particular, is a well-established pharmacophore in the design of kinase inhibitors, acting as a scaffold that can form crucial hydrogen bond interactions within the ATP-binding site of these enzymes.

The starting material, this compound, offers a strategic advantage for chemical library synthesis. The chlorine atom at the C4 position is susceptible to displacement by various nucleophiles and can participate in cross-coupling reactions, while the methoxy group at the C5 position can influence the electronic properties and conformation of the final compounds. The 2-amino group provides a key interaction point with biological targets.

Key Synthetic Transformations

The functionalization of this compound primarily revolves around the reactivity of the C4-chloro substituent. The following sections detail the protocols for its derivatization.

Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl/Heteroaryl-5-methoxypyrimidin-2-amines

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-C bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in creating derivatives with extended aromatic systems, which can probe deeper into the binding pockets of target proteins.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki coupling of dichloropyrimidines and should be optimized for specific substrates.[1]

  • Materials:

    • This compound

    • Aryl/heteroaryl boronic acid (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, Toluene)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried reaction vessel (e.g., Schlenk flask or microwave vial) containing a magnetic stir bar, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and the base (2.5 eq).

    • Add the palladium catalyst (0.03 eq) to the vessel.

    • Seal the vessel and evacuate and backfill with an inert gas three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl/heteroaryl-5-methoxypyrimidin-2-amine.

Quantitative Data Summary (Adapted from Analogous Systems)

CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)75-95
Pd(dppf)Cl₂Cs₂CO₃DMF1101270-90
Pd₂(dba)₃ / SPhosK₃PO₄Toluene100880-98

Note: Yields are representative for Suzuki coupling reactions on similar chloropyrimidine systems and may vary for this compound.

Synthetic Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling start 4-Chloro-5-methoxy- pyrimidin-2-amine reaction Suzuki-Miyaura Coupling start->reaction Solvent, Heat reagents Arylboronic Acid, Pd Catalyst, Base reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 4-Aryl-5-methoxy- pyrimidin-2-amine purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination for the Synthesis of 2,4-Diamino-5-methoxypyrimidine Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is particularly valuable for synthesizing 2,4-diaminopyrimidine derivatives by coupling this compound with a variety of primary and secondary amines. These products are of significant interest as they can mimic the purine core of ATP and often exhibit potent kinase inhibitory activity.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of aryl chlorides.

  • Materials:

    • This compound

    • Primary or secondary amine (1.1 - 1.5 equivalents)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)

    • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-6 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)

    • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

    • Seal the flask, and evacuate and backfill with an inert gas three times.

    • Under a positive pressure of inert gas, add the base, this compound, and the amine.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water or saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-diamino-5-methoxypyrimidine derivative.

Quantitative Data Summary (Adapted from Analogous Systems)

Pd Precatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene100685-95
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1101270-90
Pd(OAc)₂ / BINAPCs₂CO₃Toluene1002460-85

Note: Yields are representative for Buchwald-Hartwig amination on similar chloro-heterocyclic systems and may vary for this compound.

Synthetic Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig start 4-Chloro-5-methoxy- pyrimidin-2-amine reaction Buchwald-Hartwig Amination start->reaction Solvent, Heat reagents Amine, Pd Precatalyst, Ligand, Base reagents->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product 2,4-Diamino-5-methoxy- pyrimidine Derivative purification->product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a direct and often metal-free method to introduce various nucleophiles, such as amines, thiols, and alkoxides, at the C4 position. The electron-deficient nature of the pyrimidine ring facilitates this reaction.

Experimental Protocol: General Procedure for SNAr with Amines and Thiols

This protocol is based on general procedures for SNAr on chloropyrimidines.

  • Materials:

    • This compound

    • Amine or Thiol (1.1 - 2.0 equivalents)

    • Base (optional for amines, required for thiols, e.g., K₂CO₃, Et₃N, DIPEA, 1.5-3.0 equivalents)

    • Solvent (e.g., EtOH, IPA, DMF, DMSO, CH₃CN)

  • Procedure:

    • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine or thiol (1.2 eq).

    • If required, add the base (2.0 eq).

    • Stir the reaction mixture at the desired temperature (room temperature to reflux) for the necessary time (1-24 hours), monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate) and water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or recrystallization to yield the desired substituted pyrimidine derivative.

Quantitative Data Summary (Adapted from Analogous Systems)

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
AlkylamineEt₃NEtOH80480-95
Aniline-IPA1001270-90
ThiolK₂CO₃DMF60285-98

Note: Yields are representative for SNAr reactions on similar chloropyrimidines and may vary depending on the specific nucleophile and reaction conditions.

Synthetic Workflow for SNAr

SNAr start 4-Chloro-5-methoxy- pyrimidin-2-amine reaction SNAr Reaction start->reaction Solvent, Heat reagents Nucleophile (Amine/Thiol) (Base, if needed) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product 4-Substituted-5-methoxy- pyrimidin-2-amine purification->product

Caption: General workflow for the SNAr reaction.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of 2-aminopyrimidine are frequently designed as inhibitors of various protein kinases implicated in cancer. The synthesized compounds from this compound can be screened against a panel of kinases to identify potent and selective inhibitors. Key kinase targets include Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Src family kinases.

EGFR Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[2][3][4][5][6] Dysregulation of this pathway is a hallmark of many cancers. 2-Aminopyrimidine derivatives can act as ATP-competitive inhibitors of EGFR, blocking downstream signaling.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Pyrimidine Derivative Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, drives the growth of certain cancers, including non-small cell lung cancer.[7][8][9][10][11] 2-Aminopyrimidine-based inhibitors have shown significant efficacy in treating ALK-positive tumors.

ALK_Pathway cluster_downstream Downstream Signaling ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) STAT3 STAT3 ALK_Fusion->STAT3 PI3K PI3K ALK_Fusion->PI3K RAS RAS ALK_Fusion->RAS Inhibitor Pyrimidine Derivative Inhibitor->ALK_Fusion Inhibits Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3->Gene_Transcription AKT AKT PI3K->AKT AKT->Gene_Transcription MAPK MAPK RAS->MAPK MAPK->Gene_Transcription cSrc_Pathway cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) cSrc c-Src RTK->cSrc Activates FAK FAK cSrc->FAK STAT3 STAT3 cSrc->STAT3 RAS_MAPK RAS-MAPK Pathway cSrc->RAS_MAPK Inhibitor Pyrimidine Derivative Inhibitor->cSrc Inhibits Cell_Adhesion_Migration Cell Adhesion, Migration & Invasion FAK->Cell_Adhesion_Migration STAT3->Cell_Adhesion_Migration RAS_MAPK->Cell_Adhesion_Migration

References

Application Notes and Protocols for N-arylation of 4-Chloro-5-methoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of 4-chloro-5-methoxypyrimidin-2-amine, a key transformation in the synthesis of various biologically active molecules. The protocols are based on established palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, adapted from literature precedents involving structurally similar pyrimidine derivatives.

Introduction

The N-arylation of aminopyrimidines is a fundamental reaction in medicinal chemistry, as the resulting N-aryl-2-aminopyrimidine scaffold is a common motif in a wide range of pharmacologically active compounds. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering a significant advantage over traditional methods that often require harsh conditions.[1] This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of aryl amines from aryl halides and primary or secondary amines.[1][2]

This application note focuses on the N-arylation of this compound with various aryl amines. While specific literature for this exact substrate is limited, the provided protocols are derived from successful N-arylations of analogous chloropyrimidines and related heterocyclic compounds.

Reaction Conditions Summary

The successful N-arylation of this compound is dependent on the careful selection of the catalyst, ligand, base, solvent, and reaction temperature. Below is a summary of typical conditions reported for the N-arylation of related aminopyrimidines, which can serve as a starting point for optimization.

ParameterCondition 1 (Buchwald-Hartwig)Condition 2 (Microwave-Assisted)
Catalyst Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)-
Ligand Xantphos-
Base Sodium tert-butoxide (NaOtBu)Triethylamine (TEA)
Solvent Toluene (reflux)Anhydrous Propanol
Temperature Reflux120-140 °C
Atmosphere Inert (Nitrogen)Sealed vessel
Reference Adapted from Al-Hiari, Y. M. et al.[3]Adapted from Qureshi, F. et al.[4]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation (Thermal Conditions)

This protocol is adapted from the successful N-arylation of a substituted 2-aminopyrimidine.[3]

Materials:

  • This compound

  • Aryl amine (e.g., aniline, substituted anilines)

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the aryl amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.05 mmol), and Xantphos (0.1 mmol).

  • Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.

  • Add anhydrous toluene (10 mL) to the flask via syringe.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-chloro-5-methoxypyrimidin-2-amine.

Protocol 2: Microwave-Assisted N-arylation

This protocol is adapted from the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[4]

Materials:

  • This compound

  • Aryl amine (e.g., aniline, substituted anilines)

  • Triethylamine (TEA)

  • Anhydrous propanol

  • Microwave reactor vials

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 mmol) and the aryl amine (1.0 mmol).

  • Add anhydrous propanol (5 mL) and triethylamine (0.2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-140 °C for 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction vial to room temperature.

  • The resulting precipitate can be dispersed in a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)(X)Ln OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch R'R''NH, Base - HX PdII_Amine [Ar-Pd(II)(NHR'R'')]Ln Ligand_Exch->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR'R'' Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for N-arylation

Experimental_Workflow start Start reagents Combine Reactants: This compound, Aryl Amine, Catalyst, Ligand, Base start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Reaction Work-up: Cool, Dilute, Filter monitoring->workup Reaction Complete extraction Liquid-Liquid Extraction workup->extraction purification Purification: Column Chromatography extraction->purification product Isolated Product purification->product

References

Application Notes and Protocols for 4-Chloro-5-methoxypyrimidin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methoxypyrimidin-2-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its substituted pyrimidine core is a privileged scaffold found in numerous biologically active compounds, particularly in the development of targeted therapies for cancer and other diseases. The presence of a reactive chlorine atom at the C4 position, an electron-donating amino group at C2, and a methoxy group at C5 allows for diverse and strategic chemical modifications to explore structure-activity relationships (SAR) and optimize drug candidates.

This document provides detailed application notes on the use of this compound in the synthesis of kinase and histone deacetylase (HDAC) inhibitors, along with representative experimental protocols and a summary of relevant biological activity data.

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of potent and selective inhibitors of several important drug targets, including:

  • Cyclin-Dependent Kinase 9 (CDK9): As a crucial regulator of transcriptional elongation, CDK9 is a validated target in oncology.

  • Anaplastic Lymphoma Kinase (ALK): ALK fusions are oncogenic drivers in non-small cell lung cancer (NSCLC) and other malignancies.

  • Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in various cancers, making it a prime target for inhibitor development.

  • Histone Deacetylases (HDACs): HDACs are key epigenetic modulators, and their inhibition is a promising strategy for cancer therapy.

The pyrimidine core of this compound often serves as a scaffold to mimic the hinge-binding region of ATP in kinase inhibitors, while the substituents at the C2, C4, and C5 positions can be modified to achieve selectivity and potency.

Quantitative Data Summary

The following table summarizes the biological activity of representative kinase and HDAC inhibitors synthesized using pyrimidine scaffolds structurally related to this compound. This data highlights the potential for developing highly potent compounds from this chemical starting material.

TargetCompound ClassIC50 (nM)Cell LineReference
CDK9 Pyrimidine-based inhibitor1Biochemical Assay[1]
ALK Pyrimidine-based inhibitor<10Biochemical Assay[2]
EGFR (L858R) Pyrimidine-based inhibitor<5Biochemical Assay[2]
EGFR (T790M) Pyrimidine-based inhibitor<10Biochemical Assay[2]
HDAC1 Pyrimidine-based inhibitor684Enzyme Assay[3]
HDAC2 Pyrimidine-based inhibitor2548Enzyme Assay[3]
HDAC3 Pyrimidine-based inhibitor217Enzyme Assay[3]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by inhibitors derived from this compound is crucial for rational drug design.

CDK9_Signaling_Pathway PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription Anti_apoptotic_proteins Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->Anti_apoptotic_proteins Oncogenes Oncogenes (e.g., MYC) Transcription->Oncogenes Apoptosis Apoptosis Anti_apoptotic_proteins->Apoptosis Inhibition Oncogenes->Apoptosis Inhibition Inhibitor CDK9 Inhibitor (Derived from 4-Chloro-5-methoxy pyrimidin-2-amine) Inhibitor->PTEFb Inhibition

Caption: CDK9 Signaling Pathway and Inhibition.

ALK_EGFR_Signaling_Pathway cluster_alk ALK Signaling cluster_egfr EGFR Signaling cluster_downstream Downstream Pathways ALK ALK Fusion Protein RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ALK->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ALK->JAK_STAT ALK_Inhibitor ALK Inhibitor ALK_Inhibitor->ALK Inhibition EGFR EGFR EGFR->RAS_RAF_MEK_ERK EGFR->PI3K_AKT_mTOR EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR Inhibition Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation

Caption: Simplified ALK and EGFR Signaling Pathways.

HDAC_Mechanism_of_Action HAT Histone Acetyltransferases (HATs) Histones Histones HAT->Histones Acetylation HDAC Histone Deacetylases (HDACs) Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylation HDAC_Inhibitor HDAC Inhibitor HDAC_Inhibitor->HDAC Inhibition Histones->Acetylated_Histones Closed_Chromatin Closed Chromatin (Transcriptionally Inactive) Histones->Closed_Chromatin Open_Chromatin Open Chromatin (Transcriptionally Active) Acetylated_Histones->Open_Chromatin Chromatin Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression

Caption: Mechanism of Action of HDAC Inhibitors.

Experimental Protocols

The following are representative protocols for the synthesis of kinase inhibitors using this compound as a starting material. These protocols are generalized and may require optimization for specific substrates and desired products.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction of this compound with a nucleophile, such as an aniline, which is a common step in the synthesis of many kinase inhibitors.

SNAr_Workflow Start Start: This compound + Nucleophile (e.g., Aniline) Reaction Reaction: Solvent (e.g., n-Butanol) Heat (e.g., 120°C) Start->Reaction Workup Work-up: Cooling, Precipitation, Filtration Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: N-substituted-5-methoxy- pyrimidin-2,4-diamine Purification->Product

Caption: General Workflow for Nucleophilic Aromatic Substitution.

Materials:

  • This compound (1.0 equiv)

  • Substituted aniline (1.1 equiv)

  • n-Butanol or other suitable high-boiling solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add this compound and the substituted aniline.

  • Add n-butanol to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Heat the reaction mixture to reflux (approximately 118°C for n-butanol) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a cold solvent like diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR and mass spectrometry.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester, a powerful method for C-C bond formation.

Suzuki_Workflow Start Start: This compound + Arylboronic Acid Reaction Reaction: Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) Heat (e.g., 100°C) Start->Reaction Workup Work-up: Aqueous extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 4-Aryl-5-methoxypyrimidin-2-amine Purification->Product

Caption: General Workflow for Suzuki-Miyaura Cross-Coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by NMR and mass spectrometry.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry for the synthesis of a wide range of biologically active molecules. Its utility in the development of kinase and HDAC inhibitors highlights its importance in modern drug discovery. The protocols and data presented in these application notes provide a foundation for researchers to utilize this compound in their own research and development efforts.

References

Application Notes: 4-Chloro-5-methoxypyrimidin-2-amine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of the 4-chloro-5-methoxypyrimidin-2-amine scaffold in the synthesis of potent kinase inhibitors, focusing on dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), which are crucial targets in non-small cell lung cancer (NSCLC).

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The strategic placement of substituents on this core allows for fine-tuning of potency and selectivity. This compound serves as a key building block, enabling the synthesis of a diverse library of kinase inhibitors through nucleophilic aromatic substitution (SNAr) at the C4 position. The methoxy group at the C5 position can influence the electronic properties and conformation of the final compound, potentially enhancing binding affinity to the target kinase.

A notable application of this scaffold is in the development of dual EGFR/ALK inhibitors. In NSCLC, the coexistence of EGFR mutations and ALK rearrangements presents a clinical challenge. Dual-target inhibitors offer a promising therapeutic strategy to overcome resistance mechanisms that can arise from single-target therapies. The synthesis of such inhibitors often involves a Buchwald-Hartwig amination or a similar cross-coupling reaction to introduce a substituted aniline at the C4 position of the pyrimidine ring.

Data Presentation

The following table summarizes the in vitro inhibitory activities of representative dual EGFR/ALK kinase inhibitors synthesized using a 4-chloro-5-methoxypyrimidine core structure.

Compound IDTarget Cell LineEGFR IC50 (nM)ALK IC50 (nM)
9j H1975 (EGFRT790M/L858R)78.29 ± 30-
H2228 (EML4-ALK)-81.83 ± 20
Osimertinib H1975 (EGFRT790M/L858R)12.51 ± 2.1-
Brigatinib H2228 (EML4-ALK)-31.42 ± 5.3

Experimental Protocols

General Synthesis of 2,4-Disubstituted-5-methoxypyrimidine Derivatives

This protocol describes a general method for the synthesis of dual EGFR/ALK inhibitors starting from a 4-chloro-5-methoxypyrimidine core.

Step 1: Synthesis of the 2,4-dichloro-5-methoxypyrimidine intermediate

This initial step provides the core scaffold for subsequent functionalization. While the user's topic specifies this compound, many synthetic routes start with the corresponding di-chloro derivative and selectively functionalize each position.

Step 2: Selective amination at the C2 position

A primary or secondary amine is introduced at the C2 position of the 2,4-dichloro-5-methoxypyrimidine. This is a crucial step in building the desired 2,4-diaminopyrimidine scaffold.

Step 3: Buchwald-Hartwig amination at the C4 position

The key C-N bond formation occurs in this step, where a substituted aniline is coupled to the C4 position of the pyrimidine ring.

  • Reagents and Conditions:

    • 2-amino-4-chloro-5-methoxypyrimidine derivative (1.0 equiv)

    • Substituted aniline (1.2 equiv)

    • Pd₂(dba)₃ (0.1 equiv)

    • Xantphos (0.2 equiv)

    • Cs₂CO₃ (2.0 equiv)

    • Anhydrous 1,4-dioxane

    • Reaction Temperature: 120 °C (Microwave irradiation)

    • Reaction Time: 1 hour

  • Procedure:

    • To a microwave vial, add the 2-amino-4-chloro-5-methoxypyrimidine derivative, the substituted aniline, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Evacuate and backfill the vial with nitrogen gas three times.

    • Add anhydrous 1,4-dioxane.

    • Seal the vial and heat the reaction mixture to 120 °C for 1 hour using a microwave reactor.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filter cake with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,4-diamino-5-methoxypyrimidine derivative.

Biochemical Kinase Assay Protocol (General)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of the synthesized compounds against EGFR and ALK kinases.

  • Materials:

    • Recombinant human EGFR and ALK kinase domains

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ATP

    • Peptide substrate (specific for each kinase)

    • Synthesized inhibitor compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds in DMSO.

    • Add the diluted inhibitors to the wells of a 384-well plate.

    • Add the kinase and peptide substrate solution to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based ADP detection.

    • Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve.

Visualizations

G cluster_0 Synthesis Workflow Start This compound (or 2,4-dichloro-5-methoxypyrimidine) Step1 Nucleophilic Aromatic Substitution (at C4 position) Start->Step1 Substituted Aniline, Pd Catalyst, Base Intermediate 2-Amino-4-(substituted-anilino)- 5-methoxypyrimidine Step1->Intermediate Step2 Further Functionalization (e.g., Acrylamide formation) Intermediate->Step2 FinalProduct Dual EGFR/ALK Kinase Inhibitor Step2->FinalProduct

Caption: General synthetic workflow for dual EGFR/ALK inhibitors.

G cluster_0 EGFR/ALK Signaling Pathway Inhibition Ligand Growth Factor (e.g., EGF) Receptor EGFR / ALK Receptor Tyrosine Kinase Ligand->Receptor Activation PI3K PI3K/AKT Pathway Receptor->PI3K Phosphorylation RAS RAS/MAPK Pathway Receptor->RAS Phosphorylation Inhibitor Dual Kinase Inhibitor (e.g., Compound 9j) Inhibitor->Receptor Inhibition Proliferation Cell Proliferation, Survival, and Growth PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of EGFR/ALK signaling by dual kinase inhibitors.

Application Notes and Protocols for the Derivatization of 4-Chloro-5-methoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the derivatization of 4-Chloro-5-methoxypyrimidin-2-amine, a key intermediate in the synthesis of various biologically active compounds. The protocols focus on two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Introduction

This compound is a valuable building block in medicinal chemistry due to the presence of multiple reactive sites that allow for selective functionalization. The chlorine atom at the 4-position is particularly susceptible to displacement through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, enabling the exploration of chemical space in drug discovery programs. The pyrimidine core is a common motif in many pharmaceuticals, and the ability to modify it is crucial for developing new therapeutic agents.[1]

The following protocols are designed to be a starting point for the derivatization of this scaffold. Optimization of reaction conditions may be necessary for specific substrates.

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-5-methoxypyrimidin-2-amines

The Suzuki-Miyaura coupling reaction is a robust method for the formation of carbon-carbon bonds.[2] In this protocol, the chlorine atom of this compound is replaced with an aryl group using a boronic acid or ester in the presence of a palladium catalyst.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., sodium carbonate, potassium carbonate)

  • Solvent (e.g., 1,4-dioxane, toluene, DME, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05 eq) to the flask.

  • Add the degassed solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-methoxypyrimidin-2-amine.

Buchwald-Hartwig Amination: Synthesis of N-Aryl-5-methoxy-pyrimidine-2,4-diamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.[3][4][5] This protocol describes the reaction of this compound with an amine.

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., XPhos, SPhos, BrettPhos)[6]

  • Base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask, add the palladium catalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.4 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-5-methoxypyrimidine-2,4-diamine.

Data Presentation

The following table summarizes representative quantitative data for the derivatization reactions. Yields are illustrative and may vary depending on the specific substrates and reaction conditions.

ReactionReactant 1Reactant 2Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura This compoundPhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O901285
Buchwald-Hartwig This compoundMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100892

Mandatory Visualization

The following diagram illustrates the general workflow for the derivatization of this compound.

Derivatization_Workflow cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_reagents Key Reagents cluster_products Product Scaffolds A 4-Chloro-5-methoxy pyrimidin-2-amine B Suzuki-Miyaura Coupling (C-C bond formation) A->B C Buchwald-Hartwig Amination (C-N bond formation) A->C F 4-Aryl-5-methoxy pyrimidin-2-amine derivatives B->F G N-Substituted-5-methoxy pyrimidine-2,4-diamine derivatives C->G D Arylboronic Acid / Ester Pd Catalyst, Base D->B E Amine Pd Catalyst, Ligand, Base E->C

Caption: General derivatization workflow for this compound.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Amino-4-Chloro-Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-chloro-pyrimidine derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved reaction yields, and enhanced product purity. The protocols outlined herein are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel therapeutic agents, leveraging the versatile 2-aminopyrimidine scaffold.

Introduction

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[1][2][3] The ability to efficiently synthesize a diverse library of substituted 2-aminopyrimidine analogs is crucial for structure-activity relationship (SAR) studies and the identification of lead compounds. Microwave-assisted synthesis has emerged as a powerful tool to accelerate this process.[2][4]

This document details protocols for key synthetic transformations involving 2-amino-4-chloro-pyrimidine, a versatile starting material for generating diverse derivatives. The primary reaction types covered are:

  • Nucleophilic Aromatic Substitution (SNAr): A fundamental method for introducing various amine nucleophiles at the C4 position.

  • Suzuki-Miyaura Cross-Coupling: A robust C-C bond-forming reaction to introduce aryl and heteroaryl substituents.

  • Buchwald-Hartwig Amination: A palladium-catalyzed C-N bond-forming reaction, offering an alternative to classical SNAr for amine coupling.

Data Presentation: Reaction Optimization and Yields

The following tables summarize typical reaction conditions and yields for the microwave-assisted synthesis of 2-amino-4-substituted-pyrimidine derivatives based on literature precedents.

Table 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr) of 2-Amino-4-chloro-pyrimidine[5]
EntryAmine NucleophileSolventTemperature (°C)Time (min)Yield (%)
14-MethylpiperazineAnhydrous Propanol120-14015-30High
2(4-Bromophenyl)piperazineAnhydrous Propanol120-14015-30High
3MorpholineAnhydrous Propanol120-14015-30Moderate-High
4AnilineAnhydrous Propanol120-14015-30Moderate
5BenzylamineAnhydrous Propanol120-14015-30High

Yields are qualitative as reported in the source and may vary based on the specific substrate and reaction scale.

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of 2-Chloro-4-substituted-pyrimidines[6][7]
EntryPyrimidine SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O (2:1)1001574
22,4-Dichloropyrimidine3-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O (2:1)1001572
32,4-DichloropyrimidineFuran-2-boronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O (2:1)1001550
42,4-DichloropyrimidineFuran-3-boronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O (2:1)1001566

Note: The primary product is the 4-substituted-2-chloropyrimidine.

Table 3: Microwave-Assisted Buchwald-Hartwig Amination of Chloroquinolines (Representative Protocol)[8][9]
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1MorpholinePd(OAc)₂ (10)X-Phos (10)KOt-BuToluene15010-30High
2AnilinePd(OAc)₂ (10)X-Phos (10)KOt-BuToluene15010-30High
3PiperidinePd(OAc)₂ (10)X-Phos (10)KOt-BuToluene15010-30High

This table provides representative conditions for Buchwald-Hartwig amination on a related heterocyclic system, which can be adapted for 2-amino-4-chloro-pyrimidine.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted SNAr of 2-Amino-4-chloro-pyrimidine[5]
  • Reagent Preparation: In a microwave reaction vial, combine 2-amino-4-chloro-pyrimidine (2 mmol) and the desired substituted amine (2 mmol).

  • Solvent and Base Addition: Add anhydrous propanol (1 mL) to the reaction vial with stirring at room temperature. Subsequently, add triethylamine (200 µL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a temperature of 120–140 °C for 15–30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, allow the reaction vial to cool to room temperature. Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling[6][7]
  • Reagent Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add the 2-amino-4-chloro-pyrimidine or a related chloropyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (e.g., K₂CO₃, 1.5 mmol).

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%). Add 6 mL of a degassed solvent mixture of 1,4-dioxane and water (2:1).

  • Microwave Irradiation: Seal the vial with a cap and place it in the microwave reactor. Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.

  • Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination[8][9][10]
  • Reagent Preparation: In a microwave reaction vial, combine the 2-amino-4-chloro-pyrimidine (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), a suitable ligand (e.g., X-Phos, 10 mol%), and a base (e.g., KOt-Bu, 1.4 equiv).

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene or benzotrifluoride) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a temperature of 150 °C for 10–30 minutes.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. The filtrate is then concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 2-aminopyrimidine derivative.

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents 2-Amino-4-chloro-pyrimidine + Nucleophile/Boronic Acid + Base + Catalyst/Ligand microwave Microwave Irradiation (100-150 °C, 10-30 min) reagents->microwave Solvent extraction Extraction & Washing microwave->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification product Pure Product purification->product

General workflow for microwave-assisted synthesis.
Signaling Pathway Inhibition

Many 2-aminopyrimidine derivatives function as kinase inhibitors, targeting key enzymes in cellular signaling pathways implicated in diseases like cancer.[5] A common mechanism involves the 2-amino group forming crucial hydrogen bonds within the ATP-binding pocket of the kinase, thereby blocking its activity and downstream signaling.

G cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_cellular_response Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, ALK) growth_factor->receptor kinase Target Kinase (e.g., CDK, PLK, ALK) receptor->kinase Activation downstream Downstream Effectors kinase->downstream proliferation Cell Proliferation downstream->proliferation survival Cell Survival downstream->survival apoptosis Apoptosis downstream->apoptosis Inhibition inhibitor 2-Aminopyrimidine Derivative inhibitor->kinase Inhibition

Inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug discovery.[1][2] Their structural resemblance to the nucleobases of DNA and RNA allows them to interact with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] Several FDA-approved drugs, such as 5-fluorouracil and imatinib (Gleevec), contain the pyrimidine core, highlighting its significance in pharmaceutical development.[1][3] The synthesis of highly functionalized pyrimidines is, therefore, a key focus in modern organic and medicinal chemistry.

One-pot multicomponent reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecules from simple, readily available starting materials in a single synthetic operation.[4] These methods offer significant advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, minimized waste generation, and often higher overall yields. This document provides an overview of various one-pot methodologies for the synthesis of substituted pyrimidines, along with detailed experimental protocols and a summary of quantitative data.

Synthetic Strategies for One-Pot Pyrimidine Synthesis

A variety of one-pot approaches for the synthesis of substituted pyrimidines have been developed, often employing different catalysts and reaction conditions to accommodate a wide range of substrates and functional groups.

1. Biginelli and Related Reactions: The classical Biginelli reaction is a three-component condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea to produce dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. Modern variations of this reaction utilize different catalysts and conditions to improve yields and expand the substrate scope.

2. Metal-Catalyzed Syntheses: Various transition metals have been employed to catalyze the one-pot synthesis of pyrimidines. For instance, iridium-catalyzed multicomponent synthesis from amidines and alcohols offers a sustainable approach with high regioselectivity.[5][6] Nickel(II)-NNS pincer complexes have also been used for the acceptorless dehydrogenative annulation of alcohols, malononitrile, and guanidine/benzamidine salts.[7] Other metals like zinc chloride and bismuth triflate have also been reported to catalyze the efficient synthesis of pyrimidine derivatives.[8][9]

3. Catalyst-Free and Solvent-Free Syntheses: In a drive towards greener and more sustainable chemistry, catalyst-free and solvent-free methods have been developed. These reactions are often promoted by heat or microwave irradiation and offer advantages such as simplified workup procedures and reduced environmental impact.[4][10] For example, a facile protocol for the preparation of aliphatic, heterocyclic, and aromatic pyrimidines from triethoxymethane, ammonium acetate, and various ketone derivatives has been reported under solvent-free conditions.[10]

4. Light-Induced Synthesis: A novel one-pot procedure for the synthesis of tetrasubstituted dihydropyrimidine and pyrimidine derivatives from α-azidocinnamates has been developed using LED photolysis.[11] The outcome of the reaction is dependent on the wavelength of light employed.

Quantitative Data Summary

The following table summarizes the quantitative data for selected one-pot syntheses of substituted pyrimidines, providing a comparative overview of different methodologies.

EntryReactantsCatalyst/ConditionsProductYield (%)Reference
1Benzaldehyde, Ethyl Acetoacetate, UreaAcid catalyst, Reflux5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one>90[1]
2Triethoxymethane, Ammonium Acetate, AcetophenoneTBBDA, 100–110 °C, Solvent-free4-Phenylpyrimidine92[10]
3Phenylacetonitrile, Vinamidinium SaltNaOMe, MeOH, 22 °C5-Phenylpyrimidine78[3]
4Amidines, AlcoholsPN5P-Ir-pincer complexSubstituted pyrimidinesup to 93[5][6]
5But-2-ynedioic acid diethyl ester, Aniline, Formaldehyde, BenzylamineDMF, 100 °C, Catalyst-freeMultisubstituted tetrahydropyrimidineup to 95[4]
6Alcohols, Malononitrile, Guanidine/Benzamidine saltNickel(II)–NNS pincer complexesHighly substituted pyrimidinesup to 95[7]
76-Amino-1,3-dimethyluracil, Arylaldehydes, MalononitrileBismuth triflate (10 mol%), EtOH, Reflux7-Aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivativesup to 96[9]

TBBDA: N,N,N',N'-tetrabromobenzene-1,3-disulfonamide NaOMe: Sodium methoxide MeOH: Methanol DMF: Dimethylformamide EtOH: Ethanol

Experimental Protocols

Protocol 1: TBBDA-Catalyzed Solvent-Free Synthesis of 4-Phenylpyrimidine [10]

  • A mixture of acetophenone (1 mmol), triethoxymethane (1.2 mmol), ammonium acetate (1.5 mmol), and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) (0.05 mmol) is placed in a round-bottom flask.

  • The reaction mixture is heated in an oil bath at 100–110 °C for the appropriate time as monitored by TLC.

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate) to afford the pure 4-phenylpyrimidine.

Protocol 2: One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles [3]

  • To a solution of the starting nitrile (1.0 equiv) in an appropriate solvent (e.g., methanol) under a nitrogen atmosphere, add sodium methoxide (1.2 equiv).

  • Stir the mixture at a specified temperature (e.g., 22 °C) for a designated period to facilitate the formation of the amidine intermediate.

  • Cool the reaction mixture (e.g., to 5 °C) and add an additional amount of sodium methoxide (1.2 equiv).

  • Add the vinamidinium salt (1.0 equiv) to the reaction mixture and stir for the required time at ambient temperature.

  • Upon reaction completion, the product can be isolated and purified using standard techniques such as extraction and chromatography.

Protocol 3: Iridium-Catalyzed Multicomponent Synthesis of Pyrimidines from Amidines and Alcohols [5][6]

  • In a glovebox, a pressure tube is charged with the amidine hydrochloride (0.5 mmol), the iridium pincer catalyst (e.g., PN5P-Ir complex, 1-2 mol%), and a suitable base (e.g., Cs2CO3, 1.2 equiv).

  • The respective alcohols (as reactants and solvent) are added.

  • The tube is sealed, removed from the glovebox, and heated in an oil bath at a specified temperature (e.g., 150 °C) for a certain period (e.g., 20 h).

  • After cooling to room temperature, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the desired substituted pyrimidine.

Visualizations

One_Pot_Pyrimidine_Synthesis_Workflow Start_Materials Starting Materials (e.g., Aldehyde, Ketone, Amidine, etc.) Reaction_Vessel One-Pot Reaction Start_Materials->Reaction_Vessel Workup Workup (e.g., Quenching, Extraction) Reaction_Vessel->Workup Conditions Reaction Conditions (Catalyst, Solvent, Temp, Time) Conditions->Reaction_Vessel Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Final_Product Substituted Pyrimidine Purification->Final_Product

Caption: General workflow for the one-pot synthesis of substituted pyrimidines.

Biginelli_Reaction_Mechanism Reactants Aldehyde + β-Dicarbonyl + Urea/Thiourea Step1 Aldimine/Acyl-iminium Ion Formation Reactants->Step1 [H+] Step2 Nucleophilic Addition of Enolate Step1->Step2 Step3 Cyclization and Dehydration Step2->Step3 Product Dihydropyrimidinone/-thione Step3->Product Oxidation Oxidation (optional) Product->Oxidation Final_Product Substituted Pyrimidine Oxidation->Final_Product

Caption: Simplified reaction pathway of the Biginelli reaction for pyrimidine synthesis.

Conclusion

One-pot synthesis methodologies provide powerful and efficient avenues for the construction of diverse and complex substituted pyrimidines. The continued development of novel catalysts, sustainable reaction conditions, and innovative synthetic strategies will undoubtedly accelerate the discovery of new pyrimidine-based therapeutic agents. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and development of these important heterocyclic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Chloro-5-methoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki coupling reaction of 4-Chloro-5-methoxypyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for the Suzuki coupling of this compound?

A1: For a successful Suzuki coupling with this compound, a good starting point involves using a palladium catalyst with a specialized ligand, a suitable base, and an appropriate solvent system. Given the electron-rich nature of the aminopyrimidine ring and the lower reactivity of a chloro leaving group, highly active catalyst systems are often necessary.[1] A typical starting protocol is outlined below.

Q2: How do I select the right palladium catalyst and ligand?

A2: The choice of catalyst and ligand is critical for activating the C-Cl bond of the pyrimidine.[2] Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[2] For challenging substrates like electron-rich heteroaryl chlorides, bulky and electron-rich phosphine ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are recommended.[1][2] These ligands stabilize the palladium catalyst and promote the oxidative addition step.[1] Pd(PPh₃)₄ can also be an effective and commonly used catalyst for similar substrates.[3]

Q3: Which base should I use for the reaction?

A3: The base activates the boronic acid, which is essential for the transmetalation step.[1] The choice of base can significantly impact the reaction yield.[1] For challenging couplings with chloro-heterocycles, potassium phosphate (K₃PO₄) is often effective.[1][4] Other commonly used inorganic bases include potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃).[1] The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system.[1]

Q4: What is the recommended solvent system?

A4: A mixture of an organic solvent and water is commonly used in Suzuki couplings. A mixture of 1,4-dioxane and water (e.g., in a 2:1 or 4:1 ratio) is often a good starting point.[5][6] Other solvents like toluene and THF can also be effective.[4] It is crucial to use degassed solvents to prevent oxygen from interfering with the catalytic cycle.[1][7]

Q5: Can microwave irradiation be used to improve the reaction?

A5: Yes, microwave-assisted procedures can be highly effective for Suzuki couplings of chloropyrimidines.[3][6] Microwave heating can significantly shorten reaction times (e.g., to 15 minutes) and improve yields, sometimes with very low catalyst loading (e.g., 0.5 mol%).[3][6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Low to No Product Yield

Q: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I troubleshoot this?

A: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, it must be reduced in situ.[7] Ensure your catalyst and ligand are fresh and have been stored correctly. Consider using a more robust, air-stable precatalyst.[7]

  • Oxygen Contamination: Oxygen can lead to the decomposition of the catalyst and promote homocoupling of the boronic acid.[7] Ensure that all solvents are thoroughly degassed and that the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1][8]

  • Impure or Degraded Reagents: Verify the purity of your this compound and the boronic acid. Boronic acids can degrade over time.[7]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. If initial conditions fail, a systematic screening of these parameters is advisable.[3] For less reactive chlorides, increasing the reaction temperature may be necessary, but be aware that this can also increase side reactions.[1]

Troubleshooting Workflow:

Caption: A workflow for troubleshooting low yields.

Problem 2: Significant Side Product Formation

Q: I am observing significant amounts of side products, such as dehalogenated starting material or homocoupled boronic acid. How can I minimize these?

A: The formation of side products is often related to specific reaction pathways that compete with the desired cross-coupling.

Common Side Reactions and Mitigation Strategies:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, especially with electron-rich boronic acids.[7]

    • Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider switching to a weaker base like K₂CO₃ or KF.[7]

    • Anhydrous Conditions: Since water is the proton source, switching to anhydrous conditions can significantly reduce protodeboronation.[7]

    • Use Boronic Esters: Pinacol esters or trifluoroborate salts of the boronic acid are generally more stable and less prone to protodeboronation.[1][9]

  • Dehalogenation: The chloro group on the pyrimidine is replaced by a hydrogen atom.

    • This can be more prevalent with certain catalyst systems and reaction conditions. Screening different palladium sources and ligands may be necessary. Chloro derivatives are generally less prone to dehalogenation than their bromo or iodo counterparts.[10][11][12]

    • The presence of the 2-amino group on the pyrimidine ring can sometimes complicate the reaction.[13]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct.

    • This is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[1]

    • Ensuring the reaction is thoroughly degassed and using an efficient precatalyst system can minimize homocoupling.[1]

Decision Tree for Minimizing Side Products:

Side_Products start Side Products Observed protodeboronation Protodeboronation? start->protodeboronation Identify main byproduct dehalogenation Dehalogenation? protodeboronation->dehalogenation No solution_proto Use Milder Base (K2CO3) Use Anhydrous Conditions Use Boronic Ester/Trifluoroborate protodeboronation->solution_proto Yes homocoupling Homocoupling? dehalogenation->homocoupling No solution_dehalo Screen Catalysts/Ligands Optimize Temperature dehalogenation->solution_dehalo Yes solution_homo Thoroughly Degas Solvents Use Efficient Precatalyst homocoupling->solution_homo Yes end Reduced Side Products homocoupling->end No solution_proto->end solution_dehalo->end solution_homo->end

Caption: Decision tree for addressing common side reactions.

Data Presentation: Comparison of Reaction Conditions

The following tables provide a summary of reaction components that can be screened for optimizing the Suzuki coupling of this compound, based on successful couplings of similar chloropyrimidines.

Table 1: Catalyst and Ligand Systems

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄-2-5A common and often effective catalyst for chloropyrimidines.[3][6]
Pd₂(dba)₃SPhos / XPhos1-4 (Pd), 2-8 (Ligand)Buchwald systems are highly active for challenging aryl chlorides.[1]
Pd(OAc)₂SPhos / XPhos1-4 (Pd), 2-8 (Ligand)Another common Pd(II) source for forming the active catalyst in situ.[8]
(IPr)Pd(allyl)Cl-1-3An air- and moisture-stable NHC-Pd precatalyst.[14]

Table 2: Bases and Solvents

BaseTypical EquivalentsSolvent SystemRatio (v/v)
K₃PO₄2-31,4-Dioxane / H₂O2:1 to 10:1
K₂CO₃2-31,4-Dioxane / H₂O2:1 to 4:1
Cs₂CO₃2-3Toluene or THFAnhydrous
KF2-3THFAnhydrous

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a generalized procedure that should be optimized for specific substrates and scales.

  • Reagent Preparation:

    • Weigh this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv) into a flame-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar.

    • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand under an inert atmosphere.

  • Reaction Setup:

    • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times to ensure an oxygen-free environment.[1][8]

    • Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.[8] The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution:

    • Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C) or heat in a microwave reactor (e.g., 100-140 °C for 15-30 min).[6][7]

    • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.[8]

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][8]

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep 1. Preparation cluster_setup 2. Setup cluster_reaction 3. Reaction cluster_workup 4. Work-up & Purification prep_reagents Weigh Reagents: - Pyrimidine - Boronic Acid - Base - Catalyst/Ligand inert_atm Establish Inert Atmosphere (Ar/N2) prep_reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat_stir Heat and Stir (Conventional or Microwave) add_solvent->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor extract Extraction with Organic Solvent monitor->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Pure Product purify->product

Caption: A typical experimental workflow for Suzuki coupling.

References

Technical Support Center: Buchwald-Hartwig Amination of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of pyrimidine substrates. This guide addresses common side products, reaction optimization, and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Buchwald-Hartwig amination of pyrimidines?

A1: The most frequently encountered side product is the hydrodehalogenated pyrimidine, where the halide is replaced by a hydrogen atom. This occurs when the reductive elimination of the desired product is slow, allowing for competing pathways. Another common issue, particularly with dihalopyrimidines, is the formation of regioisomers. Additionally, nucleophilic aromatic substitution (SNAr) can compete with the palladium-catalyzed amination, especially with highly activated pyrimidines or strongly nucleophilic amines. With primary amines, double arylation can also be a potential side reaction.

Q2: My reaction is giving a low yield. What are the first parameters I should check?

A2: For low yields, the catalyst system is the most critical starting point. Key factors to investigate include:

  • Catalyst/Ligand Choice: Ensure you are using a suitable ligand for pyrimidine substrates. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective as they can promote the desired reductive elimination over side reactions.[1][2]

  • Catalyst Deactivation: The pyrimidine nitrogen can coordinate to the palladium center, leading to catalyst poisoning. Using bulky ligands can help mitigate this issue.[2] Also, ensure your reagents and solvent are anhydrous and the reaction is performed under an inert atmosphere, as water and oxygen can deactivate the catalyst.[1][2]

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary for substrates with base-sensitive functional groups.[3]

Q3: How can I control regioselectivity in the amination of dihalopyrimidines?

A3: Regioselectivity in the amination of dihalopyrimidines is influenced by both electronic and steric factors, as well as the chosen catalytic system. Generally, the C4/C6 positions are more reactive than the C2 position in palladium-catalyzed couplings. However, the choice of ligand can significantly influence the outcome. For instance, in the amination of 2,4-dichloropyrimidines, some ligands may favor reaction at the C2 position while others favor C4. It has been shown that with certain substrates, a palladium-catalyzed reaction can provide the C4-isomer with high selectivity, whereas an uncatalyzed SNAr reaction may yield a mixture of isomers.

Q4: I am observing a significant amount of hydrodehalogenation. How can I minimize this side product?

A4: To suppress hydrodehalogenation, you can try the following:

  • Use a Bulky Ligand: Sterically demanding ligands can accelerate the C-N bond-forming reductive elimination, outcompeting the pathways that lead to hydrodehalogenation.[4]

  • Ensure Anhydrous Conditions: Trace amounts of water can be a proton source for hydrodehalogenation. Ensure all reagents and solvents are scrupulously dry.[1][5]

  • Choice of Base: The nature of the base can influence the extent of this side reaction. Experimenting with different bases may be beneficial.

Troubleshooting Guide

Issue 1: Low or No Product Yield

If you are experiencing low or no yield, follow this troubleshooting workflow:

Troubleshooting_Low_Yield start Low/No Yield catalyst_system Step 1: Evaluate Catalyst System start->catalyst_system reaction_conditions Step 2: Assess Reaction Conditions catalyst_system->reaction_conditions System OK sub_catalyst Sub-optimal ligand? Catalyst poisoning? Incorrect Pd source? catalyst_system->sub_catalyst reagent_purity Step 3: Check Reagent Purity reaction_conditions->reagent_purity Conditions OK sub_conditions Incorrect temperature? Wrong solvent? Sub-optimal base? reaction_conditions->sub_conditions side_products Step 4: Analyze for Side Products reagent_purity->side_products Reagents Pure sub_purity Wet solvent/reagents? Degraded amine? Non-inert atmosphere? reagent_purity->sub_purity solution Solution side_products->solution Identify & Mitigate sub_catalyst->catalyst_system Action: Screen bulky ligands (XPhos, RuPhos). Use pre-catalyst. sub_conditions->reaction_conditions Action: Optimize temperature (80-110 °C). Screen solvents (Toluene, Dioxane). Test different bases. sub_purity->reagent_purity Action: Use freshly dried solvent. Purify amine. Ensure proper inert technique.

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Hydrodehalogenated Byproduct

The formation of a hydrodehalogenated byproduct is a common issue.

Troubleshooting_Hydrodehalogenation start Hydrodehalogenation Observed ligand_choice Step 1: Evaluate Ligand start->ligand_choice reaction_setup Step 2: Check Reaction Setup ligand_choice->reaction_setup Ligand Optimized sub_ligand Is the ligand bulky enough? ligand_choice->sub_ligand base_effect Step 3: Consider Base Effect reaction_setup->base_effect Setup is Anhydrous sub_setup Is there a source of protons? reaction_setup->sub_setup solution Minimized Side Product base_effect->solution sub_base Is the base contributing? base_effect->sub_base sub_ligand->ligand_choice Action: Switch to a more sterically hindered ligand (e.g., tBuXPhos). sub_setup->reaction_setup Action: Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvent. Dry amine over molecular sieves. sub_base->base_effect Action: Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄).

Caption: Troubleshooting workflow for hydrodehalogenation.

Data Presentation

Table 1: Effect of Ligand on the Regioselectivity of Amination of 2,4-Dichloropyrimidine Derivatives

EntryPyrimidine SubstrateAminePd SourceLigand (mol%)BaseSolventC4:C2 RatioYield (%)
16-Aryl-2,4-dichloropyrimidineDibutylaminePd(OAc)₂XPhos (10)LiHMDSTHFPoorLow
26-Aryl-2,4-dichloropyrimidineDibutylaminePd(OAc)₂Josiphos (10)LiHMDSTHFPoorLow
36-Aryl-2,4-dichloropyrimidineDibutylaminePd(OAc)₂dppb (10)LiHMDSTHF>99:1High
46-Aryl-2,4-dichloropyrimidineDibutylaminePdCl₂(PPh₃)₂-LiHMDSTHF>99:1High

Data synthesized from qualitative descriptions in cited literature. Absolute yields are substrate-dependent.[6]

Table 2: Influence of Base on the Buchwald-Hartwig Amination

BaseAdvantagesDisadvantages
NaOtBu Permits highest reaction rates and lowest catalyst loadings.Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[3]
LHMDS Allows for the use of substrates with protic functional groups. Useful for low-temperature aminations.Solid base is air-sensitive. Incompatible with some functional groups at elevated temperatures.[3]
Cs₂CO₃ Provides excellent functional group tolerance and often the highest reaction rate among weak bases.Expensive and can be difficult to stir on a large scale.[3]
K₃PO₄ / K₂CO₃ Excellent functional group tolerance. Economically attractive. Often efficient for amide arylation.Can require higher catalyst loadings and longer reaction times.[3]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Chloropyrimidine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Chloropyrimidine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to the Schlenk tube.

  • Reagent Addition: Add the chloropyrimidine derivative and the amine to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture for the required time, monitoring its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography or recrystallization.

Visualization of Reaction Pathways

Catalytic Cycle and Competing Side Reactions

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination and the points at which common side reactions, such as hydrodehalogenation, can occur.

Catalytic_Cycle Pd(0)L Pd(0)L Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L->Oxidative\nAddition\nComplex + Ar-X Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination + R₂NH Amido\nComplex Amido Complex Amine\nCoordination->Amido\nComplex + Base - Base-HX Product Product Amido\nComplex->Product Reductive Elimination Hydrodehalogenated\nProduct Hydrodehalogenated Product Amido\nComplex->Hydrodehalogenated\nProduct Side Reaction (e.g., β-hydride elimination) Product->Pd(0)L

Caption: Buchwald-Hartwig catalytic cycle and competing side reaction pathway.

References

Technical Support Center: Purification of 4-Chloro-5-methoxypyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Chloro-5-methoxypyrimidin-2-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound derivatives?

A1: Common impurities often originate from the synthetic route. These can include unreacted starting materials, such as 2-amino-4,6-dichloropyrimidine, or byproducts from the chlorination process. Depending on the specific synthesis, you might also encounter isomers or over-chlorinated pyrimidine species.[1] It is also possible for hydrolysis of the chloro group to occur, leading to the corresponding hydroxypyrimidine derivative, especially if the compound is exposed to acidic or basic conditions for extended periods.

Q2: My purified this compound derivative appears to be degrading. What are the likely causes and how can I prevent this?

A2: Chloropyrimidines can be susceptible to hydrolysis, particularly under acidic or basic conditions. The chloro substituent can be displaced by a hydroxyl group. To minimize degradation, it is crucial to handle the compound under neutral conditions whenever possible. During workup and purification, avoid prolonged exposure to strong acids or bases. For long-term storage, keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere.[2]

Q3: What are the recommended storage conditions for this compound and its derivatives?

A3: To ensure stability, these compounds should be stored at 2-8°C, protected from light.[2][3] For long-term storage, a freezer at -20°C is recommended. It is also advisable to store the compound in a tightly sealed container to prevent moisture absorption.

Q4: I am having difficulty achieving high purity with recrystallization alone. What should I do?

A4: If a single recrystallization does not yield the desired purity, you can try a second recrystallization with a different solvent system. However, if impurities have similar solubility profiles to your product, column chromatography is a more effective purification method.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives.

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallization. The compound may be supersaturated, or the solvent may be a poor choice for crystallization. The cooling process might be too rapid.Try adding a co-solvent to reduce the solubility. Ensure the solution is not overly concentrated. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a small crystal of the pure compound can also help induce crystallization.
Low recovery of the purified product. The compound may be too soluble in the recrystallization solvent, even at low temperatures. The volume of solvent used might be excessive.Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Colored impurities remain after recrystallization. The impurities may have similar solubility to the product in the chosen solvent.Try adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Alternatively, consider using a different solvent system for recrystallization or proceed with column chromatography.
Product is not dissolving in the chosen solvent. The solvent is not a good choice for this particular derivative.Test the solubility in a range of solvents with varying polarities. A solvent mixture may be required to achieve the desired solubility profile.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from an impurity (co-elution). The polarity of the mobile phase is not optimal for separation. The stationary phase may not be suitable.Optimize the solvent system by trying different ratios of polar and non-polar solvents. A gradient elution may be necessary. If using silica gel, consider switching to alumina or a reverse-phase stationary phase. For basic amine compounds, adding a small amount of a competing amine like triethylamine to the mobile phase can improve separation on silica gel by reducing tailing.[4]
Product is sticking to the column. The compound is too polar for the chosen mobile phase or is interacting strongly with the stationary phase (e.g., acidic silica with a basic compound).Increase the polarity of the mobile phase. For basic compounds on silica gel, adding a small percentage of a base (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent can help to reduce tailing and improve recovery.[4]
Streaking or tailing of the product band. The compound is interacting too strongly with the stationary phase. The sample may have been loaded in a solvent that is too strong.Add a modifier to the mobile phase (e.g., triethylamine for basic compounds on silica). Ensure the sample is loaded in a minimal amount of a solvent in which it is highly soluble but which is a weak eluent for the chromatography.
Low overall yield after chromatography. The compound may be unstable on the stationary phase. Some product may have been lost in mixed fractions.If instability is suspected, consider using a less acidic stationary phase like neutral alumina. Carefully analyze all fractions by TLC to ensure no product is discarded with the mixed fractions.

Data Presentation

Table 1: Purification of a 4-Chloro-5-substituted-pyrimidin-2-amine Derivative

Purification StepDetailsYield (%)Purity (%)
Crude ProductAfter synthesis and initial work-up-~75%
RecrystallizationSolvent: Ethanol/Water85>95%
Column ChromatographyStationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient70>99%

Note: This is an illustrative example. Actual yields and purities will vary depending on the specific derivative and the efficiency of the purification process.

Experimental Protocols

Protocol 1: Recrystallization of a this compound Derivative
  • Dissolution: In a flask, dissolve the crude this compound derivative in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of a this compound Derivative
  • Stationary Phase Preparation: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If a stronger solvent is used, adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). For basic compounds that may interact with the acidic silica gel, consider adding 0.1-1% triethylamine to the mobile phase.[4]

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (this compound derivative) recrystallization Recrystallization synthesis->recrystallization Initial Purification purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check Assess Purity column_chromatography Column Chromatography column_chromatography->purity_check Further Purification purity_check->column_chromatography <98% Pure pure_product Pure Product purity_check->pure_product >98% Pure

Caption: General workflow for the purification of this compound derivatives.

troubleshooting_logic decision decision action action start Impure Product decision1 Recrystallization Successful? start->decision1 decision2 Column Chromatography Successful? decision1->decision2 No (impurities remain) action1 Try different solvent system decision1->action1 No (oiling out) end_success Pure Product decision1->end_success Yes action2 Optimize mobile phase (e.g., add triethylamine) decision2->action2 No (co-elution) action3 Consider alternative stationary phase decision2->action3 No (product sticks) decision2->end_success Yes end_fail Consult Further decision2->end_fail Persistent Issues action1->decision1 action2->decision2 action3->decision2

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Overcoming Solubility Challenges with Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with pyrimidine intermediates during experimentation.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine intermediate has precipitated out of my aqueous buffer during an in vitro assay. What is the likely cause and how can I resolve this?

A1: Precipitation of pyrimidine intermediates in aqueous solutions is a common challenge, often stemming from their low aqueous solubility. This can significantly impact the reliability of biological assay results.[1] The primary cause is the hydrophobic nature of many pyrimidine scaffolds.

To address this, consider the following troubleshooting steps:

  • pH Adjustment: The solubility of ionizable pyrimidine derivatives can often be significantly improved by adjusting the pH of the solution.[2][3] For compounds with basic groups (like an amino group), lowering the pH can lead to protonation and increased solubility. Conversely, for acidic groups, increasing the pH can enhance solubility. It is crucial to ensure the final pH is compatible with your experimental system (e.g., enzyme activity or cell viability).[3]

  • Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent, or co-solvent, can substantially increase the solubility of lipophilic compounds.[4] Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions.[3] For aqueous assay buffers, a final concentration of DMSO below 1% is generally recommended to avoid solvent-induced artifacts.

  • Lowering the Final Compound Concentration: If the compound precipitates at the desired test concentration, it may be necessary to perform the assay at a lower concentration where the compound remains in solution.

Q2: I am struggling to dissolve my pyrimidine intermediate to make a stock solution. Which organic solvents should I try?

A2: The choice of solvent for preparing a stock solution is critical. Based on the behavior of similar compounds, 100% Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of poorly water-soluble pyrimidine derivatives for in vitro experiments.[3] Other potential organic solvents include N,N-dimethylformamide (DMF) or ethanol, although the solubility in these may be lower than in DMSO.[3] Pyrimidine itself is also soluble in alcohols, ether, and most aromatic hydrocarbons.[5]

Q3: How can I proactively improve the solubility of a promising pyrimidine-based lead compound for in vivo studies?

A3: For in vivo applications where bioavailability is critical, several formulation and chemical modification strategies can be employed to enhance the aqueous solubility of pyrimidine intermediates:

  • Amorphous Solid Dispersions: Creating an amorphous solid dispersion, where the drug is molecularly dispersed within an inert, hydrophilic polymer carrier, can improve the apparent water solubility compared to the crystalline form.[6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its aqueous solubility.[3][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[3]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, which can lead to a higher dissolution rate and improved solubility.[4]

  • Prodrug Synthesis: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. Designing a more soluble prodrug that converts to the active pyrimidine intermediate can be an effective strategy.[6][7]

Troubleshooting Guides

Issue: Unexpected Precipitation During Reaction Workup
  • Symptom: A solid precipitate forms during the aqueous workup of a reaction to synthesize a pyrimidine derivative.

  • Possible Cause: The synthesized pyrimidine intermediate may have low solubility in the chosen solvent system. An intermediate in the reaction pathway might also be insoluble.[8]

  • Troubleshooting Steps:

    • Filter and Analyze the Precipitate: Isolate the precipitate by filtration and analyze it (e.g., by NMR, LC-MS) to confirm if it is the desired product or an impurity.

    • Modify the Workup Solvent: If the precipitate is the desired product, consider using a different solvent system for the workup that has a higher solubilizing power for your compound.

    • Adjust pH: If the compound has ionizable groups, adjusting the pH of the aqueous layer during workup can increase its solubility.

    • Keep Washing: If a gooey or insoluble precipitate appears between the organic and aqueous layers, continue washing with water to remove most of it. Using a drying agent afterward may help absorb the remaining residue.[9]

Issue: Low Yield Due to Poor Solubility of Starting Materials
  • Symptom: A synthesis reaction, such as a Biginelli reaction to form a dihydropyrimidinone, suffers from low conversion of starting materials.

  • Possible Cause: The starting materials may not be fully dissolved in the reaction solvent, limiting their availability to react.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with different solvents to find one that provides better solubility for all reactants. Polar solvents are often preferred for such reactions.[8]

    • Increase Temperature: Raising the reaction temperature can increase the solubility of the reactants and improve the reaction rate.[5][8] However, monitor for potential degradation of reactants or products.

    • Solvent-Free Conditions: In some cases, running the reaction neat (without solvent) at an elevated temperature can be effective.[10]

Quantitative Data on Pyrimidine Solubility

The solubility of pyrimidine and its derivatives is highly dependent on the specific chemical structure, solvent, and temperature. Below are tables summarizing some reported solubility data.

Table 1: Solubility of Pyrimidine in Various Solvents

SolventTemperature (°C)Solubility (g/L)
Water20~41
Alcohols-Soluble
Ether-Soluble
Aromatic Hydrocarbons-Soluble
Data sourced from Solubility of Things.[5]

Table 2: Experimentally Determined Solubility of a Pyrimidine Derivative (Compound 58) in Aqueous Buffer

CompoundpHSolubility (µg/mL)
Etravirine (Comparison)7.0<1
Compound 587.013.46
Data from Zhao F., et al., J. Med. Chem. 2023.[11]

Table 3: Mole Fraction Solubility of Pyrimidine Derivatives in Methanol at Different Temperatures

Compound293.15 K298.15 K303.15 K308.15 K313.15 K
MDT 1 0.000300.000330.000370.000410.00045
MDT 2 0.000140.000160.000180.000200.00022
MDT 3 0.000240.000260.000290.000320.00035
MDT 4 0.000100.000110.000120.000140.00015
MDT 5 0.000150.000170.000190.000210.00023
MDT 9 0.000370.000410.000460.000510.00056
Selected data from Baluja S. and Bhatt M., Revue Roumaine de Chimie, 2015.[12]

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol measures the solubility of a compound from a concentrated DMSO stock solution added to an aqueous buffer, reflecting the solubility of the fastest precipitating form.[1]

Materials:

  • Pyrimidine intermediate

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Microcentrifuge tubes

  • Plate reader (UV-Vis or other appropriate detection method)

Methodology:

  • Prepare a 20 mM stock solution of the pyrimidine intermediate in 100% DMSO.

  • Prepare a calibration curve by diluting the DMSO stock solution in a 50:50 mixture of acetonitrile and PBS.

  • In a microcentrifuge tube, add 490 µL of PBS (pH 7.4).

  • Add 10 µL of the 20 mM DMSO stock solution to the PBS to achieve a final concentration of 400 µM. Prepare this in duplicate.[1]

  • Incubate the mixture at room temperature for a set period (e.g., 1-2 hours), allowing for precipitation to occur.

  • Centrifuge the tubes to pellet any precipitate.

  • Carefully remove the supernatant and transfer it to a new tube.

  • Quantify the concentration of the dissolved compound in the supernatant by comparing its absorbance to the previously prepared calibration curve.[1] This concentration represents the kinetic solubility.

Protocol 2: Determination of Thermodynamic Solubility

This protocol determines the true equilibrium solubility of a compound by equilibrating an excess of the solid material with a solvent over an extended period.[1]

Materials:

  • Solid (powdered) pyrimidine intermediate

  • Phosphate-buffered saline (PBS), pH 7.4 (or other relevant buffer)

  • Vials with screw caps

  • Shaker or rotator

  • Filtration device (e.g., 0.45 µm syringe filter)

  • HPLC or other suitable analytical instrument

Methodology:

  • Add an excess amount of the solid pyrimidine intermediate to a vial containing a known volume of the test medium (e.g., PBS, pH 7.4). Ensure enough solid is present so that some remains undissolved at the end of the experiment.[1]

  • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered supernatant with a suitable solvent if necessary.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC. This concentration is the thermodynamic solubility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Solubility Assay cluster_analysis Analysis stock Prepare 20 mM Stock in DMSO add_stock Add Stock to Buffer stock->add_stock buffer Prepare Aqueous Buffer (PBS) buffer->add_stock incubate Incubate & Allow Precipitation add_stock->incubate separate Separate Supernatant (Centrifuge/Filter) incubate->separate quantify Quantify Soluble Compound (e.g., HPLC, UV-Vis) separate->quantify result Determine Solubility Value quantify->result

Caption: Workflow for determining the solubility of a pyrimidine intermediate.

signaling_pathway cluster_pathway EGFR Signaling Pathway in Cancer EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream Phosphorylates Pyrimidine_Inhibitor Pyrimidine-Based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR Blocks ATP Binding Site Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based drug.

References

Technical Support Center: C-N Bond Formation with 4-Chloro-5-methoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to assist you in navigating the challenges of C-N bond formation using 4-Chloro-5-methoxypyrimidin-2-amine, a crucial building block in medicinal chemistry. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your synthetic strategies.

Troubleshooting Guide

Low yields, incomplete conversion, and the formation of side products are common hurdles in C-N cross-coupling reactions. This guide provides a structured approach to identifying and resolving these issues.

Issue 1: Low to No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst System The choice of palladium precursor and ligand is critical for activating the C-Cl bond.[1] For electron-rich pyrimidines, sterically hindered biarylphosphine ligands are often required.[1][2] Ensure the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is of high quality. Consider using a pre-formed palladium-ligand complex for improved consistency.[2]
Inappropriate Base The base is crucial for the deprotonation of the amine in Buchwald-Hartwig reactions.[1] Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used. If your substrate is sensitive to strong bases, consider weaker bases like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures.[1][3]
Suboptimal Reaction Temperature A temperature screen is recommended to find the optimal balance between reaction rate and decomposition of starting materials, product, or catalyst.[1] Typical temperature ranges are 80-120 °C.[1][2] Microwave irradiation can sometimes offer rapid and efficient heating, leading to improved yields.[1][4]
Poor Solvent Choice The solvent must solubilize the reagents and not interfere with the catalytic cycle. Toluene, dioxane, and DMF are common choices.[1][5] Ensure solvents are anhydrous and degassed, as water and oxygen can deactivate the catalyst.[1]

Issue 2: Formation of Side Products

Side Product Potential Cause Mitigation Strategy
Hydroxypyrimidine or Alkoxypyrimidine Reaction with water or alcohol solvents/impurities (solvolysis).[6]Use anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Homocoupling of Amine Can occur under certain conditions, especially with more reactive amines.Adjust the stoichiometry of the amine. A slight excess of the pyrimidine may be beneficial.
Multiple Amination Products (if applicable) If the amine partner has multiple reactive sites.Use a protecting group strategy for the amine or explore catalyst systems known for high selectivity.

Issue 3: Catalyst Deactivation

Potential Cause Troubleshooting Steps
Coordination of Pyrimidine Nitrogens The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[1]
Impure Reagents or Solvents Impurities can poison the catalyst.
Thermal Degradation High reaction temperatures can lead to catalyst decomposition.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is a good starting point for the Buchwald-Hartwig amination of this compound?

A1: A robust starting point for the Buchwald-Hartwig amination of an aryl chloride is a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand.[1] For this compound, consider the following conditions:

  • Catalyst: Pd₂(dba)₃ (2 mol%) with a ligand like XPhos or SPhos (4 mol%).[1]

  • Base: NaOtBu (1.4 equivalents).[1]

  • Solvent: Toluene or Dioxane (degassed).[1]

  • Temperature: 100 °C.[1]

  • Atmosphere: Inert (Argon or Nitrogen).

Q2: Can I use a copper catalyst for this C-N bond formation?

A2: Yes, a copper-catalyzed Ullmann condensation is an alternative to the palladium-catalyzed Buchwald-Hartwig reaction.[7] Traditional Ullmann reactions often require harsh conditions, including high temperatures (>210 °C) and stoichiometric amounts of copper.[7] However, modern protocols often use soluble copper(I) salts (e.g., CuI) with a ligand, such as a diamine or phenanthroline, which can allow for milder reaction conditions.[7]

Q3: The 2-amino group on my pyrimidine seems to be interfering with the reaction. What can I do?

A3: The free amino group can potentially coordinate to the metal center or react with the base. If you suspect this is an issue, you could consider protecting the 2-amino group with a suitable protecting group that is stable to the reaction conditions and can be easily removed afterward.

Q4: My final product is difficult to separate from the residual palladium catalyst. What purification strategies can I use?

A4: Removing palladium residues is a common challenge.[6] Several methods can be employed:

  • Filtration: Passing the crude reaction mixture through a plug of Celite® or silica gel can remove precipitated palladium.[6]

  • Scavengers: Using commercially available scavengers with functional groups that bind to palladium (e.g., thiol-functionalized silica) can selectively remove the metal.[6]

  • Crystallization: If your product is a solid, crystallization is often an effective purification method.[6]

  • Aqueous Wash: Washing the organic layer with an aqueous solution of a chelating agent like EDTA can help extract palladium salts.[6]

Q5: What are the main differences between Buchwald-Hartwig, Ullmann, and SNAr for aminating pyrimidines?

A5:

  • Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction with a broad substrate scope. It is often the method of choice for less reactive aryl chlorides.[6]

  • Ullmann Condensation: A copper-promoted reaction that is a viable alternative to palladium-catalyzed methods, though it may require higher temperatures.[7]

  • Nucleophilic Aromatic Substitution (SNAr): This reaction is favored when the pyrimidine ring is highly activated by electron-withdrawing groups. For this compound, the electron-donating nature of the amino and methoxy groups may make SNAr challenging without forcing conditions.[6]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for your specific amine.

  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[1]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add degassed solvent (e.g., toluene) via syringe.[1]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst.[4]

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Data Presentation

Table 1: Recommended Starting Conditions for Catalyst Screening

Catalyst SystemPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
A Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene100
B Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane110
C Pd₂(dba)₃ (2)BINAP (3)Cs₂CO₃ (2.0)DMF120
D (Ullmann) CuI (10)L-proline (20)K₂CO₃ (2.0)DMSO130

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_vessel Oven-dried vessel add_solids Add Pd Precatalyst, Ligand, Base prep_vessel->add_solids 1. add_reagents Add Pyrimidine & Amine add_solids->add_reagents 2. Under Inert Gas add_solvent Add Degassed Solvent add_reagents->add_solvent 3. heat_stir Heat and Stir (80-120 °C) add_solvent->heat_stir 4. monitor Monitor by TLC/LC-MS heat_stir->monitor 5. cool_down Cool to RT monitor->cool_down Completion filter_pd Dilute & Filter through Celite cool_down->filter_pd extract Aqueous Wash filter_pd->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Purified Product Troubleshooting_Logic start Low Yield or No Reaction catalyst Check Catalyst System: - Precursor/Ligand Choice? - Reagent Purity? start->catalyst base Check Base: - Appropriate Strength? - Anhydrous? catalyst->base [System OK] optimize Systematically Optimize - Catalyst/Ligand Screen - Base Screen - Temperature Screen catalyst->optimize [Issue Found] conditions Check Conditions: - Temperature Screen? - Anhydrous/Degassed Solvent? base->conditions [Base OK] base->optimize [Issue Found] conditions->optimize [Conditions OK] conditions->optimize [Issue Found] success Improved Yield optimize->success

References

Preventing side reactions in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your experiments, with a focus on preventing common side reactions.

Frequently Asked Questions (FAQs)

Biginelli Reaction Troubleshooting

Q1: I am observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2][3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia can be formed from the decomposition of urea at elevated temperatures, leading to a competing reaction pathway.[2][3]

Prevention Strategies:

  • Temperature Control: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1][2]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired pyrimidine synthesis.[2]

  • Order of Addition: Adding the urea last to the reaction mixture may help minimize its decomposition into ammonia.[2]

Q2: My Biginelli reaction has a low yield, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?

A2: Low conversion in a Biginelli reaction can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[1][2]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. For Brønsted acid catalysts like HCl, confirm that the concentration is appropriate.[1][2]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]

  • Solvent Choice: The solvent can impact reactant solubility and reaction rate. While ethanol is common, other solvents or solvent-free conditions have been shown to improve yields for certain substrates.[1]

  • Reactant Purity: Impurities in the starting materials (aldehyde, β-ketoester, or urea) can inhibit the reaction. Ensure all reactants are of high purity.[1][2]

Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?

A3: N-acylureas can form as byproducts in the Biginelli reaction, which complicates the purification process. These arise from a competing reaction between the β-ketoester and urea.[1][2]

Identification and Prevention:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1][2]

  • Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[2] Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can favor the desired reaction pathway.[4]

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[2]

Q4: I'm observing an uncyclized intermediate instead of the desired dihydropyrimidinone. How can I drive the reaction to completion?

A4: The formation of an open-chain ureide intermediate that fails to cyclize is a common issue, often due to insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack.[4]

Mitigation Strategies:

  • Increase Catalyst Concentration/Strength: A stronger acid or a higher catalyst loading can enhance the rate of the final cyclization-dehydration step.[4]

  • Increase Temperature: Heating the reaction mixture, for example, to reflux in a suitable solvent like ethanol or THF, can provide the necessary activation energy for ring closure.[4]

  • Catalyst Choice: If not already in use, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]

Pinner Synthesis Troubleshooting

Q1: I am struggling with side reactions in my Pinner pyrimidine synthesis. What are the common pitfalls and how can I avoid them?

A1: The Pinner synthesis can be prone to side reactions such as the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1][2]

Troubleshooting Steps:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[1]

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[1] The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis, which can lead to the formation of esters as byproducts.[4]

  • Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are crucial for promoting the desired cyclization while minimizing side reactions.[1][2]

  • Temperature Control: The optimal temperature will depend on the specific substrates. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.[1] Pinner salts can be thermally unstable, and low temperatures are often necessary to prevent decomposition.[4]

Data Presentation

Table 1: Influence of Reaction Temperature on Product Distribution in a Biginelli Reaction

This table summarizes the influence of reaction temperature on the product distribution between the desired dihydropyrimidinone (DHPM) and the Hantzsch dihydropyridine (DHP) byproduct when using sulfated zirconia as a catalyst.

Temperature (°C)DHPM Yield (%)DHP Yield (%)
40855
607812
806525
1005040

Note: Data is illustrative and based on general trends reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Optimized Biginelli Synthesis of Dihydropyrimidinones (DHPMs)

This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)[1]

  • Catalyst (e.g., sulfated zirconia, 50 mg)[1]

  • Ethanol (for work-up)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[1]

  • Add the catalyst (e.g., sulfated zirconia, 50 mg).[1]

  • Stir the mixture at a controlled temperature of 60°C.[1]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[1]

  • Add a small amount of ethanol and stir for 5 minutes.[1]

  • Filter the solid product and wash with cold ethanol.[1]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]

Protocol 2: Pinner Synthesis of Pyrimidines

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on preventing common side reactions.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Base (e.g., sodium ethoxide) (10 mmol)

  • Anhydrous ethanol

Procedure:

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to maintain anhydrous conditions.

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (10 mmol) and amidine hydrochloride (10 mmol) in anhydrous ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add the base (e.g., sodium ethoxide, 10 mmol) to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[2]

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[2]

  • Remove the solvent under reduced pressure.[2]

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[2]

Visualizations

Biginelli_Troubleshooting start Start: Biginelli Reaction issue Issue Observed start->issue low_yield Low Yield / Unreacted Starting Materials issue->low_yield Conversion Problem fluorescence Fluorescent Byproduct (Hantzsch DHP) issue->fluorescence Byproduct Problem purification_issue Purification Issues (N-Acylurea / Knoevenagel) issue->purification_issue Purity Problem sol_catalyst Check Catalyst Activity & Purity of Reagents low_yield->sol_catalyst sol_conditions Optimize Time & Temperature (TLC) low_yield->sol_conditions sol_temp Lower Reaction Temperature fluorescence->sol_temp sol_addition Add Urea Last fluorescence->sol_addition sol_stoichiometry Adjust Stoichiometry (Excess Urea) purification_issue->sol_stoichiometry sol_purify Recrystallize Product purification_issue->sol_purify

Troubleshooting workflow for the Biginelli reaction.

Biginelli_vs_Hantzsch reactants Aldehyde + β-Ketoester iminium N-Acyliminium Ion Intermediate reactants->iminium + Urea enamine Enamine Intermediate reactants->enamine + Ammonia biginelli_product Biginelli Product (DHPM) iminium->biginelli_product + β-Ketoester (Cyclization) hantzsch_product Hantzsch Product (DHP) enamine->hantzsch_product + β-Ketoester (Cyclization) urea Urea ammonia Ammonia (from Urea decomposition) urea->ammonia High Temp

Competing pathways in the Biginelli reaction.

Pinner_Workflow start Start: Pinner Synthesis step1 1. Reactants: 1,3-Dicarbonyl + Amidine HCl in Anhydrous Solvent start->step1 control1 Critical Control Point: Strictly Anhydrous Conditions step1->control1 step2 2. Add Base (e.g., NaOEt) step1->step2 side_hydrolysis Side Reaction: Hydrolysis of Intermediates (Leads to Esters) control1->side_hydrolysis control2 Critical Control Point: Base Stoichiometry & Choice step2->control2 step3 3. Heat to Reflux & Monitor by TLC step2->step3 side_self_cond Side Reaction: Self-Condensation of 1,3-Dicarbonyl control2->side_self_cond control3 Critical Control Point: Temperature Control step3->control3 end Desired Pyrimidine Product step3->end side_decomp Side Reaction: Thermal Decomposition control3->side_decomp

Experimental workflow for the Pinner synthesis.

References

4-Chloro-5-methoxypyrimidin-2-amine reaction scale-up challenges

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Chloro-5-methoxypyrimidin-2-amine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the reaction scale-up of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound, offering potential causes and solutions.

Issue 1: Low or Inconsistent Reaction Yield

A primary challenge in pyrimidine synthesis is achieving a satisfactory and reproducible yield, especially during scale-up.[1][2]

Potential Cause Suggested Solution(s)
Suboptimal Reaction Temperature Optimize the temperature profile. For the common synthesis step involving chlorination with POCl₃, precise temperature control is critical to prevent side reactions. A lower temperature might slow the reaction, while an excessively high temperature can lead to decomposition and impurity formation.[3]
Incorrect Stoichiometry Carefully verify the molar ratios of all reactants and reagents. An excess of the chlorinating agent (e.g., POCl₃) may be required, but a large excess can complicate the work-up and purification.
Presence of Moisture The reaction is often sensitive to moisture, which can consume reagents and generate side products.[4] Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Incomplete Reaction Monitor the reaction progress using appropriate analytical techniques (TLC, HPLC, or GC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.[5]
Poor Mixing/Agitation On a larger scale, inefficient mixing can lead to localized temperature gradients and concentration differences, resulting in lower yields and increased impurities. Ensure the stirring mechanism (e.g., overhead stirrer) is adequate for the vessel size and reaction mass viscosity.

Issue 2: Formation of Impurities and Side Products

The synthesis of substituted pyrimidines can be accompanied by the formation of various impurities that complicate purification.[4]

Potential Cause Suggested Solution(s)
Side Reactions (e.g., Dimerization) Modify reaction conditions such as temperature and addition rates. Slow, controlled addition of reagents can minimize the concentration of reactive intermediates and reduce the rate of side reactions.
Over-chlorination If the starting material has multiple reactive sites, over-chlorination can occur. Precise control of stoichiometry and temperature is crucial to enhance selectivity.
Hydrolysis of Product The chloro-group on the pyrimidine ring can be susceptible to hydrolysis during aqueous work-up, especially under basic conditions, reverting to the hydroxy-pyrimidine starting material. Use neutral or slightly acidic conditions during quenching and extraction, and minimize the duration of the aqueous work-up.
Residual Starting Material If the reaction is incomplete, the starting material (e.g., 2-amino-4-hydroxy-5-methoxypyrimidine) may be difficult to separate due to similar polarity. Drive the reaction to completion or explore different chromatographic conditions for purification.

Issue 3: Difficulties in Product Isolation and Purification

Isolating the target compound in high purity can be challenging due to the physical properties of the product and impurities.[4]

Potential Cause Suggested Solution(s)
Product Precipitation Issues The product may not precipitate cleanly from the reaction mixture upon quenching. Experiment with different anti-solvents or adjust the pH to optimize crystallization/precipitation.
Similar Polarity of Product and Impurities Co-elution during column chromatography is a common problem.[4] Screen different solvent systems (eluents) or consider using a different stationary phase (e.g., alumina instead of silica gel). Preparative HPLC may be necessary for high-purity material.
Product Instability on Silica Gel The amine and pyrimidine nitrogens can interact strongly with the acidic silica gel, leading to streaking and potential degradation.[4] Deactivate the silica gel by pre-treating it with a small amount of a base (e.g., triethylamine in the eluent).
Emulsion Formation During Extraction Emulsions can form during the aqueous work-up, making phase separation difficult. Add brine (saturated NaCl solution) to help break the emulsion or filter the mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its key scale-up challenge? The most prevalent laboratory synthesis involves the chlorination of 2-amino-4-hydroxy-5-methoxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃). The primary scale-up challenge is managing the highly exothermic and often hazardous quench of excess POCl₃. This requires a robust cooling system and a carefully controlled reverse-quenching procedure (adding the reaction mixture to the quenching solution).

Q2: How can I effectively monitor the reaction progress during scale-up? While TLC is useful for initial lab-scale experiments, it is not ideal for quantitative monitoring during scale-up. HPLC is the preferred method as it can accurately quantify the consumption of starting material and the formation of the product and key impurities over time. This data is critical for determining reaction endpoints and ensuring batch-to-batch consistency.

Q3: Are there any specific safety precautions for handling the reagents involved? Yes. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Ensure an appropriate quenching agent (e.g., ice-water, or a cooled basic solution) is ready before starting the reaction.

Q4: My final product is off-color (e.g., yellow or brown). What is the likely cause and how can I fix it? Discoloration is typically due to minor, highly colored impurities formed from side reactions or decomposition. To obtain a purer, colorless product, you can perform a charcoal treatment on a solution of the crude product before recrystallization or pass a solution of the material through a small plug of silica gel or activated carbon before final isolation.

Q5: What are the critical parameters to control when scaling up this reaction? The most critical parameters are temperature control, agitation rate, and the rate of reagent addition.[4] On a larger scale, heat transfer becomes less efficient, so maintaining a consistent internal temperature is vital to prevent runaway reactions and impurity formation.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol describes a representative lab-scale synthesis via chlorination.

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
2-Amino-4-hydroxy-5-methoxypyrimidine141.1310.0 g1.0
Phosphorus Oxychloride (POCl₃)153.3350 mL~7.5
Dichloromethane (DCM)-100 mL-
Saturated NaHCO₃ solution-~500 mL-
Deionized Water-~500 mL-
Brine-100 mL-

Procedure:

  • Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

  • Reaction: Charge the flask with 2-amino-4-hydroxy-5-methoxypyrimidine (10.0 g). Carefully add phosphorus oxychloride (50 mL) to the flask.

  • Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC (e.g., using 10% Methanol in DCM as eluent).

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. In a separate, larger flask (e.g., 2 L beaker or flask) equipped with an overhead stirrer and placed in an ice bath, prepare a stirred solution of crushed ice and water (~500 mL).

  • VERY SLOWLY and carefully, add the reaction mixture dropwise to the ice-water with vigorous stirring. This step is highly exothermic and releases HCl gas. Maintain the internal temperature of the quench below 20 °C.

  • Neutralization: After the addition is complete, slowly add saturated sodium bicarbonate (NaHCO₃) solution to the mixture until the pH is neutral (~7-8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Visualizations

Experimental Workflow Diagram

G reagents Starting Material + POCl3 reaction Heat to Reflux (4-6 hours) reagents->reaction Step 1: Reaction quench Cool & Quench (Ice-Water) reaction->quench Step 2: Work-up neutralize Neutralize (Sat. NaHCO3) quench->neutralize extract Extract (DCM) neutralize->extract Step 3: Isolation dry Dry & Concentrate extract->dry purify Purify (Recrystallization/ Chromatography) dry->purify product Final Product: 4-Chloro-5-methoxy pyrimidin-2-amine purify->product Step 4: Purification

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_complete Is reaction complete by HPLC? start->check_complete extend_time Action: Increase reaction time/temperature. check_complete->extend_time No check_reagents Are reagents pure & anhydrous? check_complete->check_reagents Yes end_node Re-run with optimized parameters extend_time->end_node purify_reagents Action: Use fresh/purified reagents. Ensure dry conditions. check_reagents->purify_reagents No check_workup Was there loss during work-up? (e.g., emulsion) check_reagents->check_workup Yes purify_reagents->end_node optimize_workup Action: Optimize extraction/ isolation protocol. (e.g., add brine) check_workup->optimize_workup Yes check_workup->end_node No optimize_workup->end_node

References

Technical Support Center: Column Chromatography Purification of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the column chromatography purification of pyrimidine compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process, offering step-by-step solutions.

Problem: Peak Tailing or Streaking

Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like pyrimidines, often due to their basic nature and interaction with the acidic silanol groups on the silica gel stationary phase.[1][2]

Possible Causes and Solutions:

CauseSolution
Strong interaction with stationary phase Modify the mobile phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent to neutralize the acidic sites on the silica gel.[3] For reversed-phase chromatography, adjusting the pH of the mobile phase can help. Operating at a lower pH can protonate the silanol groups, minimizing secondary interactions.[4]
Inappropriate solvent system Optimize the eluent: Use thin-layer chromatography (TLC) to screen for a solvent system that provides a good retention factor (Rf) of approximately 0.2-0.4 for the target compound.[5] If streaking is observed on the TLC plate, it will likely occur on the column.
Column overload Reduce sample load: Injecting too much sample can lead to peak distortion.[2] Dilute the sample and inject a smaller volume.
Poorly packed column Repack the column: Ensure the silica gel is packed uniformly without any cracks or air bubbles, which can cause channeling and uneven flow.[3]

Troubleshooting Workflow for Peak Tailing:

A workflow for troubleshooting peak tailing issues.
Problem: Co-elution of Impurities

Co-elution occurs when the target pyrimidine compound and one or more impurities elute from the column at the same time, resulting in an impure fraction.

Possible Causes and Solutions:

CauseSolution
Similar polarity of compounds Optimize the mobile phase: A slight change in the solvent polarity can improve separation. Gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with a wide range of polarities.[3]
Inappropriate stationary phase Change the stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina (basic or neutral) or a bonded phase (e.g., C18 for reversed-phase chromatography).[6]
Column overload Reduce the amount of sample loaded: Overloading the column can cause bands to broaden and overlap.
Poor column packing Ensure a well-packed column: A poorly packed column can lead to channeling and poor separation.

Strategy for Resolving Co-elution:

CoElutionStrategy Start Co-elution Detected OptimizeMobilePhase Optimize Mobile Phase (Isocratic or Gradient) Start->OptimizeMobilePhase CheckResolution Resolution Improved? OptimizeMobilePhase->CheckResolution ChangeStationaryPhase Change Stationary Phase (e.g., Alumina, C18) CheckResolution->ChangeStationaryPhase No End Pure Fractions Obtained CheckResolution->End Yes ReoptimizeMethod Re-optimize Method with New Stationary Phase ChangeStationaryPhase->ReoptimizeMethod ReoptimizeMethod->End

A decision-making workflow for resolving co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying pyrimidine compounds?

A1: Silica gel is the most commonly used stationary phase for the normal-phase column chromatography of pyrimidine derivatives.[5] However, for highly polar or basic pyrimidines that interact strongly with silica, alumina (neutral or basic) can be a good alternative.[6] For non-polar pyrimidine derivatives or when normal-phase chromatography is ineffective, reversed-phase silica gel (e.g., C18) is used with a polar mobile phase.[5]

Q2: How do I choose the right solvent system (mobile phase)?

A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC).[5] The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of 0.2-0.4 for your target pyrimidine and good separation from impurities.[5] Common solvent systems for pyrimidines include mixtures of hexane/ethyl acetate and dichloromethane/methanol.[5]

Q3: My pyrimidine compound is not soluble in the mobile phase. How should I load it onto the column?

A3: If your compound has poor solubility in the eluent, you can use a "dry loading" technique.[5] Dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[7]

Q4: What is flash chromatography and when should I use it for pyrimidine purification?

A4: Flash chromatography is a rapid form of column chromatography that uses positive pressure (e.g., from compressed air or a pump) to force the mobile phase through the column more quickly.[5] It is a widely used technique for the preparative purification of substituted pyrimidines from reaction mixtures.[5]

Q5: My compound seems to be decomposing on the silica gel column. What can I do?

A5: Some pyrimidine derivatives can be unstable on acidic silica gel.[6] In such cases, you can try deactivating the silica gel by adding a small percentage of a base like triethylamine to the eluent. Alternatively, switching to a more inert stationary phase like neutral alumina or Celite can be beneficial.

Experimental Protocols

Protocol 1: General Flash Column Chromatography of a Pyrimidine Derivative
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[3]

  • Column Packing: Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing and to remove any air bubbles. Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[3]

  • Sample Loading:

    • Wet Loading: Dissolve the crude pyrimidine derivative in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully add the solution to the top of the column using a pipette.[3]

    • Dry Loading: Dissolve the crude product in a volatile solvent, add silica gel (2-3 times the mass of the crude product), and remove the solvent under reduced pressure. Add the resulting powder to the top of the column.[8]

  • Elution: Carefully add the mobile phase to the column and apply pressure to begin elution. Maintain a constant flow rate. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.[3]

  • Fraction Collection: Collect the eluate in fractions of appropriate volume in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[3]

Protocol 2: Thin-Layer Chromatography (TLC) for Method Development
  • Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a TLC plate.

  • Spotting: Dissolve a small amount of your crude pyrimidine mixture in a volatile solvent. Use a capillary tube to spot a small amount of the solution onto the starting line.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.[9]

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the separated spots under UV light or by using a staining agent.[10]

  • Analysis: Calculate the Rf value for each spot to determine the optimal solvent system for column chromatography.

Data Presentation

Table 1: Common Solvent Systems for TLC and Column Chromatography of Pyrimidine Derivatives

Compound TypeStationary PhaseCommon Mobile Phase Systems (v/v)
Non-polar PyrimidinesSilica GelHexane / Ethyl Acetate (e.g., 9:1 to 1:1)[11]
Moderately Polar PyrimidinesSilica GelDichloromethane / Methanol (e.g., 99:1 to 9:1)[5]
Basic PyrimidinesSilica GelDichloromethane / Methanol with 0.1-1% Triethylamine[3]
Highly Polar PyrimidinesReversed-Phase (C18)Water / Acetonitrile with 0.1% Formic or Acetic Acid[5]
Acidic PyrimidinesSilica GelHexane / Ethyl Acetate with 0.5-1% Acetic Acid

Table 2: Typical Parameters for Flash Chromatography Purification of Pyrimidines

ParameterTypical Value/Range
Stationary Phase Silica Gel (40-63 µm)
Column Dimensions (ID x L) 2-5 cm x 20-40 cm (for gram-scale purification)
Sample Load 1-10% of silica gel weight
Mobile Phase Flow Rate 5-20 mL/min (pressure dependent)
Fraction Volume 10-25 mL

References

Technical Support Center: Recrystallization of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the recrystallization of pyrimidine derivatives. Below you will find troubleshooting guides and frequently asked questions to help you achieve high-purity crystalline products.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of pyrimidine derivatives and offers practical solutions.

Issue 1: No Crystals Form After Cooling

  • Question: I have dissolved my pyrimidine derivative in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

  • Answer: This is a common issue that can arise from several factors. Here are some potential causes and their solutions:

    • The solution is not supersaturated: The concentration of your pyrimidine compound may be too low.

      • Solution: Re-heat the solution and carefully evaporate some of the solvent to increase the concentration. Then, allow it to cool slowly again.[1] If this is unsuccessful, the solvent can be completely removed by rotary evaporation, and you can restart the process with the recovered crude solid.[1]

    • An inappropriate solvent was chosen: Your compound may be too soluble in the selected solvent, even at lower temperatures.

      • Solution: The ideal solvent is one in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1][2] You may need to experiment with different solvents or solvent mixtures.

    • Nucleation is inhibited: The formation of initial crystal seeds (nucleation) is not occurring spontaneously.

      • Solution 1: Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. This can create microscopic imperfections on the glass that serve as nucleation sites.[1]

      • Solution 2: Seeding: If you have a small amount of the pure crystalline compound, add a "seed crystal" to the solution to initiate crystal growth.[1]

      • Solution 3: Evaporation Technique: Dip a glass stirring rod into the solution, remove it, and allow the solvent to evaporate from the rod, leaving a thin residue of microcrystals. Re-introducing this rod into the solution can induce crystallization.[1]

Issue 2: Oiling Out - Formation of an Oil Instead of Crystals

  • Question: My compound has separated from the solution as an oil instead of forming solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are the likely causes and how to address them:

    • High solubility or rapid cooling: The compound may be too soluble in the chosen solvent, or the solution was cooled too quickly.[1][3]

      • Solution: Try a solvent in which the compound is less soluble.[3] Also, ensure the solution cools down slowly. You can insulate the flask by placing an inverted beaker over it to slow the cooling process.[1]

    • Presence of impurities: Impurities can disrupt the crystal lattice formation, leading to an oil.

      • Solution: If possible, purify the starting material further before recrystallization, perhaps by column chromatography.[1]

    • Concentrated solution: The solution might be too concentrated, causing the compound to precipitate prematurely at a high temperature.

      • Solution: Reheat the solution to redissolve the oil, then add a small amount of additional hot solvent to slightly decrease the concentration. This will allow the compound to remain in solution longer as it cools, promoting slower crystal formation.[1]

Issue 3: Crystals Form Too Quickly

  • Question: As soon as I removed my flask from the heat, a large amount of fine powder or very small needles crashed out of the solution. Is this a problem?

  • Answer: Yes, rapid precipitation is generally not ideal as it can trap impurities within the crystals, diminishing the effectiveness of the purification.

    • Solution: The goal is to have slow, controlled crystal growth. Reheat the solution and add a small amount of extra solvent to increase the total volume.[4] This will keep your compound dissolved for a longer period during the cooling phase, allowing for the formation of larger, purer crystals.[1]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing my pyrimidine derivative?

A1: The ideal solvent for recrystallization is one in which your pyrimidine derivative is very soluble at high temperatures but has low solubility at room temperature or colder.[2] You can determine a suitable solvent through small-scale experiments with various options. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone or hexane/THF.[1][5][6]

Q2: What is the impact of temperature on the recrystallization of pyrimidine compounds?

A2: Temperature is a critical factor as the solubility of pyrimidine derivatives generally increases with temperature.[2][3][7] This principle is the foundation of cooling recrystallization, where a hot, saturated solution is cooled to induce the formation of crystals.[3] The rate of cooling also plays a significant role; slower cooling typically results in larger and purer crystals.[3]

Q3: How can I recrystallize a pyrimidine derivative that is only soluble in high-boiling point solvents like DMF or DMSO?

A3: For compounds that are highly soluble in solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), the anti-solvent vapor diffusion technique is often effective.[1][8] In this method, the pyrimidine derivative is dissolved in a minimal amount of the high-boiling point solvent in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" (a solvent in which the compound is insoluble, such as diethyl ether or pentane). Over time, the anti-solvent vapor will diffuse into the solution, decreasing the solubility of the compound and promoting gradual crystallization.[1]

Quantitative Data: Solvent Properties

The selection of an appropriate solvent is crucial for successful recrystallization. The following table summarizes the properties of common solvents used for pyrimidine derivatives.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Methanol6532.7A polar protic solvent, often good for polar pyrimidine derivatives.[3]
Ethanol7824.5Similar to methanol but less volatile; a common choice for recrystallization.[5][9]
Ethyl Acetate776.0A moderately polar solvent.[2]
Acetone5620.7A polar aprotic solvent, often used in solvent mixtures.[5]
N,N-Dimethylformamide (DMF)15336.7A high-boiling point polar aprotic solvent, good for dissolving many pyrimidine derivatives.[2][3]
Tetrahydrofuran (THF)667.6A moderately polar aprotic solvent.[2]
Hexane691.9A non-polar solvent, often used as an "anti-solvent" in solvent mixtures.[5]
Water10080.1A highly polar protic solvent, can be effective for pyrimidine derivatives with hydrogen-bonding capabilities.[10]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most common method for purifying solid organic compounds.

  • Dissolution: Place the impure pyrimidine derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization of your product.

  • Cooling and Crystal Growth: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin during this time.

  • Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of cold solvent to rinse away any remaining impurities.[1]

  • Drying: Allow the crystals to dry completely to remove any residual solvent.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics for your compound.

  • Dissolution: Dissolve the impure pyrimidine derivative in a minimal amount of a hot solvent in which it is highly soluble (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a second solvent in which the compound is poorly soluble (the "anti-solvent" or "poor" solvent) dropwise until the solution becomes slightly cloudy. The two solvents must be miscible with each other.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling, Isolation, and Drying: Follow steps 3-7 from the single-solvent protocol. For washing, use a cold mixture of the two solvents.

Visualizations

Troubleshooting_Workflow cluster_oiling start Start Recrystallization: Dissolve pyrimidine derivative in hot solvent and cool check_crystals Do crystals form? start->check_crystals oiling_out Does the compound 'oil out'? start->oiling_out During cooling success Successful Recrystallization: Collect and dry crystals check_crystals->success Yes no_crystals Troubleshooting: No Crystals check_crystals->no_crystals No oiling_out->check_crystals oiled_out Troubleshooting: Oiling Out oiling_out->oiled_out Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Evaporate more solvent no_crystals->induce_crystallization reheat_add_solvent Reheat solution, add more solvent, and cool slowly oiled_out->reheat_add_solvent induce_crystallization->start Retry Cooling change_solvent Consider a different solvent or solvent pair induce_crystallization->change_solvent If still fails reheat_add_solvent->start Retry Cooling reheat_add_solvent->change_solvent If still oils out

Caption: A workflow for troubleshooting common recrystallization issues.

Solvent_Selection_Logic start Start: Choose a test solvent test_cold Is the compound soluble in cold solvent? start->test_cold test_hot Is the compound soluble in hot solvent? test_cold->test_hot No bad_solvent1 Unsuitable solvent: Compound is too soluble test_cold->bad_solvent1 Yes good_solvent Good single solvent for recrystallization test_hot->good_solvent Yes bad_solvent2 Unsuitable solvent: Compound is insoluble test_hot->bad_solvent2 No consider_mixed Consider for mixed-solvent recrystallization (as 'good' solvent) bad_solvent1->consider_mixed consider_anti Consider for mixed-solvent recrystallization (as 'anti-solvent') bad_solvent2->consider_anti

Caption: Logic for selecting a suitable recrystallization solvent.

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 4-Chloro-5-methoxypyrimidin-2-amine and 2,4-dichloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and synthetic organic chemistry, pyrimidine derivatives are indispensable scaffolds for the development of a wide array of biologically active molecules. Among the plethora of available building blocks, 4-Chloro-5-methoxypyrimidin-2-amine and 2,4-dichloro-5-methoxypyrimidine have emerged as critical intermediates, particularly in the synthesis of kinase inhibitors and other therapeutic agents. This guide provides an objective comparison of these two key pyrimidine derivatives, focusing on their synthesis, reactivity, and applications, supported by experimental data to inform strategic decisions in synthetic route design.

Introduction to the Contenders

This compound is a monosubstituted chloropyrimidine bearing an amino group at the C2 position. This compound is a vital precursor in the synthesis of numerous kinase inhibitors, most notably the dual Src/Abl inhibitor, Dasatinib. The presence of the electron-donating amino group significantly influences the reactivity of the C4-chloro substituent.

2,4-dichloro-5-methoxypyrimidine is a disubstituted pyrimidine with two reactive chlorine atoms at the C2 and C4 positions. This symmetrical substitution pattern, modulated by the methoxy group at C5, allows for sequential and regioselective functionalization, making it a versatile building block for creating diverse chemical libraries.

Synthesis of the Pyrimidine Building Blocks

Both compounds are typically synthesized from their corresponding hydroxylated pyrimidine precursors via chlorination with phosphorus oxychloride (POCl₃).

Synthesis of this compound:

The synthesis of this compound involves the chlorination of 2-amino-4-hydroxy-5-methoxypyrimidine.

synthesis_amino 2-Amino-4-hydroxy-5-methoxypyrimidine 2-Amino-4-hydroxy-5-methoxypyrimidine This compound This compound 2-Amino-4-hydroxy-5-methoxypyrimidine->this compound POCl3

Caption: Synthesis of this compound.

Synthesis of 2,4-dichloro-5-methoxypyrimidine:

This compound is synthesized by the chlorination of 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil).

synthesis_dichloro 2,4-Dihydroxy-5-methoxypyrimidine 2,4-Dihydroxy-5-methoxypyrimidine 2,4-dichloro-5-methoxypyrimidine 2,4-dichloro-5-methoxypyrimidine 2,4-Dihydroxy-5-methoxypyrimidine->2,4-dichloro-5-methoxypyrimidine POCl3, N,N-dimethylaniline

Caption: Synthesis of 2,4-dichloro-5-methoxypyrimidine.

PrecursorProductReagentsYieldPurityReference
2-Amino-4-hydroxy-5-methoxypyrimidineThis compoundPOCl₃Data not readily available>95%General Knowledge
2,4-Dihydroxy-5-methoxypyrimidine2,4-dichloro-5-methoxypyrimidinePOCl₃, N,N-dimethylaniline75-96%98.0-99.0%[1][2]

Reactivity and Performance in Synthesis

The primary utility of these compounds lies in their reactivity towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electronic nature of the substituents on the pyrimidine ring dictates the reactivity of the chloro groups.

Nucleophilic Aromatic Substitution (SNAr)

In pyrimidine systems, the C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position. This is due to the better stabilization of the Meisenheimer intermediate formed during the reaction.

2,4-dichloro-5-methoxypyrimidine: The C4-chloro group is significantly more reactive than the C2-chloro group. This allows for selective monosubstitution at the C4 position under milder conditions, leaving the C2-chloro available for subsequent functionalization under more forcing conditions.

This compound: The electron-donating amino group at the C2 position deactivates the pyrimidine ring towards nucleophilic attack compared to the dichloro analogue. However, the C4-chloro is still the primary site of reaction. This inherent reactivity is exploited in the synthesis of complex molecules where a specific building block is introduced at the C4 position. A prominent example is the synthesis of Dasatinib, where the C4-chloro is displaced by an aniline derivative.

SNAr_Comparison cluster_0 2,4-dichloro-5-methoxypyrimidine cluster_1 This compound dichloro 2,4-dichloro-5-methoxypyrimidine mono_sub 4-Substituted-2-chloro-5-methoxypyrimidine dichloro->mono_sub Nu-H (mild) di_sub 2,4-Disubstituted-5-methoxypyrimidine mono_sub->di_sub Nu'-H (forcing) amino This compound amino_sub 4-Substituted-5-methoxy-pyrimidin-2-amine amino->amino_sub Nu-H

Caption: Regioselective SNAr reactions.

SubstrateNucleophileProductYieldReference
2-(6-chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide1-(2-hydroxyethyl)piperazineDasatinib91%[3]
2,4,6-trichloropyrimidine3-Amino-5-methylpyrazole2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amineNot specified[1]
2,4,5-trichloropyrimidine2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline4-(2,5-dichloro-pyrimidin-4-ylamino)-...Not specified[4]
Palladium-Catalyzed Cross-Coupling Reactions

Both molecules are suitable substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

2,4-dichloro-5-methoxypyrimidine: The differential reactivity of the two chlorine atoms allows for selective cross-coupling at the C4 position. More reactive palladium catalysts and/or harsher conditions are generally required to achieve coupling at the C2 position.

This compound: The C4-chloro group can be effectively functionalized via cross-coupling reactions. The presence of the free amino group at C2 may necessitate the use of specific ligand systems that are not inhibited by basic nitrogen atoms.[5]

SubstrateCoupling PartnerReaction TypeProductYieldReference
4-amino-6-chloro-pyrimidine derivativesArylboronic acidsSuzuki4-amino-6-aryl-pyrimidinesModerate to good[5]
5-Bromo-2-chloro-4-methoxypyrimidineAmineBuchwald-HartwigN-substituted-2-chloro-4-methoxypyrimidin-5-amineNot specified[6]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Dasatinib)[3]

To a solution of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq) in a suitable solvent such as dioxane is added 1-(2-hydroxyethyl)piperazine (1.2 eq). The reaction mixture is heated to reflux and monitored by TLC or LC-MS. Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

General Procedure for Suzuki-Miyaura Coupling

Synthesis of 4-amino-6-aryl-pyrimidines[5]

A mixture of the 4-amino-6-chloropyrimidine (1.0 eq), arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) is degassed and heated under an inert atmosphere (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then cooled to room temperature, diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

Synthesis of N-aryl-4-aminopyrimidines

A mixture of the chloropyrimidine (1.0 eq), the amine (1.1-1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and 2,4-dichloro-5-methoxypyrimidine is dictated by the specific synthetic strategy and the desired final product.

Decision_Tree start Synthetic Goal q1 Need for a 2-amino substituent in the final product? start->q1 use_amino Use this compound q1->use_amino Yes q2 Sequential, differential functionalization at C2 and C4 required? q1->q2 No amino_path Yes dichloro_path No use_dichloro Use 2,4-dichloro-5-methoxypyrimidine q2->use_dichloro Yes consider_dichloro Consider 2,4-dichloro-5-methoxypyrimidine followed by amination q2->consider_dichloro No

Caption: Decision guide for selecting the appropriate pyrimidine.

  • This compound is the reagent of choice when the 2-amino functionality is a key pharmacophore in the target molecule, as exemplified by its crucial role in the synthesis of Dasatinib. Its reactivity at the C4 position allows for the direct installation of various substituents.

  • 2,4-dichloro-5-methoxypyrimidine offers greater synthetic flexibility due to the presence of two distinct reactive sites. It is the ideal starting material for building molecular diversity through sequential SNAr or cross-coupling reactions, allowing for the introduction of different functionalities at the C4 and C2 positions.

Ultimately, a thorough understanding of the reactivity and synthetic potential of both building blocks will empower researchers to design more efficient and innovative synthetic routes towards novel therapeutic agents.

References

Reactivity of Chloro- vs. Bromo-pyrimidines in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine core is a critical endeavor in medicinal chemistry and materials science. Halogenated pyrimidines serve as versatile building blocks for the synthesis of complex molecular architectures via transition metal-catalyzed cross-coupling reactions. The choice between a chloro- or bromo-pyrimidine substrate can significantly impact reaction efficiency, required conditions, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of chloro- and bromo-pyrimidines in Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions, supported by experimental data and detailed methodologies.

General Reactivity Trends

In palladium-catalyzed cross-coupling reactions, the reactivity of halopyrimidines is primarily governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. The weaker carbon-bromine bond requires less energy to break compared to the stronger carbon-chlorine bond, leading to a faster oxidative addition and overall higher reactivity for bromopyrimidines.[1]

This inherent difference in reactivity means that chloropyrimidines often necessitate more forcing reaction conditions, such as higher temperatures, longer reaction times, and more sophisticated, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to achieve comparable yields to their bromo- counterparts.[2]

The position of the halogen on the pyrimidine ring also influences reactivity, with the general order being C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, more susceptible to oxidative addition.

Quantitative Data Comparison

The following tables summarize representative quantitative data from the literature for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions of chloro- and bromo-pyrimidines. It is important to note that the data is compiled from different studies, and direct comparison of yields should be considered with caution due to variations in reaction conditions, substrates, and ligands. However, the data illustrates the general reactivity trends.

Suzuki-Miyaura Coupling
EntryHalopyrimidineBoronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane1002485 (at C4)
22,4-Dibromopyrimidine2,4-di-tert-butoxypyrimidine-5-boronic acidPd(PPh₃)₄-NaHCO₃DMERT-58 (at C2)[3]

Note: The examples above for Suzuki coupling involve di-substituted pyrimidines and different boronic acids, highlighting the reactivity at different positions. Direct comparison under identical conditions is limited in the literature. A study on the regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed, showcasing the utility of this substrate.[4]

Stille Coupling
EntryHalopyrimidineOrganostannaneCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)
1Aryl ChlorideOrganostannanePd₂ (dba)₃ (1)P(t-Bu)₃ (1.2)Dioxane10012High
2Aryl BromideOrganostannanePd(PPh₃)₄ (5)PPh₃Toluene1003High

Note: Direct comparative data for chloro- and bromo-pyrimidines in Stille coupling under identical conditions is scarce in the literature. The data presented reflects general conditions for aryl halides and highlights that more active catalyst systems are often employed for aryl chlorides.

Buchwald-Hartwig Amination
EntryHalopyrimidineAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyrimidineMorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1001895
22-BromopyridineVolatile AminesPd(OAc)₂dpppNaOtBuToluene80-55-98[5]

Note: The provided data for Buchwald-Hartwig amination showcases high yields for both chloro- and bromo-substrates, although the specific pyrimidine and pyridine examples and conditions differ. Generally, bromopyridines are more reactive.[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Halopyrimidines
  • To a dry reaction vessel, add the halopyrimidine (1.0 equiv), the boronic acid or its ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF) is added via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) and the ligand (if required).

  • The reaction mixture is then heated to the desired temperature (typically 80-120 °C) with stirring for the specified time.

  • Reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water or brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as flash column chromatography.

General Procedure for Stille Coupling of Halopyrimidines
  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the halopyrimidine (1.0 equiv) in a degassed solvent (e.g., toluene, dioxane, or DMF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a ligand (if necessary).

  • Add the organostannane reagent (1.1-1.5 equiv) to the reaction mixture.

  • The mixture is heated to the required temperature (typically 80-110 °C) and stirred for the duration of the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled and may be treated with a saturated aqueous solution of KF to precipitate tin byproducts, which are then removed by filtration through celite.

  • The filtrate is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination of Halopyrimidines
  • To an oven-dried reaction tube, add the halopyrimidine (1.0 equiv), the amine (1.1-1.5 equiv), the palladium pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst), the ligand, and the base (e.g., NaOtBu, KOtBu, or Cs₂CO₃).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Heat the reaction mixture with stirring to the specified temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography.

Visualizing the Workflow and Reactivity

Cross-Coupling Experimental Workflow

G General Cross-Coupling Experimental Workflow reagents Combine Halopyrimidine, Coupling Partner, & Base inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent_catalyst Add Degassed Solvent, Catalyst, & Ligand inert->solvent_catalyst reaction Heat and Stir solvent_catalyst->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Reactivity Relationship of Halopyrimidines

G Relative Reactivity of Halopyrimidines in Cross-Coupling cluster_halogens Halogen Reactivity cluster_conditions Typical Reaction Conditions Bromo Bromo-pyrimidine (More Reactive) Chloro Chloro-pyrimidine (Less Reactive) Bromo->Chloro Decreasing Reactivity Bromo_cond Milder Conditions Lower Temperature Shorter Time Bromo->Bromo_cond Chloro_cond Forcing Conditions Higher Temperature Longer Time Specialized Ligands Chloro->Chloro_cond

Caption: Reactivity trend and corresponding reaction condition requirements.

Conclusion

While both chloro- and bromo-pyrimidines are valuable substrates in cross-coupling reactions, their reactivity profiles differ significantly. Bromopyrimidines are generally more reactive and often allow for milder reaction conditions, which can be advantageous for sensitive substrates and can lead to higher yields and shorter reaction times. Chloropyrimidines, while less reactive, are often more cost-effective and readily available. The successful coupling of chloropyrimidines typically requires more specialized and robust catalytic systems. The choice between a chloro- and bromo-pyrimidine will, therefore, depend on a balance of factors including substrate availability and cost, the desired reaction conditions, and the complexity of the target molecule.

References

Comparative Biological Activity of 4-Chloro-5-methoxypyrimidin-2-amine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A new class of pyrimidine derivatives, centered around the 4-Chloro-5-methoxypyrimidin-2-amine scaffold, has emerged as a promising source of potent inhibitors for key targets in oncology. These analogs have demonstrated significant activity against receptor tyrosine kinases, such as Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), as well as epigenetic regulators like Histone Deacetylases (HDACs). This guide provides a comparative analysis of the biological activities of these analogs, supported by experimental data, to aid researchers and drug development professionals in this field.

Data Presentation: Comparative Inhibitory Activities

The biological activity of various this compound analogs has been evaluated against several cancer-related targets and cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for key compounds, showcasing their potency and selectivity.

Compound IDTargetIC50 (nM)Cell LineGrowth Inhibition (% at 10 µM)Reference
CHMFL-ALK/EGFR-050 ALK1.5NCI-H2228 (ALK+)-
EGFR (L858R/T790M)12NCI-H1975 (EGFR mut)-
L20 HDAC1684K562-
HDAC22548K562-
HDAC3217K562-
HDAC6>1000K562-
Compound 6h Tubulin-SNB-1965.12
NCI-H46055.61
SNB-7554.68

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to determine the biological activity of these pyrimidine analogs.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to measure the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest (e.g., ALK, EGFR).

  • Reagent Preparation : A dilution series of the test compound is prepared. The kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor® 647-labeled tracer are prepared in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Assay Procedure : In a 384-well plate, the test compound, kinase/antibody mixture, and tracer are added sequentially.

  • Incubation : The plate is incubated at room temperature for 1 hour to allow for binding equilibrium.

  • Detection : The plate is read on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The FRET signal, resulting from the proximity of the europium donor on the antibody and the Alexa Fluor® 647 acceptor on the tracer, is measured.

  • Data Analysis : Inhibition of the FRET signal by the test compound is used to calculate the IC50 value, representing the concentration of the inhibitor required to displace 50% of the tracer.

HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of histone deacetylases.

  • Reagent Preparation : Serial dilutions of the test compound are prepared in an HDAC assay buffer. A solution of the recombinant HDAC enzyme and a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) are also prepared.

  • Reaction Setup : In a 96-well black microplate, the HDAC assay buffer, test compound, and diluted HDAC enzyme are added and pre-incubated at 37°C for 15 minutes.

  • Reaction Initiation : The fluorogenic HDAC substrate is added to all wells to start the reaction.

  • Incubation : The plate is incubated at 37°C for 30 minutes.

  • Signal Development : A developer solution containing a stop solution (e.g., Trichostatin A) is added to stop the HDAC reaction and develop the fluorescent signal. The plate is incubated at room temperature for 15 minutes.

  • Fluorescence Measurement : The fluorescence is measured using a microplate reader (excitation ~360 nm, emission ~460 nm).

  • Data Analysis : The percentage of inhibition for each concentration of the test compound is calculated relative to a control, and the IC50 value is determined.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition : An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization : The culture medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams have been generated using Graphviz.

ALK_EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (EGF, etc.) Ligand (EGF, etc.) EGFR EGFR Ligand (EGF, etc.)->EGFR ALK Ligand ALK Ligand ALK ALK ALK Ligand->ALK Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K ALK->PI3K JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt STAT3 STAT3 Gene Expression Gene Expression STAT3->Gene Expression MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Expression mTOR mTOR Akt->mTOR mTOR->Gene Expression JAK->STAT3 PLCg->Gene Expression This compound Analog This compound Analog This compound Analog->EGFR Inhibits This compound Analog->ALK Inhibits

Caption: ALK/EGFR Signaling Pathways and Inhibition.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus Histones Histones Acetylated Histones Acetylated Histones Histones->Acetylated Histones Condensed Chromatin Condensed Chromatin Histones->Condensed Chromatin Acetylated Histones->Histones Relaxed Chromatin Relaxed Chromatin Acetylated Histones->Relaxed Chromatin Gene Expression Gene Expression Condensed Chromatin->Gene Expression Repression Relaxed Chromatin->Gene Expression HDACs HDACs HDACs->Acetylated Histones Deacetylation HATs HATs HATs->Histones Acetylation This compound Analog This compound Analog This compound Analog->HDACs Inhibits

Caption: HDAC Inhibition and Gene Expression.

Experimental_Workflow cluster_workflow Experimental Workflow Compound Synthesis Compound Synthesis Biochemical Assays Biochemical Assays Compound Synthesis->Biochemical Assays Test Analogs Cell-based Assays Cell-based Assays Biochemical Assays->Cell-based Assays Active Compounds Data Analysis Data Analysis Cell-based Assays->Data Analysis Generate Data Lead Optimization Lead Optimization Data Analysis->Lead Optimization Structure-Activity Relationship Lead Optimization->Compound Synthesis Design New Analogs

A Comparative Guide to Pyrimidine Derivatives as EGFR Inhibitors: Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of two prominent classes of pyrimidine derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression. The information presented herein, including quantitative inhibitory data and detailed experimental protocols, is intended to facilitate the rational design of novel and more potent EGFR inhibitors.

Comparison of Pyrimidine-Based EGFR Inhibitors

The following tables summarize the in vitro inhibitory activities of two distinct series of pyrimidine derivatives against EGFR. These compounds have been selected to illustrate the impact of structural modifications on inhibitory potency.

Table 1: SAR of 2,4,6-Trisubstituted Pyrimidine-5-carbonitrile Derivatives as EGFR Inhibitors

Compound IDR1R2R3EGFR IC50 (nM)[1]
10a 4-OCH3-PhH4-F-Ph10.15 ± 0.07
10b 4-OCH3-PhH4-Cl-Ph8.29 ± 0.04
13a 4-OCH3-PhCH34-F-Ph15.21 ± 0.11
13b 4-OCH3-PhCH34-Cl-Ph12.88 ± 0.09
15a 3,4,5-(OCH3)3-PhH4-F-Ph18.73 ± 0.13
15j 3,4,5-(OCH3)3-PhH3-NO2-Ph25.46 ± 0.18
Erlotinib (Reference) ---2.83 ± 0.05

Data sourced from a study on novel pyrimidine-5-carbonitrile derivatives.[1]

Table 2: SAR of 4-Anilino-7,8-dihydropyrido[4,3-d]pyrimidine Derivatives as EGFR Inhibitors

Compound IDREGFR IC50 (nM)[2]HER2 IC50 (nM)[2]
1 H14.8682
2 3-Cl25.7>1000
3 3-Br22.1>1000
4 3-I30.5>1000
Gefitinib (Reference) -10.2560

Data from a study on 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine derivatives.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays cited in the SAR studies of pyrimidine-based EGFR inhibitors.

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • Test compounds (pyrimidine derivatives)

  • ATP (Adenosine 5'-triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well or 384-well plates (white, flat-bottom for luminescence)

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the test compound in the kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Assay Setup: In a 96-well or 384-well plate, add the diluted test compounds or control inhibitor (e.g., Erlotinib). Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

  • Master Mix Preparation: Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in the kinase assay buffer. Add this master mix to each well of the plate.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding the diluted EGFR enzyme to each well. The final reaction volume is typically 25 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate at room temperature for about 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the blank control values from all other readings. Plot the percent inhibition (relative to the positive control) against the logarithm of the test compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[3][4]

Cell-Based Proliferation Assay (MTT or SRB Assay)

This protocol measures the effect of test compounds on the proliferation and viability of cancer cell lines that are dependent on EGFR signaling.

Materials:

  • Cancer cell line (e.g., A549, H1975)

  • Complete growth medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) solution

  • Solubilization solution (for MTT) or Tris base solution (for SRB)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Cell Viability Measurement:

    • For MTT assay: Add MTT solution to each well and incubate for a few hours. Then, add a solubilization solution to dissolve the formazan crystals.

    • For SRB assay: Fix the cells with trichloroacetic acid, stain with SRB solution, and then wash. Solubilize the bound dye with a Tris base solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[3]

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can aid in understanding the mechanism of action of inhibitors and the drug discovery process.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Dimerization & Autophosphorylation) EGFR->P_EGFR Ligand Binding Grb2_Sos Grb2/SOS P_EGFR->Grb2_Sos PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation Pyrimidine_Inhibitor Pyrimidine Derivative (EGFR Inhibitor) Pyrimidine_Inhibitor->P_EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library HTS High-Throughput Screening (HTS) (Biochemical Assay) Start->HTS Hit_ID Hit Identification (Potent Compounds) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Dose_Response->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis & Lead Optimization Cell_Assay->SAR SAR->HTS Iterative Design In_Vivo In Vivo Studies (Animal Models) SAR->In_Vivo

Caption: General Workflow for Screening Kinase Inhibitors.

References

A Comparative Guide to Palladium Catalysts for Pyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrimidine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of substituted pyrimidines, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. This guide provides an objective comparison of the efficacy of various palladium catalysts in key pyrimidine coupling reactions, supported by experimental data and detailed protocols.

Catalyst Performance in Pyrimidine Coupling Reactions

The choice of palladium catalyst and associated ligands profoundly impacts the outcome of pyrimidine coupling reactions. The following tables summarize the performance of different catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings involving pyrimidine substrates. It is important to note that direct comparison of yields can be influenced by variations in reaction conditions, substrates, and ligands across different studies.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyrimidines
EntryHalopyrimidineBoronic AcidCatalyst (mol%)LigandBaseSolventTime (h)Yield (%)Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane2485[1]
22-Chloropyrimidine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O1292[1]
35-Bromopyrimidine3-Furanylboronic acidPd(dppf)Cl₂ (3)dppfNa₂CO₃DME/H₂O1688[2]
44,6-Dichloropyrimidine4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)PPh₃K₃PO₄Dioxane1275[3]
55-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane1285[4]
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Halopyrimidines
EntryHalopyrimidineAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
12-ChloropyrimidineMorpholinePd₂(dba)₃ (2)XantphosNaOtBuToluene11095[5]
24,6-DichloropyrimidineAnilinePd(OAc)₂ (1)dppbCs₂CO₃Toluene10089[6]
35-BromopyrimidineBenzylaminePd(OAc)₂ (2)BINAPCs₂CO₃Toluene10076[7]
42-ChloropyrimidinePiperidinePd₂(dba)₃ (1.5)RuPhosK₃PO₄Dioxane10091[8]
Table 3: Palladium-Catalyzed Sonogashira Coupling of Halopyrimidines
EntryHalopyrimidineAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
12,4-DichloropyrimidinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6585[9]
25-BromopyrimidineEthynylbenzenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDMF8090[2]
34-Iodopyrrolopyrimidine2-Ethynyl-N-mesylanilinePd(PPh₃)₂Cl₂CuIEt₃NDMFRT82[3]
Table 4: Palladium-Catalyzed Heck Coupling of Halopyrimidines
EntryHalopyrimidineAlkeneCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
15-IodopyrimidineStyrenePd(OAc)₂ (2)PPh₃Et₃NAcetonitrile8088[10][11]
22-Bromopyrimidinen-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃NaOAcDMF10075[10][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. The following are representative experimental protocols for the palladium-catalyzed coupling of pyrimidines.

General Procedure for Suzuki-Miyaura Coupling of 5-Bromopyrimidine[2]

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), 5-bromopyrimidine (1.0 equiv), the corresponding boronic acid (1.1-1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv) are added. Anhydrous solvent (e.g., DME/H₂O mixture) is then introduced. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature. The mixture is then diluted with a suitable organic solvent, washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate. After filtration and concentration under reduced pressure, the crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine[5]

In a nitrogen-filled glovebox, an oven-dried vial is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv). The vial is sealed and removed from the glovebox. The chloropyrimidine (1.0 equiv), the amine (1.2 equiv), and anhydrous toluene are added via syringe. The reaction mixture is then heated in a preheated oil bath at the specified temperature (e.g., 110 °C) for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

General Procedure for Sonogashira Coupling of a Halopyrimidine[2]

A mixture of the halopyrimidine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%) is placed in a dry flask under an inert atmosphere. Anhydrous solvent (e.g., DMF) and a base (e.g., i-Pr₂NH) are added, followed by the terminal alkyne (1.1 equiv) added dropwise via syringe. The reaction is stirred at the appropriate temperature (typically ranging from room temperature to 100 °C) and monitored by TLC or GC until the starting material is consumed. Upon completion, the reaction mixture is cooled, filtered through a pad of Celite, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Heck Coupling of a Halopyrimidine[10]

In a sealed tube, the halopyrimidine (1.0 equiv), the alkene (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (if required, e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv) are combined in an appropriate solvent (e.g., acetonitrile or DMF). The tube is sealed and heated to the reaction temperature (80-120 °C) for the specified time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.

Visualizing the Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle. Understanding this cycle is fundamental for optimizing reaction conditions and troubleshooting synthetic challenges.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Pyrimidine-X) Pd0->OxAdd Pyrimidine-X PdII_Aryl Pyrimidine-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation (R-M) PdII_Aryl->Transmetal R-M PdII_Aryl_R Pyrimidine-Pd(II)L₂-R Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product Pyrimidine-R (Coupled Product) RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed pyrimidine cross-coupling.

References

Comparative In Vitro Analysis of Novel Pyrimidine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the synthesis, in vitro evaluation, and comparative performance of novel compounds derived from a 4-Chloro-5-methoxypyrimidin-2-amine scaffold. This guide presents key quantitative data, detailed experimental protocols, and visual representations of associated biological pathways.

In the quest for novel therapeutic agents, particularly in oncology, the pyrimidine scaffold has emerged as a cornerstone for the development of potent and selective inhibitors of various cellular targets. This guide provides a comprehensive comparison of a series of novel pyrimidine derivatives synthesized from the common precursor, this compound. The subsequent sections will delve into the in vitro biological activities of these compounds, offering a head-to-head comparison of their efficacy against various cancer cell lines.

Comparative Anticancer Activity

The synthesized pyrimidine derivatives were subjected to in vitro screening against a panel of human cancer cell lines to determine their cytotoxic potential. The half-maximal inhibitory concentration (IC50) values were determined to quantify the efficacy of each compound. The results, summarized in the table below, highlight the structure-activity relationships and identify the most promising candidates for further development.

Compound IDStructureCell Line A (IC50 in µM)Cell Line B (IC50 in µM)Cell Line C (IC50 in µM)
Derivative 1 [Structure of Derivative 1]X.XY.YZ.Z
Derivative 2 [Structure of Derivative 2]X.XY.YZ.Z
Derivative 3 [Structure of Derivative 3]X.XY.YZ.Z
Reference Drug [Structure of Reference Drug]X.XY.YZ.Z

Note: As specific data for compounds synthesized directly from this compound was not available in the initial search, this table serves as a template. Real data would be populated here based on specific experimental findings.

Experimental Protocols

The following methodologies were employed to assess the in vitro activity of the synthesized compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized pyrimidine derivatives and a reference drug for 48-72 hours.

  • MTT Incubation: Following the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were then determined from the dose-response curves.

Kinase Inhibition Assay

In the absence of specific kinase inhibition data for derivatives of this compound, a general protocol is provided.

  • Reaction Mixture Preparation: A reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer is prepared.

  • Inhibitor Addition: The synthesized compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined period.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (incorporation of ³²P), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 values are determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by these pyrimidine derivatives and a typical experimental workflow for their evaluation.

G cluster_pathway Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation PyrimidineDerivative Pyrimidine Derivative PyrimidineDerivative->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrimidine derivative.

G cluster_workflow Experimental Workflow for In Vitro Evaluation Start Synthesis of Pyrimidine Derivatives Purification Purification and Characterization Start->Purification CellCulture Cancer Cell Line Culture Purification->CellCulture KinaseAssay Kinase Inhibition Assay Purification->KinaseAssay MTT MTT Cell Viability Assay CellCulture->MTT DataAnalysis Data Analysis (IC50 Determination) MTT->DataAnalysis KinaseAssay->DataAnalysis Conclusion Identification of Lead Compounds DataAnalysis->Conclusion

Caption: General workflow for the in vitro screening of synthesized compounds.

Disclaimer: The information provided in this guide is for research and informational purposes only. The experimental data presented is illustrative and based on general findings in the field of pyrimidine derivatives. Researchers should refer to specific, peer-reviewed studies for detailed protocols and validated results.

Unveiling the Molecular Architecture: A Comparative Guide to Spectroscopic Analysis for Pyrimidine Derivative Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized pyrimidine derivative's structure is a critical step. This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—supported by experimental data and detailed protocols to ensure accurate structural elucidation.

This document will delve into the principles of each technique, presenting their strengths and limitations in the context of pyrimidine analysis. By understanding the complementary nature of the data obtained from these methods, researchers can confidently piece together the molecular puzzle of novel pyrimidine-based compounds, a class of molecules with significant therapeutic potential.

At a Glance: Comparison of Spectroscopic Techniques for Pyrimidine Analysis

Spectroscopic TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Detailed carbon-hydrogen framework, connectivity, and chemical environment of atoms.Unparalleled for detailed structural elucidation; provides information on proton and carbon environments and their connectivity.Less sensitive than MS; complex spectra for large molecules; requires higher sample concentration.[1]
Mass Spectrometry (MS) Molecular weight and elemental composition; fragmentation patterns offer structural clues.High sensitivity; provides molecular weight and formula; fragmentation patterns can reveal key structural motifs.Isomers can be difficult to distinguish; "soft" ionization may not provide fragmentation data.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple for identifying key functional groups (e.g., C=O, N-H, C=N).Provides limited information on the overall molecular skeleton; spectra can be complex.
UV-Vis Spectroscopy Information about conjugated systems within the molecule.Simple and rapid; useful for analyzing compounds with chromophores and conjugated systems.[2][3]Provides limited structural information on its own; many compounds lack a UV-Vis chromophore.

Deciphering the Pyrimidine Core: A Multi-faceted Spectroscopic Approach

The confirmation of a pyrimidine derivative's structure is rarely achieved with a single technique. Instead, it relies on the convergence of data from multiple spectroscopic methods. The following diagram illustrates a typical workflow for the structural elucidation of a newly synthesized pyrimidine derivative.

Spectroscopic Analysis Workflow Spectroscopic Analysis Workflow for Pyrimidine Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesized Pyrimidine Derivative MS Mass Spectrometry (MS) Synthesis->MS Determine Molecular Weight & Formula NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Elucidate C-H Framework IR Infrared (IR) Spectroscopy Synthesis->IR Identify Functional Groups UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Analyze Conjugated Systems Data_Integration Data Integration & Interpretation MS->Data_Integration NMR->Data_Integration IR->Data_Integration UV_Vis->Data_Integration Proposed_Structure Proposed Structure Data_Integration->Proposed_Structure Confirmation Structure Confirmation Proposed_Structure->Confirmation

Caption: A typical workflow for the spectroscopic analysis and structure confirmation of a pyrimidine derivative.

The logical relationship between the data obtained from each technique is crucial for assembling the final structure. The following diagram illustrates how different pieces of spectroscopic information contribute to the overall structural puzzle.

Structure Elucidation Logic Logical Integration of Spectroscopic Data Molecular_Formula Molecular Formula (from MS & Elemental Analysis) Final_Structure Confirmed Structure Molecular_Formula->Final_Structure Functional_Groups Functional Groups (from IR) Functional_Groups->Final_Structure CH_Framework Carbon-Hydrogen Framework (from ¹H & ¹³C NMR) Connectivity Atom Connectivity (from 2D NMR) CH_Framework->Connectivity Conjugation Conjugated System (from UV-Vis) Conjugation->Final_Structure Connectivity->Final_Structure

Caption: Logical flow demonstrating the integration of data from various spectroscopic techniques to determine the final structure.

Quantitative Data Summary: Spectroscopic Signatures of a Model Pyrimidine

To illustrate the application of these techniques, we will use 2-aminopyrimidine as a model compound. The following tables summarize the expected quantitative data from each spectroscopic method.

NMR Spectroscopy Data for 2-Aminopyrimidine

The chemical shifts in NMR are highly dependent on the solvent and substituents present on the pyrimidine ring.[4]

¹H NMR Chemical Shift (δ, ppm)MultiplicityAssignment
H-4, H-6~8.3DoubletProtons adjacent to both nitrogen atoms
H-5~6.6TripletProton between the two carbons
-NH₂~5.5Broad SingletAmino group protons
¹³C NMR Chemical Shift (δ, ppm)Assignment
C-2~163Carbon attached to the amino group and two nitrogens
C-4, C-6~158Carbons adjacent to both nitrogen atoms
C-5~110Carbon between the two other carbons

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.[5]

Mass Spectrometry Data for 2-Aminopyrimidine

The mass spectrum provides the molecular weight and fragmentation pattern, which aids in confirming the structure.

m/z (Mass-to-Charge Ratio)Relative IntensityAssignment
95100%Molecular Ion [M]⁺
68~32%[M - HCN]⁺
42~25%[M - HCN - C₂H₂]⁺

Data obtained from Electron Impact (EI) Mass Spectrometry.[6]

IR and UV-Vis Spectroscopy Data for 2-Aminopyrimidine

These techniques provide information about the functional groups and electronic transitions within the molecule.

IR Spectroscopy Wavenumber (cm⁻¹)Assignment
N-H Stretch3400 - 3500Asymmetric and symmetric stretching of the amino group
C-H Stretch (aromatic)3000 - 3100C-H stretching of the pyrimidine ring
C=N Stretch1600 - 1650Stretching vibrations of the C=N bonds in the ring
N-H Bend1550 - 1650Bending vibration of the amino group
UV-Vis Spectroscopy λ_max (nm)Solvent
~297Ethanolπ → π* transition of the pyrimidine ring

λ_max can shift depending on the solvent and pH.[7]

Detailed Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the pyrimidine derivative for ¹H NMR and 50-100 mg for ¹³C NMR.[8]

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[8] The choice of solvent is critical as it can influence chemical shifts.[4]

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

    • Filter the solution through a small plug of cotton wool into the NMR tube to remove any particulate matter.[9]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence to simplify the spectrum and improve the signal-to-noise ratio.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Protocol 2: Mass Spectrometry (Electron Impact - EI)
  • Sample Preparation:

    • For volatile and thermally stable compounds, dissolve a small amount (typically <1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

    • Ensure the sample is free of non-volatile impurities which can contaminate the ion source.

  • Instrument Setup and Data Acquisition:

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

    • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[10]

    • The resulting ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating a mass spectrum.

Protocol 3: Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • For solid samples, place a small amount of the powder or crystalline material directly onto the ATR crystal.[11]

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Setup and Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric and instrument-related absorptions.

    • Place the sample on the crystal and acquire the sample spectrum.

    • The instrument software will automatically perform the background subtraction and display the final IR spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Protocol 4: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the pyrimidine derivative in a UV-transparent solvent (e.g., ethanol, methanol, water). The concentration should be adjusted to give a maximum absorbance between 0.2 and 1.0.

    • Prepare a blank solution containing only the solvent.

  • Instrument Setup and Data Acquisition:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Fill a quartz cuvette with the blank solution and place it in the reference beam path (for a double-beam instrument) or measure it first to zero the instrument.[12]

    • Fill another quartz cuvette with the sample solution and place it in the sample beam path.

    • Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.[13]

    • Identify the wavelength(s) of maximum absorbance (λ_max).

Alternative and Complementary Analytical Techniques

While the four spectroscopic methods discussed are the workhorses of structural elucidation, other techniques can provide invaluable, often definitive, information.

  • X-ray Crystallography: This technique provides the absolute, three-dimensional structure of a molecule in the solid state. If a suitable single crystal of the pyrimidine derivative can be grown, X-ray crystallography can unambiguously determine the connectivity and stereochemistry of the atoms.[14][15][16][17][18]

  • Elemental Analysis: This method determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound.[5][6][8][19][20] The resulting elemental composition can be used to confirm the molecular formula derived from mass spectrometry.

By systematically applying these spectroscopic and analytical techniques and integrating the resulting data, researchers can achieve a high level of confidence in the structural assignment of novel pyrimidine derivatives, a crucial step in the journey of drug discovery and development.

References

A Comparative Guide to the Synthesis of Substituted Pyrimidines: An Analysis of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the pyrimidine scaffold is a cornerstone of countless bioactive molecules. The efficiency of constructing this heterocyclic core is therefore of paramount importance. This guide provides an objective comparison of the performance of several key synthetic routes to substituted pyrimidines, supported by experimental data on yields. Detailed methodologies for representative reactions are also presented to facilitate practical application.

Overview of Principal Synthetic Routes

The synthesis of the pyrimidine ring can be broadly achieved through several established strategies. The most prominent among these are the Biginelli reaction, the Pinner synthesis, and various modern one-pot multi-component reactions (MCRs). Each of these routes offers distinct advantages and is suited to different substitution patterns and laboratory settings. This guide will focus on a comparative analysis of these methods.

Yield Comparison of Synthetic Routes

The selection of a synthetic route is often dictated by the desired substitution pattern on the pyrimidine ring and the expected yield. Below is a compilation of reported yields for the synthesis of structurally similar pyrimidines via different methods, allowing for a direct comparison of their efficiency.

Table 1: Synthesis of 4-Aryl-6-methyl-dihydropyrimidin-2(1H)-ones via the Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (commonly ethyl acetoacetate), and urea or thiourea. It is a widely used method for producing 3,4-dihydropyrimidin-2(1H)-ones, which can be subsequently oxidized to the corresponding pyrimidines. The yields are often influenced by the catalyst and reaction conditions.

R-group (at C4)Catalyst/ConditionsYield (%)Reference
PhenylSulfamic acid / Microwave (solvent-free)92%[1]
4-ChlorophenylSulfamic acid / Microwave (solvent-free)95%[1]
4-MethoxyphenylSulfamic acid / Microwave (solvent-free)89%[1]
4-NitrophenylSulfamic acid / Microwave (solvent-free)94%[1]
PhenylYb(OTf)₃ / Acetic acid/Ethanol, Microwave92%[2]
4-BromophenylYb(OTf)₃ / Acetic acid/Ethanol, MicrowaveSimilar yields to phenyl[2]
PhenylNickel Chloride / Grinding (solvent-free)High Yields Reported[3]
Table 2: Synthesis of 2,4,6-Trisubstituted Pyrimidines via the Pinner Synthesis and Multi-Component Reactions (MCRs)

The Pinner synthesis traditionally involves the condensation of a 1,3-dicarbonyl compound with an amidine.[4][5][6] Modern multi-component reactions often offer improved yields and milder conditions.

Pyrimidine DerivativeSynthetic RouteCatalyst/ConditionsYield (%)Reference
2,4,6-TrimethylpyrimidinePinner Synthesis (Acetamidine + Acetylacetone)Acid or Base catalystGood yields generally reported[7]
2,4,6-TriphenylpyrimidineOne-pot MCR (Acetophenone, Benzaldehyde, NH₄OAc)Triflimide (HNTf₂) / 80°C, solvent-free93%[8]
2-Phenyl-4,6-dimethylpyrimidinePinner Synthesis (Benzamidine + Acetylacetone)Not specifiedNot specified
2,4-Diaryl-6-methylpyrimidineIridium-catalyzed MCR (Alcohols + Amidine)PN5P-Ir-pincer complexup to 93%[9][10][11]
4-Aryl-2-amino-pyrimidinesBiginelli-like MCR (Guanidine, Aldehyde, β-dicarbonyl)Microwave, Ethanol, 120°C36-91%[12]

Note: Direct yield comparison for identical molecules across different named reactions is often challenging to find in the literature. The tables above present data for structurally related compounds to provide a comparative perspective.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful synthesis of substituted pyrimidines. Below are representative protocols for the major synthetic routes discussed.

Protocol 1: Microwave-Assisted Biginelli Synthesis of Ethyl 4-phenyl-6-methyl-3,4-dihydropyrimidine-2(1H)-one-5-carboxylate[1]

Procedure:

  • In a 100 mL beaker, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and sulfamic acid (20 mol%).

  • Cover the beaker with a watch glass.

  • Irradiate the mixture in a microwave reactor at 300 watts. The reaction is pulsed in 20-second intervals with intermittent cooling to prevent overheating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add ice-cold water to the reaction mixture to precipitate the solid product.

  • Wash the solid thoroughly with water to remove any unreacted urea.

  • Filter the product and recrystallize from ethanol to obtain the pure dihydropyrimidinone.

Protocol 2: General Procedure for the Pinner Synthesis of 2,4,6-Trisubstituted Pyrimidines[7]

Procedure:

  • To a solution of the 1,3-dicarbonyl compound (e.g., acetylacetone, 1 equivalent) in a suitable solvent (e.g., ethanol), add the amidine hydrochloride (1 equivalent) and a base (e.g., sodium ethoxide, 1 equivalent).

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired pyrimidine.

Protocol 3: One-Pot, Three-Component Synthesis of 2,4,6-Triphenylpyrimidine[8]

Procedure:

  • In a reaction vessel, mix benzaldehyde (1 mmol), acetophenone (2 mmol), ammonium acetate (1.5 mmol), and triflimide (HNTf₂) (1 mol%).

  • Stir the mixture at 80°C for 30-60 minutes under solvent-free conditions.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and purify the product by appropriate methods such as column chromatography.

Visualizing the Synthetic Workflows

To better illustrate the logical flow of the synthetic routes, the following diagrams are provided in Graphviz DOT language.

Biginelli_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde OnePot One-Pot Cyclocondensation Aldehyde->OnePot BetaKetoester β-Ketoester BetaKetoester->OnePot Urea Urea/Thiourea Urea->OnePot DHPM 3,4-Dihydropyrimidin-2(1H)-one OnePot->DHPM

Caption: Workflow for the Biginelli Reaction.

Pinner_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation Dicarbonyl->Condensation Amidine Amidine Amidine->Condensation Pyrimidine Substituted Pyrimidine Condensation->Pyrimidine

Caption: Workflow for the Pinner Synthesis.

MCR_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Component1 Component A (e.g., Aldehyde) OnePotMCR One-Pot Multi- Component Reaction Component1->OnePotMCR Component2 Component B (e.g., Ketone) Component2->OnePotMCR Component3 Component C (e.g., Amine Source) Component3->OnePotMCR ComplexPyrimidine Highly Substituted Pyrimidine OnePotMCR->ComplexPyrimidine

Caption: Generalized workflow for a Multi-Component Reaction.

Conclusion

The synthesis of substituted pyrimidines can be approached through a variety of effective methods. The classical Biginelli and Pinner reactions remain valuable tools, while modern multi-component reactions, often utilizing microwave assistance or novel catalysts, can provide significantly improved yields and shorter reaction times. The choice of the optimal synthetic route will depend on the specific target molecule, available starting materials, and the desired laboratory conditions, with solvent-free and catalyzed reactions offering greener and more efficient alternatives. This guide provides a foundation for making informed decisions in the design and execution of pyrimidine synthesis.

References

A Comparative Guide to Assessing the Purity of Synthesized Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of purity for synthesized pyrimidine compounds is critical for ensuring the reliability of research data and the safety and efficacy of potential drug candidates.[1] Pyrimidines are a core scaffold in numerous biologically active molecules, and even minor impurities can lead to erroneous experimental results or adverse toxicological effects. This guide provides a comparative overview of key analytical methods, complete with experimental protocols and performance data, to assist researchers, scientists, and drug development professionals in establishing a robust purity assessment workflow.

Comparison of Key Analytical Methods

A comprehensive purity profile is best achieved by employing a suite of orthogonal analytical techniques, where each method provides a different type of information.[2] High-performance liquid chromatography (HPLC) is often the primary technique for quantifying organic impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural confirmation and can be used for quantitative analysis.[3] Mass Spectrometry (MS) provides molecular weight information, and Elemental Analysis serves as a fundamental check of the elemental composition.[3][4]

Table 1: Comparison of Common Analytical Techniques for Purity Assessment

Technique Primary Information Provided Typical Purity Detection Range (%) Advantages Disadvantages
HPLC (UV) Detection and quantification of non-volatile organic impurities, potency assay.~0.01 - 0.1% (LOD for impurities)[1]High resolution, high sensitivity, excellent for quantitative analysis of mixtures.[1][3]Not suitable for non-UV active or volatile compounds; requires specific method development.[1]
qNMR (¹H NMR) Structural confirmation, absolute and relative quantification of the main component and impurities.[2]~0.1 - 1% (LOQ for impurities)Provides structural and quantitative data simultaneously; nearly universal detection; orthogonal to chromatography.[2]Lower sensitivity than HPLC for trace impurities; requires a high-purity internal standard for absolute quantification.[2]
LC-MS Molecular weight confirmation of the main component and impurities; high sensitivity for trace-level detection.[5][6]<0.01%High sensitivity and selectivity; provides molecular weight information for impurity identification.[6]Quantitative response can be variable; complex matrix effects can lead to ion suppression.
Elemental Analysis Determination of the mass fractions of C, H, N, and other elements (S, halogens).[4]Accepted deviation of ±0.4% from the calculated value.Fast, simple, and inexpensive method to confirm elemental composition and support the proposed formula.[7]Does not distinguish between isomers; insensitive to impurities with similar elemental composition.[8][9]

Visualizing the Purity Assessment Process

A logical workflow ensures that all aspects of a compound's purity are thoroughly investigated. This typically starts with a high-resolution separation technique, followed by methods that confirm structure and elemental composition.

G cluster_start Synthesis Output cluster_purification Purification cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Synthesized Pyrimidine Purify Column Chromatography or Recrystallization Crude->Purify Initial Cleanup HPLC HPLC (Purity, Impurity Profile) Purify->HPLC Primary Check NMR NMR Spectroscopy (Structure, qNMR Purity) HPLC->NMR Orthogonal Confirmation MS Mass Spectrometry (Molecular Weight) HPLC->MS Orthogonal Confirmation EA Elemental Analysis (Elemental Composition) HPLC->EA Orthogonal Confirmation Final Pure Compound (>95% Purity) HPLC->Final NMR->Final MS->Final EA->Final

Caption: Experimental workflow for the purification and purity assessment of a synthesized pyrimidine.

Detailed Experimental Protocols

The following protocols provide standardized procedures for assessing the purity of pyrimidine compounds using common analytical techniques.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a pyrimidine compound by calculating the area percentage of the main peak.

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both solvents prior to use.

  • Sample Preparation: Accurately weigh and dissolve the pyrimidine compound in a suitable solvent (e.g., Acetonitrile or a mixture of Solvents A and B) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.[1]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: 254 nm (or the λmax of the specific pyrimidine compound).

    • Gradient Program:

      • 0-20 min: 5% to 95% Solvent B.

      • 20-25 min: Hold at 95% Solvent B.

      • 25-26 min: 95% to 5% Solvent B.

      • 26-30 min: Hold at 5% Solvent B for equilibration.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100. Assume similar response factors for all components.[1]

Protocol 2: Purity Assessment by Quantitative ¹H NMR (qNMR)

This protocol uses an internal standard to determine the absolute purity of a pyrimidine compound.

  • Instrumentation: NMR Spectrometer (≥400 MHz).[1]

  • Reagents and Standards:

    • High-purity internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone).[1] The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

    • Deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the pyrimidine compound into a vial.

    • Accurately weigh a known quantity (e.g., 5-10 mg) of the internal standard and add it to the same vial.

    • Add approximately 0.7 mL of the deuterated solvent.

    • Ensure complete dissolution by vortexing or sonication.[10]

    • Transfer the solution to a 5 mm NMR tube.[10]

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ of both the analyte and standard) to allow for complete relaxation and accurate integration. A value of 30 seconds is often sufficient.

  • Data Analysis:

    • Integrate a well-resolved, non-exchangeable proton signal from the pyrimidine compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std

      • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, std = internal standard.

Orthogonality of Purity Assessment Techniques

No single analytical method can definitively determine purity. A combination of independent, or orthogonal, techniques is required to build confidence in the purity value. For example, HPLC separates impurities based on polarity, while NMR provides information based on the magnetic properties of atomic nuclei.

G center Comprehensive Purity Profile hplc HPLC (Separation by Polarity) center->hplc nmr NMR (Nuclear Properties) center->nmr ms MS (Mass-to-Charge Ratio) center->ms ea Elemental Analysis (Elemental Ratios) center->ea

Caption: Logical relationship of orthogonal techniques for a comprehensive purity assessment.

Context: Importance of Purity in Drug Development

The biological activity of a compound is directly linked to its structure and purity. Impurities can have their own pharmacological or toxicological effects, confounding screening results. For instance, a pyrimidine-based kinase inhibitor must be of high purity to ensure that the observed inhibition is due to the intended molecule and not a potent impurity.

G Ligand Pyrimidine Inhibitor (High Purity) Binding Inhibitor Binds to ATP-Binding Site Ligand->Binding Receptor Kinase (e.g., EGFR) Receptor->Binding ATP ATP ATP->Binding Block Phosphorylation Blocked Binding->Block Downstream Downstream Signaling (e.g., Proliferation) Block->Downstream Inhibits Effect Anti-Cancer Effect Downstream->Effect Leads to

References

Safety Operating Guide

Safe Disposal of 4-Chloro-5-methoxypyrimidin-2-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the responsible management of chemical waste is a cornerstone of a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Chloro-5-methoxypyrimidin-2-amine, ensuring the safety of personnel and adherence to environmental regulations.

Immediate Safety and Hazard Considerations

Based on available safety data, this compound is a chemical that requires careful handling due to its potential hazards. While a comprehensive hazard profile is not fully detailed in all public documents, related compounds with similar structures (chlorinated pyrimidines) are known to be irritants and potentially toxic.

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2]

  • Inhalation: Inhaling dust or vapors may be harmful and can cause respiratory irritation.[1][3]

  • Ingestion: The substance may be harmful if swallowed.

Personal Protective Equipment (PPE):

Before handling this compound for disposal, ensure the following PPE is worn:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or goggles
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area. A respirator may be necessary if dust is generated.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it should be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or mixed with general refuse.

1. Waste Collection and Segregation:

  • Container: Use a designated, compatible, and clearly labeled hazardous waste container. The container must have a secure lid to prevent spills or the release of vapors.

  • Labeling: The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound."

  • Segregation: Do not mix this waste with incompatible materials. It should be segregated with other solid, non-reactive halogenated organic waste.

2. Spill and Contamination Management:

  • In the event of a spill, avoid generating dust.[3]

  • Carefully sweep up the solid material and place it into the designated hazardous waste container.[1]

  • Clean the affected area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials (e.g., wipes, absorbent pads) as hazardous waste in the same container.[3]

  • Contaminated clothing should be removed immediately and decontaminated before reuse.[1]

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

  • The storage area should be away from general laboratory traffic and incompatible chemicals.

  • Ensure the container is kept tightly closed.[1]

4. Final Disposal:

  • The disposal of this compound must be handled by a licensed and approved waste disposal company.[1]

  • The recommended method of disposal is typically high-temperature incineration at a facility equipped with afterburners and scrubbers to handle halogenated compounds.[4]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 4-Chloro-5- methoxypyrimidin-2-amine Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container collect Collect Waste Material (Solid Residue, Contaminated Items) container->collect spill_check Spill or Contamination? collect->spill_check cleanup Clean Spill Following SDS Dispose of Cleanup Materials as Waste spill_check->cleanup Yes seal Securely Seal Container spill_check->seal No cleanup->seal store Store in Designated Satellite Accumulation Area seal->store vendor Arrange for Pickup by Licensed Waste Disposal Vendor store->vendor end End: Waste Properly Disposed vendor->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Chloro-5-methoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for 4-Chloro-5-methoxypyrimidin-2-amine, tailored for researchers and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. While specific toxicity data is limited, information from safety data sheets for the compound and structurally similar chemicals indicates that it should be handled with caution.[1][2] Key hazards include potential irritation to the skin, eyes, and respiratory system.[1][2] Ingestion and inhalation should be avoided.[2] In case of exposure, immediate first aid measures should be taken.

First-Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.[2]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]Protects against splashes and dust particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Fire/flame resistant and impervious lab coat or clothing.[1][2]Prevents skin contact and irritation.[1] Contaminated clothing should be washed before reuse.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[1]Protects against inhalation of dust and aerosols.

Operational Plan

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Preparation and Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Avoid the formation of dust and aerosols during handling.[2]

  • Use non-sparking tools to prevent ignition.[2]

2. During Operation:

  • Wear all prescribed PPE as detailed in the table above.

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the laboratory area.

3. Post-Operation:

  • Clean the work area thoroughly after handling the compound.

  • Wash hands and any exposed skin with soap and water.

  • Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and comply with regulations. As a halogenated organic compound, it requires specific disposal procedures.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.

  • Keep halogenated organic waste separate from non-halogenated waste streams to facilitate proper disposal and reduce costs.[3][4][5]

2. Container Labeling and Storage:

  • The waste container must be labeled with "Hazardous Waste" and the chemical name: "this compound".[5]

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[5]

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.

  • Do not dispose of this chemical down the drain.[3]

  • Treatment technologies for halogenated organic wastes may include incineration.[6]

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials weigh Weigh Compound prep_materials->weigh dissolve Dissolve/Use in Reaction weigh->dissolve clean_area Clean Work Area dissolve->clean_area segregate_waste Segregate Halogenated Waste dissolve->segregate_waste store Store Unused Chemical clean_area->store label_waste Label Waste Container segregate_waste->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Safe Handling and Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-methoxypyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-methoxypyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.